1,4-Benzenediamine, N,N-diethyl-, monohydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1486. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C10H16N2.ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;/h5-8H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFKMDOQMQYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93-05-0 (Parent) | |
| Record name | p-Aminodiethylaniline hydrochloride | |
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| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
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DSSTOX Substance ID |
DTXSID70883807 | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:1) | |
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Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16713-15-8, 2198-58-5 | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
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| Record name | N,N-Diethyl-p-phenylenediamine hydrochloride | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Aminodiethylaniline hydrochloride | |
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| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
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| Record name | 2198-58-5 | |
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| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:1) | |
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| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:1) | |
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| Record name | 4-amino-N,N-diethylaniline hydrochloride | |
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| Record name | N,N-diethylbenzene-p-diamine monohydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE HYDROCHLORIDE | |
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Foundational & Exploratory
Technical Guide: Physical Properties of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physical properties of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride. The information herein is compiled from various chemical data sources to ensure accuracy for research and development applications.
Chemical Identification and Disambiguation
An initial point of clarification is the distinction between several similarly named compounds. The subject of this guide is This compound , which corresponds to CAS Number 2198-58-5 .
It is critical not to confuse this compound with its free base, N,N-Diethyl-p-phenylenediamine (CAS 93-05-0), or with the dimethyl-substituted analogues such as N,N-Dimethyl-p-phenylenediamine monohydrochloride (CAS 2052-46-2). The physical properties of these related chemicals differ significantly. The workflow for correctly identifying the target compound and its associated data is outlined below.
Physical Properties
The quantitative physical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2198-58-5 | [1] |
| Molecular Formula | C₁₀H₁₇ClN₂ | [2][3] |
| Molecular Weight | 200.71 g/mol | [1][3] |
| Appearance | Colorless needles | [2] |
| Melting Point | 222-223 °C | [2][3] |
| Solubility | Soluble in water and alcohol; Insoluble in ether. | [2] |
Methodological Notes
Experimental Protocols
The determination of fundamental physical properties such as melting point and solubility follows standardized laboratory procedures that are well-established in the field of chemistry.
-
Melting Point: Typically determined using a calibrated melting point apparatus (e.g., capillary tube method) where the sample is heated at a controlled rate. The range is recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid.
-
Solubility: Qualitative solubility is generally assessed by adding a small amount of the solute to a given solvent at ambient temperature and observing its dissolution.
These methods are universal and not specific to this compound; therefore, detailed, substance-specific experimental protocols are not typically published in peer-reviewed literature. For regulated applications, protocols would follow pharmacopeial standards (e.g., USP, Ph. Eur.).
Signaling Pathways
The concept of "signaling pathways" is pertinent to pharmacology and biochemistry, describing how a molecule (like a drug or hormone) elicits a cellular response. This term is not applicable to the intrinsic physical properties of a chemical compound itself.
References
"N,N-Diethyl-p-phenylenediamine monohydrochloride" chemical structure and properties
N,N-Diethyl-p-phenylenediamine Monohydrochloride: A Technical Guide
Introduction: N,N-Diethyl-p-phenylenediamine (DPD) is an organic compound, specifically a substituted aniline, that has become indispensable in analytical chemistry. While available in various salt forms, this guide focuses on the monohydrochloride salt. The primary and most widespread application of DPD is in the colorimetric determination of free and total chlorine in water, a method pioneered by Dr. A. T. Palin in the 1950s.[1] This method is now standard in water quality testing, recognized by organizations like the American Water Works Association (AWWA) and the United States Environmental Protection Agency (USEPA).[2] Beyond water analysis, DPD is also utilized in research for assessing oxidative stress and as a reagent in various spectrophotometric assays.[2]
Chemical Structure and Properties
N,N-Diethyl-p-phenylenediamine monohydrochloride is the salt formed by the protonation of one of the amine groups of the parent compound, N,N-Diethyl-p-phenylenediamine. This enhances its stability and solubility in aqueous solutions for reagent preparation.
Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-N,4-N-diethylbenzene-1,4-diamine hydrochloride | [3] |
| CAS Number | 2198-58-5 (monohydrochloride) | [3] |
| 93-05-0 (free base) | [3][4][5] | |
| Molecular Formula | C₁₀H₁₇ClN₂ (monohydrochloride) | |
| C₁₀H₁₆N₂ (free base) | [3][4][5] | |
| Molecular Weight | 200.71 g/mol (monohydrochloride) | |
| 164.25 g/mol (free base) | [3][5] | |
| Synonyms | 4-Amino-N,N-diethylaniline monohydrochloride | [3] |
| | p-Aminodiethylaniline |[6] |
Physical and Chemical Properties
| Property | Value | Form | Source |
|---|---|---|---|
| Melting Point | 19-21 °C (66-70 °F) | Free Base | |
| Boiling Point | 262 °C (504 °F) at 760 mmHg | Free Base | [7] |
| 115-116 °C (239-241 °F) at 5 mmHg | Free Base | ||
| Density | 0.988 g/mL at 25 °C (77 °F) | Free Base | [7] |
| Solubility | Insoluble in water | Free Base | [7] |
| Appearance | Clear yellow-brown to dark brown liquid or low melting solid | Free Base | [8] |
| Flash Point | >110 °C (>230 °F) | Free Base | [7] |
| Refractive Index | n20/D 1.571 | Free Base | |
Core Application: The DPD Colorimetric Method for Chlorine Measurement
The DPD method is the most common technique for analyzing chlorine levels in water due to its simplicity, reliability, and adaptability to field testing.[1][9][10] It allows for the differentiation and quantification of free chlorine, combined chlorine, and total chlorine.[9][10]
Principle of the DPD Method
The method is based on an oxidation-reduction reaction. In a buffered solution (pH 6.2-6.5), DPD is rapidly oxidized by free chlorine (hypochlorous acid or hypochlorite ion) to form a stable magenta-colored radical cation known as a Würster dye.[1][2] The intensity of this magenta color is directly proportional to the concentration of free chlorine in the sample and can be measured using a colorimeter or spectrophotometer at a wavelength of 515-530 nm.[1][10][11]
At very high chlorine concentrations, the magenta-colored product can be further oxidized to a colorless imine compound. This phenomenon, known as "bleaching," can lead to erroneously low readings. If bleaching is suspected, the sample must be diluted and re-tested.[1]
Experimental Protocols
The DPD method can be adapted to measure different forms of chlorine by the sequential addition of reagents. Reagents are commonly available as powders, tablets, or liquid solutions.[9]
1. Measurement of Free Chlorine
-
Objective: To quantify the concentration of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻).
-
Methodology:
-
Collect a water sample (typically 10 mL).
-
Add the DPD No. 1 reagent (containing DPD and a buffer) to the sample. This can be a powder pillow, tablet, or liquid drops.[1][10]
-
Mix gently to dissolve the reagent. A magenta color will develop immediately if free chlorine is present.[11]
-
Within one minute of adding the reagent, measure the absorbance of the solution using a colorimeter or spectrophotometer at the appropriate wavelength (typically 515 nm).
-
Compare the absorbance reading to a calibration curve or use the instrument's pre-programmed calibration to determine the concentration of free chlorine in mg/L.
-
2. Measurement of Total Chlorine
-
Objective: To quantify the sum of free chlorine and combined chlorine (chloramines).[10]
-
Methodology:
-
Use the same sample from the free chlorine test or a fresh sample.
-
Add potassium iodide (KI) to the solution. This is often supplied as DPD No. 3 reagent.[1]
-
The iodide is oxidized by combined chlorine (chloramines) to iodine. This newly formed iodine then oxidizes additional DPD, increasing the intensity of the magenta color.[10]
-
Allow the reaction to proceed for a specified time (typically 2-3 minutes) to ensure complete reaction with chloramines.[11]
-
Measure the absorbance of the solution. This reading corresponds to the total chlorine concentration.
-
3. Measurement of Combined Chlorine
-
Objective: To quantify chloramines.
-
Methodology:
-
Combined chlorine is not measured directly. It is calculated by subtracting the free chlorine concentration from the total chlorine concentration.
-
Combined Chlorine = Total Chlorine - Free Chlorine
-
References
- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 2. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 3. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 407395000 [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. N,N-Diethyl-p-phenylenediamine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. hydroinstruments.com [hydroinstruments.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Data of N,N-Diethyl-p-phenylenediamine and its Salts: A Technical Guide
Introduction
Chemical Structure
Figure 1. Chemical structure of N,N-Diethyl-p-phenylenediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for N,N-Diethyl-p-phenylenediamine and its salts.
¹H NMR Data
The ¹H NMR spectrum of N,N-Diethyl-p-phenylenediamine provides information about the chemical environment of the hydrogen atoms in the molecule.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| N,N-Diethyl-1,4-phenylenediamine | Not Specified | 6.58 | d | 2H | Ar-H |
| 6.51 | d | 2H | Ar-H | ||
| 3.23 | q | 4H | -N(CH₂CH₃)₂ | ||
| 1.08 | t | 6H | -N(CH₂CH₃)₂ | ||
| N,N-Diethyl-p-phenylenediamine oxalate | DMSO-d₆ | 8.87 | s (br) | 3H | -NH₃⁺ |
| 7.21 | d | 2H | Ar-H | ||
| 7.01 | d | 2H | Ar-H | ||
| 3.39 | q | 4H | -N(CH₂CH₃)₂ | ||
| 1.10 | t | 6H | -N(CH₂CH₃)₂ | ||
| N,N'-diethyl-p-phenylenediamine dihydrochloride | CD₃OD | 7.64 | s | 4H | Ar-H |
| 3.33 | q | 4H | -N(CH₂CH₃)₂ | ||
| 1.25 | t | 6H | -N(CH₂CH₃)₂ |
Table 1: ¹H NMR Spectroscopic Data for N,N-Diethyl-p-phenylenediamine and its Salts.[1][2][3]
¹³C NMR Data
While specific ¹³C NMR data for N,N-Diethyl-p-phenylenediamine was not found in the search, general chemical shift ranges for similar aromatic amines can be referenced. Carbons directly attached to the nitrogen in aromatic amines typically appear in the 10-65 ppm region, shifted downfield due to the electron-withdrawing effect of nitrogen.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| N,N-Diethyl-1,4-phenylenediamine | Not Specified | 3400-3250 | N-H stretch (primary amine) |
| 1650-1580 | N-H bend (primary amine) | ||
| 1335-1250 | C-N stretch (aromatic amine) | ||
| N,N-Diethyl-p-phenylenediamine sulfate | Not Specified | ~3400-3200 | N-H stretch (amine salt) |
| ~1600 | N-H bend | ||
| ~1300 | C-N stretch |
Table 2: IR Spectroscopic Data for N,N-Diethyl-p-phenylenediamine and its Sulfate Salt.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
GC-MS Data for N,N-Diethyl-p-phenylenediamine
-
Molecular Ion [M]⁺: m/z = 164
-
Major Fragments: m/z = 149, 120
LC-MS Data for N,N-Diethyl-p-phenylenediamine
-
Precursor Ion [M+H]⁺: m/z = 165.1386
-
Major Fragments: m/z = 136.0994, 121.076
Table 3: Mass Spectrometry Data for N,N-Diethyl-p-phenylenediamine.[8]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of aromatic amines is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 300-500 MHz NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).
References
- 1. N,N-Diethyl-p-phenylenediamine oxalate(62637-92-7) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N,N-Diethyl-p-phenylenediamine sulfate(6283-63-2) IR Spectrum [m.chemicalbook.com]
- 6. N,N-Diethyl-1,4-phenylenediamine(93-05-0) IR Spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Benzenediamine, N,N-diethyl-, monohydrochloride, commonly known as N,N-diethyl-p-phenylenediamine (DPD) monohydrochloride, is a multifaceted aromatic amine. While not a therapeutic agent, its profound and sensitive redox chemistry forms the basis of critical analytical methods in environmental science, clinical diagnostics, and biochemical research. Concurrently, as a member of the aromatic amine class, its interaction with biological systems reveals a toxicological mechanism of significant interest in drug development and safety assessment. This guide provides a comprehensive exploration of the dual mechanisms of action of DPD: its function as a chromogenic indicator through oxidative coupling and the biochemical pathways underlying its toxicity.
Introduction: The Dichotomous Nature of N,N-Diethyl-p-phenylenediamine (DPD)
N,N-Diethyl-p-phenylenediamine is an organic compound that, in its salt form (monohydrochloride or sulfate), serves as a highly sensitive reagent.[1] Its utility stems from a readily oxidizable nature, leading to the formation of intensely colored products. This property has been harnessed for decades in colorimetric assays to detect and quantify oxidizing agents, most notably free chlorine in water treatment and the activity of peroxidases in biological samples.[2][3]
However, the very reactivity that makes DPD a valuable analytical tool also underlies its potential for biological harm. As an aromatic amine, DPD is part of a chemical class known for producing metabolites that can induce toxic and carcinogenic effects.[4][5] Understanding this toxicological mechanism is crucial for assessing its safety profile and serves as a model for studying other aromatic amines encountered in drug development and environmental toxicology.
This guide will dissect these two core mechanisms, providing a detailed understanding of the underlying chemical and biochemical principles, complete with experimental protocols and visual pathway diagrams.
Mechanism of Action in Analytical and Biochemical Applications: The Chemistry of Color
The primary mechanism of action of DPD in analytical settings is a redox reaction. DPD acts as an electron donor, and in the presence of an oxidizing agent, it undergoes a one-electron oxidation to form a stable, colored radical cation known as a Würster dye.[2][6]
The Formation of Würster's Dye
The oxidation of DPD is a stepwise process. The initial and most critical step for analytical purposes is the formation of the magenta-colored radical cation.[2] This species is relatively stable in solution, and the intensity of its color is directly proportional to the concentration of the oxidizing agent, a principle that underpins Beer-Lambert law-based quantification.[3]
Under conditions of high oxidant concentration, a second one-electron oxidation can occur, converting the colored radical cation into a colorless diimine product.[7] This can lead to the fading of the color at high analyte concentrations and defines the upper limit of the linear range in many DPD-based assays.
Caption: Oxidation pathway of DPD.
Application in Free Chlorine Detection
The most widespread application of DPD is in the determination of free chlorine (hypochlorous acid and hypochlorite ions) in water.[3] The reaction is rapid and sensitive, making it a standard method in water quality monitoring.
Reaction with Hypochlorous Acid: 2 (C₂H₅)₂NC₆H₄NH₂ + 2 HOCl → 2 [(C₂H₅)₂NC₆H₄NH₂]⁺• + 2 H₂O + 2 Cl⁻
Application in Peroxidase Assays
DPD is also a valuable chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂).[8] This is frequently employed in enzyme-linked immunosorbent assays (ELISAs) and other biochemical assays. The peroxidase enzyme catalyzes the oxidation of DPD by H₂O₂, leading to the formation of the colored Würster's dye.[8][9]
The enzymatic reaction follows a ping-pong mechanism where the peroxidase is first oxidized by H₂O₂ and then, in two successive one-electron steps, oxidizes the DPD substrate.[10]
Caption: Peroxidase-mediated oxidation of DPD.
Toxicological Mechanism of Action: A Tale of Metabolic Activation
The toxicity of DPD is intrinsically linked to its metabolism, a characteristic shared by many aromatic amines.[11] The parent compound itself is not the primary toxic agent; rather, it is the reactive metabolites formed in the body that lead to adverse effects.[4]
Metabolic Activation Pathway
The principal pathway for the toxification of aromatic amines is through enzymatic oxidation, primarily by cytochrome P450 enzymes in the liver.[11] The key initial step is N-oxidation, which converts the amino group into a hydroxylamine. This N-hydroxylamine can then undergo further transformation, such as esterification (e.g., acetylation or sulfation), to form unstable esters. These esters can spontaneously break down to form highly reactive nitrenium ions.[11]
Caption: Metabolic activation of DPD leading to DNA adducts.
Macromolecular Adducts and Genotoxicity
The electrophilic nitrenium ions are potent mutagens because they readily react with nucleophilic sites on cellular macromolecules, most critically, with DNA.[4] They form covalent bonds, or "adducts," with DNA bases, primarily at the C8 and N² positions of guanine. These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. An accumulation of such mutations in critical genes (e.g., oncogenes and tumor suppressor genes) can initiate carcinogenesis.[5]
Other Toxic Effects
Beyond genotoxicity, the metabolism of aromatic amines can lead to other toxic outcomes:
-
Methemoglobinemia: The redox cycling of aromatic amines and their metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to hypoxia.[12]
-
Oxidative Stress: The metabolic processes can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage lipids, proteins, and DNA.
-
Hypersensitivity: Phenylenediamine derivatives are known skin sensitizers, capable of causing allergic contact dermatitis.[13]
Experimental Protocols
The following are detailed methodologies for the application of DPD in common analytical assays.
Protocol for Spectrophotometric Determination of Free Chlorine
Objective: To quantify the concentration of free chlorine in an aqueous sample.
Materials:
-
Spectrophotometer capable of reading at 515 nm
-
DPD reagent powder pillows or a prepared DPD solution
-
Phosphate buffer solution (pH 6.2-6.5)
-
Chlorine-free deionized water
-
Sample cuvettes
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm.
-
Blank Preparation: Fill a clean cuvette with the water sample to be tested. This will serve as the blank to zero the instrument, correcting for any inherent color or turbidity in the sample.
-
Zeroing: Place the blank cuvette in the spectrophotometer and zero the absorbance reading.
-
Sample Preparation: To a known volume of the same water sample (e.g., 10 mL), add the DPD reagent. If using a powder pillow, add the entire contents and mix gently until dissolved.
-
Reaction: A magenta color will develop immediately in the presence of free chlorine.[3]
-
Measurement: Transfer the reacted sample to a clean cuvette and measure the absorbance at 515 nm within 60 seconds of adding the reagent. The color may fade over time, especially with high chlorine concentrations.
-
Quantification: Determine the chlorine concentration using a pre-established calibration curve prepared with standards of known chlorine concentration.
Data Interpretation:
| Absorbance at 515 nm | Free Chlorine Conc. (mg/L) |
| 0.1 | Calculated from curve |
| 0.5 | Calculated from curve |
| 1.0 | Calculated from curve |
Protocol for Peroxidase Activity Assay
Objective: To measure the enzymatic activity of a peroxidase such as HRP.
Materials:
-
Spectrophotometer capable of reading at 551 nm
-
DPD sulfate salt solution (e.g., 20 mM in buffer)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in buffer)
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
Enzyme solution (peroxidase)
-
Sample cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the phosphate buffer, DPD solution, and the enzyme sample. The final volume should be pre-determined (e.g., 1 mL).
-
Initiation of Reaction: To start the reaction, add a small volume of the H₂O₂ solution to the cuvette and mix immediately by inversion.
-
Kinetic Measurement: Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 551 nm over time (e.g., every 10 seconds for 3-5 minutes).
-
Data Analysis: Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction rate (v₀). The slope of this linear portion (ΔAbs/Δt) is proportional to the enzyme activity.
-
Calculation of Activity: Enzyme activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (Slope * V_total) / (ε * l * V_enzyme), where ε is the molar extinction coefficient of the Würster's dye at 551 nm, l is the path length of the cuvette, V_total is the total reaction volume, and V_enzyme is the volume of the enzyme solution added.
Conclusion
This compound is a compound with a well-defined and highly useful mechanism of action in the realm of analytical chemistry. Its ability to undergo controlled oxidation to form a colored product allows for sensitive and reliable quantification of various oxidizing agents and enzyme activities. Conversely, its metabolism in biological systems follows the classic pathway of aromatic amine toxification, involving metabolic activation to reactive species that can cause genotoxicity and other adverse health effects. A thorough understanding of both these mechanisms is essential for its safe and effective application in scientific research and for appreciating the broader principles of chemical reactivity and toxicology.
References
- 1. WO1993001307A1 - Chromogenic substrates for improving detection in a peroxidase-based assay - Google Patents [patents.google.com]
- 2. What Chemical Reaction Occurs In Chlorine Test Strips And What Reagent Is Used? Discover The Dpd Oxidation Process - Kintek Detection [kintekdetection.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. Aromatic amines: mechanisms of carcinogenesis and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. d.docksci.com [d.docksci.com]
- 10. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
"N,N-Diethyl-p-phenylenediamine hydrochloride" solubility in various solvents
An In-depth Technical Guide to the Solubility of N,N-Diethyl-p-phenylenediamine Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of N,N-Diethyl-p-phenylenediamine hydrochloride is crucial for its effective application. This technical guide provides a detailed overview of its solubility in a range of common laboratory solvents. While quantitative data for the hydrochloride salt is limited in publicly available literature, this guide compiles the most reliable qualitative and quantitative information available for both the hydrochloride salt and the free base, N,N-Diethyl-p-phenylenediamine.
Core Solubility Profile
N,N-Diethyl-p-phenylenediamine hydrochloride, as a salt, generally exhibits higher solubility in polar solvents compared to its free base counterpart. The protonation of the amine functional group increases the molecule's polarity, facilitating its interaction with polar solvent molecules such as water and alcohols.
Data Presentation: Solubility of N,N-Diethyl-p-phenylenediamine and its Hydrochloride Salt
The following table summarizes the available solubility data for N,N-Diethyl-p-phenylenediamine hydrochloride and the free base in various solvents. It is important to note the distinctions in solubility between the two forms.
| Solvent | N,N-Diethyl-p-phenylenediamine Hydrochloride | N,N-Diethyl-p-phenylenediamine (Free Base) |
| Water | Soluble[1] | Insoluble[2][3][4] <0.1 g/100 mL at 19 °C[5]Note: A supplier reported "50 mg/mL, clear", which may be an outlier or refer to a specific formulation. |
| Ethanol | Soluble[1] | Soluble[2] |
| Methanol | Soluble[1] | No specific data found |
| Ether | Insoluble[1] | Soluble[2] |
| Acetone | No specific data found | No specific data found |
| Chloroform | No specific data found | No specific data found |
| Dichloromethane | No specific data found | No specific data found |
| Ethyl Acetate | No specific data found | No specific data found |
| Toluene | No specific data found | No specific data found |
| Hexane | No specific data found | No specific data found |
Experimental Protocols: General Method for Solubility Determination of Amine Hydrochlorides
While a specific, detailed experimental protocol for determining the solubility of N,N-Diethyl-p-phenylenediamine hydrochloride was not found in the reviewed literature, a general procedure for assessing the solubility of amine salts can be adapted. The following is a standardized approach:
Objective: To determine the qualitative and semi-quantitative solubility of an amine hydrochloride in a given solvent.
Materials:
-
N,N-Diethyl-p-phenylenediamine hydrochloride
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone, etc.)
-
Calibrated balance
-
Volumetric flasks
-
Small test tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or shaker
Procedure:
-
Qualitative Assessment: a. Add approximately 10-20 mg of N,N-Diethyl-p-phenylenediamine hydrochloride to a test tube. b. Add 1 mL of the chosen solvent to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Visually inspect the solution for the presence of undissolved solid. e. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
-
Semi-Quantitative Assessment (Saturated Solution Method): a. Accurately weigh a surplus amount of N,N-Diethyl-p-phenylenediamine hydrochloride and add it to a volumetric flask of a known volume (e.g., 10 mL). b. Add the selected solvent to the flask, ensuring there is an excess of the solid. c. Tightly seal the flask and place it in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C). d. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure saturation. e. After equilibration, allow the undissolved solid to settle. f. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. g. Transfer the supernatant to a pre-weighed container. h. Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained. i. Calculate the solubility in terms of g/100 mL or mg/mL based on the mass of the dissolved solid and the volume of the supernatant taken.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a compound like N,N-Diethyl-p-phenylenediamine hydrochloride.
Caption: A logical workflow for solubility determination.
References
The Sentinel of the Skin: A Technical Guide to CD1a and its Role in Lipid Antigen Presentation
An In-depth Review of the Literature and Historical Context for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cluster of Differentiation 1a (CD1a) molecule stands as a critical player in the immune surveillance of the skin, specializing in the presentation of lipid antigens to T cells. Unlike the well-known Major Histocompatibility Complex (MHC) molecules that present peptide antigens, CD1a possesses a unique hydrophobic binding groove adapted for capturing and displaying a diverse repertoire of self and foreign lipids. This function places CD1a at the crossroads of cutaneous immunity and inflammatory skin diseases. This technical guide provides a comprehensive overview of the historical context, biochemical properties, and immunological function of CD1a. It delves into the molecular mechanisms of lipid antigen presentation, the resulting T cell responses, and the implications for diseases such as psoriasis, atopic dermatitis, and allergic contact dermatitis. Detailed experimental protocols and structured data tables are provided to facilitate further research and drug development efforts targeting the CD1a pathway.
Historical Context: The Discovery of a New Antigen Presentation Pathway
The journey to understanding CD1a began with the broader discovery of the CD1 family of proteins. Initially identified in the 1980s through monoclonal antibody technology, CD1 molecules were recognized as a new class of cell surface glycoproteins structurally related to MHC class I proteins.[1][2] It was Caesar Milstein, a Nobel laureate for his work on monoclonal antibodies, who designated the first antigen for the new "Cluster of Differentiation" nomenclature as CD1.[1]
Subsequent research revealed that the human CD1 gene cluster is located on chromosome 1 and comprises five isoforms: CD1a, CD1b, CD1c, CD1d, and CD1e.[3][4] A pivotal moment in the field came in 1994 with the discovery that CD1 molecules present lipid and glycolipid antigens, a finding that emerged from studies of Mycobacterium tuberculosis.[4] This discovery fundamentally expanded the known universe of antigens recognizable by T cells beyond peptides.
CD1a, in particular, was distinguished by its high and almost exclusive expression on Langerhans cells, the resident antigen-presenting cells of the epidermis.[5][6] This localization strongly suggested a specialized role for CD1a in skin immunity. Further studies elucidated that unlike other CD1 isoforms, CD1a has a unique intracellular trafficking pathway, primarily residing in the early endosomal and recycling compartments, which influences the types of lipid antigens it acquires and presents.[5][7][8]
Biochemical and Structural Properties of CD1a
CD1a is a non-polymorphic, transmembrane glycoprotein that forms a heterodimer with beta-2-microglobulin.[7][9] Its antigen-binding groove is narrower and deeper than that of MHC class I molecules and is lined with hydrophobic amino acids, creating a channel ideal for accommodating lipid alkyl chains.[8] The CD1a groove is characterized by two main pockets, designated A' and F'.[7] The A' pocket is notable for being narrow with a fixed terminus, acting as a "molecular ruler" to select for alkyl chains of a specific length.[10]
Table 1: Key Properties of the Human CD1a Molecule
| Property | Description | References |
| Gene Location | Chromosome 1q22-q23 | [4] |
| Associated Molecule | Beta-2-microglobulin | [7][9] |
| Antigen Binding Groove | Hydrophobic, with A' and F' pockets | [7][10] |
| Cellular Expression | Primarily on Langerhans cells, dendritic cells, and cortical thymocytes | [3][5][6] |
| Intracellular Trafficking | Early endosomal and recycling compartments | [5][7][8] |
| pH for Lipid Loading | Occurs at neutral pH | [7] |
Ligand Recognition and Presentation: Beyond the Amine Hypothesis
While the initial query focused on "amine" reactivity, the literature points to a broader mechanism of ligand recognition by CD1a that is dependent on the overall structure and chemical properties of the lipid, rather than a specific chemical group like an amine. CD1a can present a wide array of self-lipids (endogenous) and foreign lipids (exogenous).
Endogenous Ligands: The lipid-rich environment of the skin provides a constant source of self-antigens for CD1a, including fatty acids, squalene, wax esters, and triacylglycerols.[11][12] Interestingly, CD1a has been shown to preferentially capture certain endogenous sphingomyelins that can act as natural inhibitors of CD1a-reactive T-cell activation, suggesting a mechanism for maintaining immune homeostasis.[6][13][14]
Exogenous Ligands: CD1a is also adept at presenting lipids from external sources, including bacteria, plants, and even components of cosmetics.[15] For example, urushiol, the allergenic lipid from poison ivy, is a well-characterized CD1a-presented antigen.[11][16]
The mode of T-cell receptor (TCR) interaction with the CD1a-lipid complex is a key aspect of its function. Three main modes of recognition have been described:[5][17]
-
Direct Recognition of the Lipid Antigen: The TCR engages with both the CD1a molecule and the presented lipid antigen.
-
"Absence of Interference" or Permissive Autoreactivity: The TCR primarily recognizes the CD1a surface itself. In this model, small, "permissive" lipid ligands are sequestered within the CD1a groove, allowing the TCR to dock with CD1a. Conversely, larger, "non-permissive" lipids with bulky headgroups protrude from the groove and sterically hinder TCR binding, thereby inhibiting T-cell activation.[6][12][15] This model explains how CD1a can be "autoreactive" in the presence of certain self-lipids.
-
Inhibition of Autoreactivity: Certain endogenous lipids, by nature of their bulky headgroups, block TCR access to the CD1a surface, thus preventing an autoimmune response.[15]
The CD1a Signaling Pathway in Inflammatory Skin Diseases
The activation of CD1a-restricted T cells is a central event in the pathogenesis of several inflammatory skin diseases. Upon recognition of a CD1a-lipid complex, these T cells, which can be CD4+ or CD8+, become activated and release a variety of cytokines.[6][18]
A significant body of evidence implicates the T helper 17 (TH17) cell lineage in CD1a-mediated skin inflammation.[5][11] Activated CD1a-restricted T cells, particularly CD4+ T cells, produce pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22).[11][19] These cytokines act on keratinocytes and other skin cells to amplify the inflammatory cascade, leading to the clinical manifestations of diseases like psoriasis and poison ivy dermatitis.[11] In some contexts, such as atopic dermatitis, CD1a-restricted T cells can also produce TH2-type cytokines.[5]
Caption: CD1a signaling pathway in inflammatory skin disease.
Experimental Protocols
Expression and Purification of Soluble CD1a
This protocol describes a general method for producing soluble CD1a for use in in vitro assays, adapted from methodologies cited in the literature.[20]
-
Expression System: Human CD1a ectodomain is typically expressed in a mammalian expression system, such as HEK293 cells, to ensure proper folding and glycosylation. The expression construct often includes a C-terminal purification tag (e.g., His-tag).
-
Transfection and Culture: Cells are transfected with the CD1a expression vector. Following selection, stable cell lines are cultured in serum-free media. The supernatant containing the secreted soluble CD1a is harvested.
-
Purification: The harvested supernatant is clarified by centrifugation and filtration. The soluble CD1a is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure and homogenous protein preparation.
-
Deglycosylation: For certain applications, such as crystallization, the purified CD1a may be treated with an endoglycosidase, like Endoglycosidase H, to remove N-linked glycans.[20]
In Vitro Lipid Loading of CD1a
This protocol outlines the steps for loading purified, soluble CD1a with a specific lipid antigen.[20]
-
Lipid Preparation: The lipid of interest (e.g., urushiol C15:2) is dissolved in a suitable solvent (e.g., chloroform/methanol) and then dried under a stream of nitrogen gas. The dried lipid is then resuspended in a buffer containing a detergent (e.g., 0.5% CHAPS or Tyloxapol in Tris-buffered saline) by sonication to form micelles.[13][20]
-
Displacement of Endogenous Lipids (Optional but Recommended): Recombinantly expressed CD1a often co-purifies with endogenous lipids from the expression host. To ensure homogenous loading with the desired lipid, it is often necessary to first displace these endogenous lipids. This can be achieved by incubating the purified CD1a with a "placeholder" lipid, such as the ganglioside GD3, overnight.[20]
-
Loading with Target Lipid: The CD1a (either directly or after the placeholder lipid incubation) is then incubated with the prepared target lipid micelles, typically in molar excess, to allow for exchange and loading into the CD1a binding groove. The incubation is usually performed overnight at a controlled temperature (e.g., 37°C).
-
Removal of Excess Lipid: Unbound lipid and detergent can be removed by methods such as dialysis or size-exclusion chromatography.
Caption: Experimental workflow for in vitro lipid loading of CD1a.
T Cell Activation Assays
These assays are used to determine if a specific lipid presented by CD1a can activate CD1a-restricted T cells.
-
Plate-Bound CD1a Assay:
-
Purified, lipid-loaded CD1a is coated onto the wells of a high-binding microtiter plate.
-
CD1a-restricted T cells (either a T cell line or freshly isolated T cells) are added to the wells.
-
The plate is incubated for 24-48 hours.
-
T cell activation is measured by quantifying cytokine release (e.g., IFN-γ or IL-2) in the supernatant by ELISA, or by measuring T cell proliferation.[21]
-
-
Antigen Presenting Cell (APC)-Based Assay:
-
An APC line that does not express endogenous CD1a (e.g., K562 cells) is transfected to express human CD1a.[21]
-
These CD1a-expressing APCs are pulsed with the lipid of interest.
-
CD1a-restricted T cells are co-cultured with the lipid-pulsed APCs.
-
T cell activation is measured as described above.
-
CD1a in Drug Hypersensitivity
Recent evidence suggests that CD1a may also play a role in certain drug hypersensitivity reactions.[22][23] The "absence of interference" model provides a plausible mechanism for how small drug molecules could act as "permissive" ligands. By binding within the CD1a groove and displacing larger, inhibitory self-lipids, these drugs could expose the CD1a surface for TCR recognition, leading to T cell activation and a subsequent hypersensitivity reaction.[15] This is an emerging area of research with significant implications for drug development and safety assessment.
Future Directions and Therapeutic Potential
The central role of CD1a in inflammatory skin diseases makes it an attractive therapeutic target.[11] The development of blocking antibodies that specifically target CD1a has shown promise in preclinical models, effectively abrogating skin inflammation.[11][24] Small molecule inhibitors that either block the lipid-binding groove or mimic the action of "non-permissive" lipids are also being explored.[25] A deeper understanding of the structural basis of TCR recognition of the CD1a-lipid complex will be crucial for the rational design of novel therapeutics.[26][27]
Conclusion
CD1a has emerged from being a lesser-known member of the CD1 family to a key molecule in cutaneous immunology. Its unique ability to present lipid antigens to T cells places it at the center of the immune response in the skin and makes it a critical factor in the pathogenesis of numerous inflammatory skin conditions. The "absence of interference" model of T cell activation provides a novel paradigm for understanding autoreactivity and hypersensitivity. Continued research into the intricacies of the CD1a pathway holds great promise for the development of targeted and effective therapies for a range of debilitating skin diseases.
References
- 1. Location, location, location: the evolutionary history of CD1 genes and the NKR-P1/ligand systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CD1 family: serving lipid antigens to T cells since the Mesozoic era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. CD1 - Wikipedia [en.wikipedia.org]
- 5. Current Understanding of the Roles of CD1a-Restricted T Cells in the Immune System -Molecules and Cells | Korea Science [koreascience.kr]
- 6. academic.oup.com [academic.oup.com]
- 7. CD1A FUNCTION IN HUMAN SKIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD1a and MHC Class I Follow a Similar Endocytic Recycling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD1A — Early Detection Research Network [edrn.cancer.gov]
- 10. Crystal structure of CD1a in complex with a sulfatide self antigen at a resolution of 2.15 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD1a on Langerhans cells controls inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD1a and skin T cells: a pathway for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD1a selectively captures endogenous cellular lipids that broadly block T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD1a selectively captures endogenous cellular lipids that broadly block T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Understanding of the Roles of CD1a-Restricted T Cells in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD1a on Langerhans cells controls inflammatory skin disease -ORCA [orca.cardiff.ac.uk]
- 17. Current Understanding of the Roles of CD1a-Restricted T Cells in the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cd1-restricted T cell - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. CD1a autoreactive T cells recognize natural skin oils that function as headless antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of drug-induced delayed-type hypersensitivity reactions in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Hypersensitivity - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 24. research.monash.edu [research.monash.edu]
- 25. What are CD1A modulators and how do they work? [synapse.patsnap.com]
- 26. A structural perspective of how T cell receptors recognize the CD1 family of lipid antigen–presenting molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural basis of T cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Preparation of N,N-Diethyl-p-phenylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-Diethyl-p-phenylenediamine monohydrochloride, a versatile chemical intermediate. The following sections detail the established methodologies, present quantitative data in a structured format, and offer detailed experimental protocols. Visual representations of the synthetic workflows are included to facilitate a clear understanding of the processes.
Introduction
N,N-Diethyl-p-phenylenediamine and its salts are significant compounds in various chemical applications, including as dye intermediates and reagents in analytical chemistry. The monohydrochloride salt offers improved stability and handling characteristics compared to the free base. This document outlines the two principal methods for its synthesis: the nitrosation and subsequent reduction of N,N-diethylaniline, and the catalytic hydrogenation of p-nitro-N,N-diethylaniline.
Synthetic Pathways and Methodologies
The production of N,N-Diethyl-p-phenylenediamine monohydrochloride is predominantly achieved through two established synthetic routes. Both methods are effective, with the choice often depending on the availability of starting materials and desired product purity.[1]
Route 1: Nitrosation and Reduction of N,N-Diethylaniline
This common two-step process begins with the nitrosation of N,N-diethylaniline to form an N,N-diethyl-4-nitroso-aniline intermediate.[2] This intermediate is then reduced to the corresponding diamine, which is subsequently converted to its monohydrochloride salt. A key advantage of this method is that the nitroso-aniline intermediate does not need to be isolated before the hydrogenation step.[2]
Route 2: Catalytic Hydrogenation of p-nitro-N,N-dialkyl Aniline
An industrially significant method involves the catalytic hydrogenation of p-nitro-N,N-dialkyl aniline.[1] This approach is noted for its efficiency and the high purity of the final product.[1] Another variation of this route starts with the reaction of 4-fluoronitrobenzene and diethylamine to produce the p-nitro-N,N-diethylaniline precursor, which is then hydrogenated.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of N,N-Diethyl-p-phenylenediamine and its derivatives from various cited protocols.
Table 1: Synthesis via Nitrosation of N,N-Diethylaniline and Subsequent Reduction
| Parameter | Value | Reference |
| Starting Material | N,N-diethylaniline | [2] |
| Nitrosating Agent | Isopropyl nitrite | [2] |
| Intermediate (not isolated) | N,N-diethyl-4-nitroso-aniline | [2] |
| Final Product | N,N-diethyl-p-phenylenediamine hydrochloride | [2] |
| Melting Point | 232-237 °C | [2] |
Table 2: Synthesis via Hydrogenation of a Nitro Precursor
| Starting Material | 4-Fluoronitrobenzene & Diethylamine | p-nitro-N,N-dimethylaniline & Hydrazine Hydrate |
| Intermediate | N,N-diethyl-4-nitroaniline | N/A |
| Reducing Agent | Pd/C, H₂ | CuO/C, Hydrazine Hydrate |
| Solvent | Methanol | Ethanol |
| Reaction Temperature | Room Temperature (Hydrogenation) | 75 °C |
| Yield | 90% (for diamine) | 95% |
| Reference | [3] | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N,N-Diethyl-p-phenylenediamine monohydrochloride and related compounds.
Protocol 1: Synthesis from N,N-Diethylaniline via Nitrosation and Reduction
This protocol is adapted from a general procedure for N,N-disubstituted p-phenylenediamine derivatives.[2]
Step 1: Nitrosation
-
In a stirred flask, suspend 149 g of N,N-diethylaniline in 800 g of water.
-
While stirring and cooling, add 108 g of concentrated hydrochloric acid, ensuring the internal temperature does not exceed 50 °C.
-
Cool the reaction mixture to 0 °C.
-
Slowly add 29 g of isopropyl nitrite at a temperature of -2 °C to +2 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Remove any excess nitrite using amidosulfonic acid.
Step 2: Catalytic Hydrogenation and Salt Formation
-
The resulting reaction mixture containing the N,N-diethyl-4-nitroso-aniline is used directly in the catalytic hydrogenation step without isolation.
-
Perform catalytic hydrogenation on the mixture (specific catalyst and hydrogen pressure details are not provided in the source).
-
After the hydrogenation is complete, precipitate the N,N-diethyl-p-phenylenediamine hydrochloride by adding isopropanol.
-
The melting point of the final product is reported as 232-237 °C.[2]
Protocol 2: Synthesis from 4-Fluoronitrobenzene and Diethylamine
This protocol describes the synthesis of the free base, N,N-Diethyl-p-phenylenediamine.[3]
Step 1: Synthesis of N,N-diethyl-4-nitroaniline
-
Dissolve 316 mg (2.2 mmol) of 4-fluoronitrobenzene in 5 ml of DMSO.
-
Add 464 mg (3.4 mmol) of potassium carbonate and 327 mg (4.4 mmol) of diethylamine.
-
Stir the mixture overnight at 90 °C.
-
Add water to the reaction solution and extract twice with ethyl acetate.
-
Wash the combined organic layers twice with saturated aqueous NaCl.
-
Dry the organic layer over Na₂CO₃ and evaporate the solvent.
-
Purify the residue by silica gel chromatography (eluent: hexane:ethyl acetate (2:1)) to yield N,N-diethyl-4-nitroaniline (386 mg, 89% yield).
Step 2: Hydrogenation to N,N-Diethyl-p-phenylenediamine
-
Dissolve 369 mg (1.9 mmol) of the N,N-diethyl-4-nitroaniline intermediate in 20 ml of methanol.
-
Add 141 mg of Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature overnight.
-
Filter the reaction solution through celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: hexane:ethyl acetate (1:1)) to obtain N,N-Diethyl-p-phenylenediamine (280 mg, 90% yield).
To obtain the monohydrochloride salt, the resulting free base would be dissolved in a suitable solvent (e.g., isopropanol or benzene) and treated with a stoichiometric amount of hydrogen chloride (either as a gas or a solution).[5]
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Workflow for the synthesis via nitrosation of N,N-Diethylaniline.
References
- 1. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 2. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 3. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 4. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 5. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
"1,4-Benzenediamine, N,N-diethyl-, monohydrochloride" molecular formula and weight
Abstract
This document provides the core chemical properties, specifically the molecular formula and molecular weight, for the compound 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride. This information is fundamental for researchers and professionals engaged in chemical synthesis, analysis, and drug development. The data is derived from the established properties of the base molecule, N,N-Diethyl-p-phenylenediamine, and the addition of a single hydrochloride moiety.
Chemical Identity and Properties
The compound is the monohydrochloride salt of N,N-Diethyl-p-phenylenediamine. The addition of hydrochloric acid (HCl) to the parent amine results in the formation of this salt, which often imparts greater stability and solubility in aqueous solutions. The fundamental properties are detailed below.
The molecular formula for the free base, N,N-Diethyl-p-phenylenediamine, is C₁₀H₁₆N₂.[1][2][3] Its molecular weight is approximately 164.25 g/mol .[1][3][4][5] The monohydrochloride form incorporates one molecule of HCl.
The calculated properties for the monohydrochloride salt are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₇ClN₂ (or C₁₀H₁₆N₂·HCl) | Derived from adding HCl to the base formula (C₁₀H₁₆N₂). |
| Molecular Weight | 200.71 g/mol | Calculated by adding the molecular weight of the base (164.25 g/mol ) and HCl (~36.46 g/mol ). |
| Parent Compound | N,N-Diethyl-p-phenylenediamine (CAS: 93-05-0) | The free amine form of the molecule.[1][2] |
| Related Identifier | FDA UNII: 7Z63NQE64G | Identifier for the hydrochloride salt form, indicating its relationship to the parent compound.[1] |
Experimental Protocols and Visualizations
The determination of a chemical's molecular formula and weight is a foundational aspect of chemical characterization, typically confirmed via techniques such as mass spectrometry and elemental analysis. However, for this specific informational request, no experimental protocols are cited or required.
Similarly, logical diagrams such as signaling pathways or experimental workflows are not applicable to the presentation of this fundamental chemical data.
References
- 1. GSRS [precision.fda.gov]
- 2. N,N-Diethyl-p-phenylenediamine, 98% 500 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-ジエチル-p-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
Fundamental Chemical Reactions of N,N-Diethyl-p-phenylenediamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-p-phenylenediamine (DPD) is a substituted aromatic amine that has become an indispensable reagent in analytical chemistry, primarily for the quantification of residual disinfectants in water. Its hydrochloride salt is commonly used to improve its stability and solubility in aqueous solutions. The foundational chemical reaction of DPD involves its oxidation by various oxidizing agents, leading to the formation of a colored product that can be measured spectrophotometrically. This technical guide provides a comprehensive overview of the core chemical reactions of DPD, with a focus on its application in water quality analysis. The guide includes detailed experimental protocols, quantitative data, and visual diagrams of key chemical pathways and workflows.
Core Chemical Reaction: Oxidation of DPD
The most critical chemical reaction involving DPD is its oxidation. In the presence of an oxidizing agent, the colorless DPD is oxidized in a two-step process. The first step is a one-electron oxidation that forms a relatively stable, pink-colored radical cation known as a Würster dye.[1][2][3] This colored species is the basis for the colorimetric quantification of various analytes.[1][2][3] With a stronger oxidizing agent or at higher concentrations of the oxidant, a second one-electron oxidation occurs, leading to the formation of a colorless imine product.[1][2] This latter reaction is responsible for the "bleaching" effect observed at high analyte concentrations.[3]
Reaction with Halogens: Chlorine and Bromine
The most widespread application of DPD is in the determination of free and total chlorine in water. Free chlorine, in the form of hypochlorous acid (HOCl) or hypochlorite ion (OCl-), rapidly oxidizes DPD to the Würster dye.[1]
For the determination of total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide (KI) is added. Chloramines are not strong enough to oxidize DPD directly. However, in the presence of iodide ions, chloramines oxidize iodide to iodine (I2), which in turn oxidizes DPD to the colored radical cation.[4]
Similarly, bromine reacts with DPD to produce a pink coloration, and this reaction is used for the determination of bromine residuals in water.[4][5]
Reaction with Other Oxidants
The DPD method is not entirely specific to chlorine and can be used to measure other oxidizing agents. These include:
-
Ozone (O₃): Ozone oxidizes iodide to iodine, which then reacts with DPD.[6][7][8]
-
Chlorine Dioxide (ClO₂): Chlorine dioxide directly oxidizes DPD. Glycine is often added to eliminate interference from free chlorine.[9][10][11][12][13]
-
Manganese (oxidized forms): Oxidized forms of manganese can interfere with the DPD chlorine test by oxidizing DPD.
-
Permanganate (MnO₄⁻): Permanganate rapidly oxidizes DPD to form the colored radical cation and is the basis for a spectrophotometric method to determine the permanganate index (CODMn).[14][15]
Quantitative Data
The following tables summarize key quantitative data associated with the DPD method for the analysis of various oxidants.
| Parameter | Free Chlorine | Total Chlorine | Bromine | Ozone | Chlorine Dioxide |
| Wavelength (λmax) | 515 - 530 nm | 515 - 530 nm | ~530 nm | ~515 nm | ~515 nm |
| Typical Range | 0.02 - 5.0 mg/L | 0.02 - 5.0 mg/L | 0 - 10.0 mg/L | 0 - 3.0 mg/L | 0.05 - 5.00 mg/L |
| Detection Limit | ~0.01 mg/L | ~0.01 mg/L | - | ~0.01 mg/L | ~0.02 mg/L |
| Reaction Time | < 1 minute | 2 - 3 minutes | < 1 minute | < 1 minute | < 1 minute |
| pH | 6.2 - 6.5 | 6.2 - 6.5 | Buffered | Buffered | Buffered |
| Kinetic Parameter | Value | Reference |
| Second-order rate constant (k) of DPD with HOCl at 24°C | (3.15 ± 0.03) x 10⁶ M⁻¹s⁻¹ | [16][17] |
Experimental Protocols
Determination of Free Chlorine in Water (DPD Colorimetric Method)
This protocol is a generalized procedure based on standard methods (e.g., EPA Method 330.5, Standard Method 4500-Cl G).
1. Reagents:
- DPD Indicator Solution: Dissolve DPD reagent in a phosphate buffer solution (pH 6.2-6.5). Commercially available DPD reagents in powder pillows or liquid form are commonly used.
- Phosphate Buffer Solution: To maintain the required pH.
2. Procedure:
- Collect the water sample, avoiding aeration and exposure to sunlight. The analysis should be performed immediately.
- To a clean sample cell, add a specific volume of the water sample (e.g., 10 mL).
- Add the DPD indicator reagent to the sample and mix gently.
- A pink color will develop almost instantaneously if free chlorine is present.
- Within one minute of adding the reagent, measure the absorbance of the solution using a spectrophotometer or colorimeter at a wavelength of 515-530 nm.
- Use a blank of the original sample without the DPD reagent to zero the instrument.
- Determine the concentration of free chlorine from a calibration curve prepared using standards of known chlorine concentration.
Determination of Total Chlorine in Water (DPD Colorimetric Method)
1. Reagents:
- DPD Indicator Solution: As for the free chlorine test.
- Potassium Iodide (KI): Crystalline or in solution.
2. Procedure:
- Follow steps 1 and 2 from the free chlorine protocol.
- Add the DPD indicator reagent and the potassium iodide to the sample and mix.
- Allow a reaction time of at least 2 minutes for the color to develop fully.
- Measure the absorbance at 515-530 nm.
- Determine the total chlorine concentration from a calibration curve.
- The concentration of combined chlorine can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Signaling Pathways and Experimental Workflows
DPD Reaction Pathway with Chlorine
Caption: Oxidation pathway of DPD by an oxidizing agent like free chlorine.
Analytical Workflow for Free and Total Chlorine
Caption: Workflow for the differential measurement of free and total chlorine using the DPD method.
Synthesis of N,N-Diethyl-p-phenylenediamine Hydrochloride
A common laboratory-scale synthesis involves a two-step process starting from N,N-diethylaniline.[18][19]
-
Nitrosation: N,N-diethylaniline is reacted with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid), at low temperatures (0-10°C) to form p-nitroso-N,N-diethylaniline.[18][19]
-
Reduction: The p-nitroso intermediate is then reduced to N,N-diethyl-p-phenylenediamine. Common reducing agents for this step include zinc powder in hydrochloric acid or stannous chloride.[20]
-
Salt Formation: The resulting free base is dissolved in a suitable organic solvent, and dry hydrogen chloride gas is bubbled through the solution to precipitate N,N-diethyl-p-phenylenediamine hydrochloride.[19]
Other Notable Reactions and Applications
Beyond its primary use in water analysis, DPD is involved in other chemical reactions and applications:
-
Electrochemistry: The electrochemical oxidation of DPD has been studied, and its reaction with chlorine can be used for sensitive voltammetric detection of chlorine.[21][22][23][24]
-
Analysis of Polysulfides and Polythionates: DPD has been used in the spectrophotometric analysis of sulfur species in water, although with some limitations for longer sulfur chains.[25]
-
Pharmaceutical Analysis: DPD has been used in the spectrophotometric determination of certain phenolic and amine drugs.[26]
-
Organic Synthesis: DPD serves as a starting material for the synthesis of various derivatives and conjugates.[26]
Interferences
Several substances can interfere with the DPD colorimetric method, leading to inaccurate results. The most common interferences include:
-
Oxidized Manganese: This is a significant interferent as it directly oxidizes DPD. It can be corrected for by using a blank with sodium arsenite or thioacetamide.
-
Other Oxidizing Agents: Bromine, iodine, ozone, and chlorine dioxide will also react with DPD, leading to positive interference if they are present in the sample and not the target analyte.[4][6][27]
-
High Concentrations of Chlorine: At very high chlorine concentrations, the Würster dye is further oxidized to a colorless imine, causing a bleaching effect and leading to an underestimation of the chlorine concentration.[3]
-
Turbidity and Color: The inherent color or turbidity of a water sample can interfere with the absorbance measurement. This is typically corrected by using a sample blank.
Conclusion
N,N-Diethyl-p-phenylenediamine hydrochloride is a versatile and crucial reagent in analytical chemistry. Its fundamental reaction—oxidation to a colored radical cation—provides a simple, rapid, and sensitive method for the determination of various oxidizing agents, most notably chlorine in water treatment and distribution. A thorough understanding of its reaction chemistry, quantitative parameters, and potential interferences is essential for obtaining accurate and reliable results in research and industrial applications. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for professionals in water quality analysis, environmental science, and related fields.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 4. Bromine in Water Colorimetric Test Kits - DPD Method [chemetrics.com]
- 5. waterlinetechnologies.com [waterlinetechnologies.com]
- 6. galgo.co.uk [galgo.co.uk]
- 7. chemetrics.com [chemetrics.com]
- 8. palintest.com [palintest.com]
- 9. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 10. watertechusa.com [watertechusa.com]
- 11. News - Introduction to DPD colorimetry [lhwateranalysis.com]
- 12. cdn.hach.com [cdn.hach.com]
- 13. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 14. A spectrophotometric method for measuring permanganate index (CODMn) by N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 19. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. deepdyve.com [deepdyve.com]
- 25. researchgate.net [researchgate.net]
- 26. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 27. galgo.co.uk [galgo.co.uk]
Methodological & Application
Application of N,N-Diethyl-1,4-benzenediamine Monohydrochloride in Spectrophotometric Analysis
Abstract
This document provides detailed application notes and protocols for the use of N,N-Diethyl-1,4-benzenediamine, also known as N,N-diethyl-p-phenylenediamine (DPD or DEPDA), in spectrophotometric analysis. The monohydrochloride salt, along with other salts like dihydrochloride and sulfate, serves as a versatile chromogenic reagent for the quantitative determination of a wide range of analytes, including pharmaceuticals and environmental contaminants. The primary mechanisms involve oxidative coupling and direct oxidative coloration reactions, which produce intensely colored products measurable by a UV-Vis spectrophotometer. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and apply robust spectrophotometric assays.
Introduction to Spectrophotometric Analysis with DPD
Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance.[1][2] The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[2]
N,N-Diethyl-p-phenylenediamine (DPD) is a highly effective chromogenic agent used in these analyses. Its utility stems from its ability to undergo oxidation to form a stable, intensely colored radical cation (DPD•+). This reaction can be exploited in two primary ways for quantitative analysis:
-
Direct Oxidative Coloration: An analyte that is an oxidizing agent directly reacts with DPD. The DPD is oxidized to the DPD•+ radical, which is typically red or pink with a maximum absorbance (λmax) around 551 nm.[3][4] The intensity of the color produced is directly proportional to the concentration of the oxidizing analyte. This method is commonly used for determining substances like permanganate, hexavalent chromium, and chlorine.[3][4]
-
Oxidative Coupling Reaction: In this two-step mechanism, a separate oxidizing agent (e.g., potassium dichromate, potassium iodate, benzoyl peroxide) first oxidizes the DPD.[5][6][7] This oxidized DPD intermediate then rapidly couples with the target analyte (often a drug containing a phenolic or aromatic amine group) to form a stable, colored product with a distinct λmax.[6][8] This approach is widely used for the determination of sulfonamides and various phenolic compounds.[6][7]
Applications and Quantitative Data
DPD-based spectrophotometric methods have been successfully applied to a diverse range of analytes. The following tables summarize the quantitative performance parameters for several key applications.
Table 1: Analysis of Pharmaceutical Compounds
| Analyte | Method | Oxidizing Agent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Reference |
| Sulfacetamide Sodium | Oxidative Coupling | Potassium Dichromate | 546 | 1.25 - 75 | 7.6 x 10³ | - | [5][8] |
| Salbutamol Sulphate | Oxidative Coupling | Potassium Iodate (KIO₄) | 670 | 1 - 7 | - | 0.14 | [6] |
| Ritodrine HCl | Oxidative Coupling | Potassium Iodate (KIO₄) | 670 | 2 - 22 | - | 0.21 | [6] |
| Isoxsuprine HCl | Oxidative Coupling | Potassium Iodate (KIO₄) | 670 | 1 - 17 | - | 0.51 | [6] |
| Dapsone HCl | Oxidative Coupling | Potassium Iodate (KIO₄) | 550 | 1.5 - 12 | - | 0.44 | [6] |
| Sulfamethoxazole | Oxidative Coupling | Potassium Iodate (KIO₄) | 550 | 2 - 25 | - | 0.33 | [6] |
| Sulfadiazine | Oxidative Coupling | Potassium Iodate (KIO₄) | 550 | 2 - 21 | - | 0.37 | [6] |
| Amoxicillin | Oxidative Coupling | Benzoyl Peroxide | 628.5 | 0.8 - 25.0 | - | - | [7] |
Table 2: Analysis of Environmental Contaminants and Inorganic Species
| Analyte | Method | λmax (nm) | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Reference |
| Permanganate (MnO₄⁻) | Direct Oxidation | 551 | 0 - 10 µM | 5.70 x 10⁴ | 0.010 µM | [3][9] |
| Chromium (VI) | Direct Oxidation | 551 | 0.2 - 2.0 mg/L (0.85 - 60 µM) | 2.54 x 10⁴ | 0.26 µM | [4][10] |
| Sodium Percarbonate | Direct Oxidation (Fe²⁺ activated) | 551 | 0 - 50 µM | - | 0.7 - 1.0 µM | [11] |
| COD (as residual MnO₄⁻) | Direct Oxidation | 551 | 0 - 4.46 mg/L | - | 0.02 mg/L | [12] |
Reaction Mechanisms and Workflows
The underlying chemical reactions and general experimental procedures are illustrated below using Graphviz diagrams.
Caption: Mechanism of Direct Oxidative Coloration.
Caption: Mechanism of Oxidative Coupling Reaction.
Caption: General Experimental Workflow for DPD-based Assays.
Experimental Protocols
The following are generalized protocols based on published methods. Note: These should be optimized for specific applications and laboratory conditions.
Protocol 1: Determination of Sulfacetamide Sodium via Oxidative Coupling
This protocol is adapted from methods for determining sulfonamides.[5][8]
1. Reagent Preparation:
-
Sulfacetamide Sodium (SAS) Stock Solution (500 µg/mL): Dissolve 0.05 g of pure SAS in distilled water and dilute to 100 mL in a volumetric flask.[5]
-
DPD Reagent Solution (5 x 10⁻³ M): Prepare daily by dissolving 0.1093 g of N,N-diethyl-p-phenylenediamine dihydrochloride monohydrate in a small amount of ethanol and diluting to 100 mL with ethanol in a volumetric flask. Store in a dark container.[5]
-
Potassium Dichromate (K₂Cr₂O₇) Solution: Prepare a suitable concentration (e.g., 0.01 M) in distilled water.
-
Acidic Medium (e.g., 0.1 M H₂SO₄): Dilute 0.86 mL of concentrated sulfuric acid to 100 mL with distilled water.[5]
2. Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the SAS stock solution to create standards ranging from 1.25 to 75 µg/mL.
-
To each flask, add 1.0 mL of 0.1 M H₂SO₄, 1.0 mL of DPD reagent solution, and 1.0 mL of potassium dichromate solution.
-
Mix the contents and dilute to the 10 mL mark with distilled water.
-
Allow the reaction to proceed for the optimized time (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance of the resulting violet-colored solution at 546 nm against a reagent blank prepared in the same manner without the analyte.[5][8]
-
Plot absorbance versus concentration to construct the calibration curve.
3. Sample Analysis:
-
Prepare the sample solution (e.g., from eye drops or ointment) by dissolving and diluting it in distilled water to an expected concentration within the calibration range.
-
Treat an aliquot of the sample solution as described in step 2.
-
Determine the concentration of SAS in the sample from the calibration curve.
Protocol 2: Determination of Permanganate in Water via Direct Oxidation
This protocol is based on the DPD method for trace permanganate analysis.[3][9]
1. Reagent Preparation:
-
DPD Reagent Solution: Prepare a stock solution of DPD in a suitable solvent (e.g., ethanol or dilute acid). The final concentration in the reaction mixture should be optimized.
-
Buffer Solution (pH 6.0): Prepare a 50 mM phosphate buffer to maintain the optimal reaction pH.[3]
-
Permanganate Standard Solutions: Prepare a series of standards (e.g., 0-10 µM) by diluting a stock potassium permanganate (KMnO₄) solution with ultrapure water.[3]
2. Calibration Curve Construction:
-
To a series of test tubes or cuvettes, add the permanganate standards.
-
Add the pH 6.0 phosphate buffer.
-
Initiate the reaction by adding a fixed volume of the DPD reagent solution. The mixture should immediately turn red/pink.
-
Quickly mix and measure the absorbance at 551 nm against a reagent blank (ultrapure water instead of the standard).[3][9] The color is stable for approximately 30 minutes.[3]
-
Plot the absorbance at 551 nm versus the concentration of permanganate. The relationship should be linear (R² ≈ 0.999).[3]
3. Sample Analysis:
-
Collect the water sample and filter if necessary.
-
Treat an aliquot of the water sample exactly as described for the standards in step 2.
-
Measure the absorbance and determine the permanganate concentration using the calibration curve.
Conclusion
N,N-Diethyl-1,4-benzenediamine monohydrochloride and its related salts are invaluable reagents in the field of analytical chemistry. The spectrophotometric methods based on DPD are characterized by their simplicity, speed, sensitivity, and cost-effectiveness, making them suitable for a wide array of applications in pharmaceutical quality control and environmental monitoring. The protocols and data presented herein provide a comprehensive foundation for researchers to implement and adapt these robust analytical techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Spectrophotometric determination of trace permanganate in water with N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Spectrophotometric Determination of Chromium (vi) Using N, N-diethyl-p-phenylenediamine in Synthetically Prepared Wastewater, And Tap Water | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rden.uomosul.edu.iq [rden.uomosul.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A spectrophotometric method for measuring permanganate index (CODMn) by N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedure for "N,N-Diethyl-p-phenylenediamine monohydrochloride" in water quality testing
Introduction: The Enduring Standard for Disinfectant Residual Measurement
In the landscape of water quality analysis, the accurate determination of disinfectant residuals is paramount for ensuring public health and maintaining the integrity of industrial processes. For decades, the N,N-Diethyl-p-phenylenediamine (DPD) colorimetric method has stood as the global standard for this critical measurement.[1] Developed through the pioneering work of Dr. A. T. Palin in the 1950s, the DPD method provides a simple, rapid, and reliable means to quantify common disinfectants such as chlorine and ozone.[1] Its adoption into internationally recognized standards, including the Standard Methods for the Examination of Water and Wastewater and by regulatory bodies like the U.S. Environmental Protection Agency (EPA), underscores its trustworthiness and widespread acceptance.[1][2][3]
This guide provides a comprehensive overview of the standard operating procedure for using N,N-Diethyl-p-phenylenediamine monohydrochloride in water quality testing. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, provide detailed protocols for reagent preparation and analysis, and offer expert insights into troubleshooting and specialized applications.
Part 1: The Chemistry of DPD - Mechanism of Action
The efficacy of the DPD method lies in a straightforward yet robust redox reaction. N,N-Diethyl-p-phenylenediamine is a colorless aromatic amine that, in the presence of an oxidizing agent like free chlorine, is oxidized to form a stable, magenta-colored radical cation known as a Würster dye.[1] The intensity of this color is directly proportional to the concentration of the disinfectant in the sample, allowing for quantitative measurement via spectrophotometry.[3][4][5]
The reaction proceeds in two stages:
-
Primary Oxidation: Free chlorine (in the form of hypochlorous acid or hypochlorite ions) rapidly oxidizes the DPD reagent in a single-electron transfer, producing the magenta Würster dye.[1][6]
-
Secondary Oxidation (Bleaching): At very high chlorine concentrations (typically above 10 ppm), the Würster dye can be further oxidized to a colorless imine compound.[1][7] This phenomenon, known as "bleaching," can lead to erroneously low readings if the sample is not appropriately diluted.[1]
The following diagram illustrates the chemical workflow of the DPD reaction with free chlorine.
Caption: Chemical pathway of the DPD reaction with free chlorine.
To differentiate between various forms of chlorine, the DPD method employs a sequential analytical approach:
-
Free Chlorine: Reacts almost instantaneously with DPD.[4]
-
Combined Chlorine (Chloramines): Does not directly react with DPD. To measure combined chlorine, potassium iodide (KI) is added to the sample after the free chlorine measurement. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD, producing additional color.[4] The increase in color intensity corresponds to the combined chlorine concentration.
-
Total Chlorine: Is the sum of free and combined chlorine. It can be measured directly by adding a reagent containing both DPD and potassium iodide to the sample.[4][8]
Part 2: Standard Operating Procedure - Spectrophotometric Determination of Chlorine
This section details the step-by-step methodology for the accurate determination of free and total chlorine residuals in water samples using a spectrophotometer.
Reagent Preparation
While commercially available DPD reagents in powder, tablet, or liquid form are convenient, preparing reagents in the laboratory provides greater control and can be more cost-effective for high-throughput applications.
2.1.1. Phosphate Buffer Solution
The reaction between DPD and chlorine is pH-dependent, requiring a buffered environment between pH 6.2 and 6.5 for optimal color development.[9][10]
-
Procedure:
-
Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in chlorine-demand-free distilled water.[10][11]
-
In a separate beaker, dissolve 800 mg of disodium ethylenediaminetetraacetate dihydrate (EDTA) in 100 mL of distilled water.[10] EDTA is added as a chelating agent to prevent interference from trace metals like copper.[12]
-
Combine the two solutions and dilute to a final volume of 1 L with distilled water.[10][11]
-
If long-term storage is required, add 20 mg of mercuric chloride (HgCl₂) to inhibit mold growth. Handle with appropriate safety precautions.
-
2.1.2. DPD Indicator Solution
-
Procedure:
-
To 500 mL of chlorine-demand-free distilled water, add 8 mL of 1+3 sulfuric acid (H₂SO₄) (one part concentrated H₂SO₄ to three parts distilled water) and 200 mg of disodium EDTA dihydrate.[11]
-
Dissolve 1.1 g of anhydrous N,N-Diethyl-p-phenylenediamine sulfate in the acidified EDTA solution.[11]
-
Dilute to a final volume of 1 L with chlorine-demand-free distilled water.
-
Store in a brown, glass-stoppered bottle in a cool, dark place. The solution should be discarded if it becomes discolored.[11]
-
Instrumentation and Calibration
-
Spectrophotometer: A spectrophotometer capable of measuring absorbance at or near 515 nm is required.[13] Some methods may use a wavelength up to 557 nm depending on the specific DPD derivative used.[14]
-
Calibration: A calibration curve should be prepared using a series of chlorine standards of known concentration. Potassium permanganate (KMnO₄) can be used to prepare a stable stock solution that is equivalent to a known chlorine concentration.[13]
-
Stock Standard (1000 mg/L Cl₂ equivalent): Dissolve 0.891 g of KMnO₄ in 1 L of distilled water.[13]
-
Prepare a series of working standards by diluting the stock solution to cover the desired analytical range (e.g., 0.2 to 4.0 mg/L).[13]
-
Analyze each standard according to the procedure in section 2.3 and plot absorbance versus concentration to generate a calibration curve. The curve should be linear and verified with each new batch of reagents or at regular intervals.[13][14]
-
Analytical Workflow
The following diagram outlines the experimental workflow for determining free and total chlorine.
Caption: Experimental workflow for DPD analysis of chlorine.
Step-by-Step Protocol:
-
Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass or plastic bottle. Analysis should be performed immediately, ideally within 15 minutes, as chlorine residuals can dissipate rapidly.[12][15]
-
Blank Preparation: Fill a cuvette with the original water sample (without any reagents) to zero the spectrophotometer. This compensates for any inherent color or turbidity in the sample.[12][15]
-
Free Chlorine Measurement:
-
To a separate cuvette, add the prescribed volume of sample (e.g., 10 mL).
-
Add the appropriate volume of phosphate buffer and DPD indicator solution (or a single DPD powder pillow).
-
Mix gently and immediately place the cuvette in the spectrophotometer.
-
Read the absorbance at ~515 nm within one minute.[15] This reading corresponds to the free chlorine concentration.
-
-
Total Chlorine Measurement:
-
To the same cuvette used for the free chlorine measurement, add a small crystal of potassium iodide (KI) or a DPD No. 3 tablet.
-
Mix to dissolve and allow the reaction to proceed for at least three minutes but no more than six minutes.[16]
-
Read the absorbance again at ~515 nm. This reading corresponds to the total chlorine concentration.
-
-
Calculations:
-
Free Chlorine: Determine the concentration from the calibration curve using the first absorbance reading.
-
Total Chlorine: Determine the concentration from the calibration curve using the second absorbance reading.
-
Combined Chlorine: Calculate as the difference between the total chlorine and free chlorine concentrations.
-
Part 3: Quantitative Data Summary
The following table summarizes key quantitative parameters for the DPD method.
| Parameter | Value | Rationale & Notes |
| Wavelength of Max. Absorbance (λmax) | ~515 nm | This is the characteristic absorption peak for the magenta Würster dye.[13] Some methods may specify a range of 490-530 nm.[5] |
| Optimal pH Range | 6.2 - 6.5 | Ensures rapid and stable color formation. The phosphate buffer is crucial for maintaining this pH.[9] |
| Reaction Time (Free Chlorine) | < 1 minute | Free chlorine reacts almost instantaneously. A rapid reading prevents interference from slower-reacting chloramines.[15][17] |
| Reaction Time (Total Chlorine) | 3 - 6 minutes | Allows sufficient time for chloramines to react with iodide and subsequently with DPD.[16] |
| Typical Analytical Range | 0.1 - 5.0 mg/L as Cl₂ | This range is common for many commercial kits and standard methods.[13] Samples with higher concentrations must be diluted. |
| Method Detection Limit (MDL) | ~0.02 mg/L | The MDL can vary based on the instrument and specific procedure but is typically in this range, representing a qualitative detection limit.[18] |
Part 4: Troubleshooting and Scientific Integrity
A robust analytical method requires an understanding of potential interferences and how to mitigate them. This ensures the trustworthiness and accuracy of the results.
Common Interferences
-
Oxidized Manganese and Chromium: These metals can exist in an oxidized state in water and will react with DPD to produce a pink color, leading to a positive interference (a falsely high chlorine reading).
-
Mitigation: A correction can be applied by analyzing a parallel sample. First, add potassium iodide to the sample and wait one minute. Then, add sodium arsenite, which will selectively destroy the chlorine and its reaction products, leaving only the interference from manganese and chromium. Analyze this pre-treated sample with DPD; the resulting absorbance is due to the interfering metals and can be subtracted from the original total chlorine reading.
-
-
Other Oxidizing Agents: Disinfectants such as bromine, iodine, chlorine dioxide, and ozone will also react with DPD, leading to positive interferences.[19]
-
Mitigation for Ozone: To measure ozone in the presence of chlorine, the sample is split. In one aliquot, total oxidants (ozone + chlorine) are measured. In a second aliquot, glycine is added, which selectively consumes the chlorine, allowing for the subsequent measurement of ozone alone. The chlorine concentration can then be determined by difference.[20]
-
-
High Chlorine Concentrations (>10 ppm): As previously mentioned, this can cause bleaching of the DPD indicator, resulting in a falsely low or zero reading.[1] If high chlorine is suspected (e.g., a faint pink color that quickly disappears), the sample should be diluted with chlorine-demand-free water and re-analyzed.
-
Monochloramine: Can slowly react with the DPD free chlorine reagent, causing a "drift" to a higher reading over time. This is why the free chlorine reading must be taken quickly.[4]
Application in Pharmaceutical and Drug Development Settings
The DPD method's precision and reliability make it suitable for several applications within the pharmaceutical industry:
-
Purified Water and Water for Injection (WFI) Systems: Chlorine is often used to sanitize water purification systems. The DPD method is essential for monitoring the dechlorination step (e.g., after UV or activated carbon treatment) to ensure that no residual chlorine, which can damage reverse osmosis membranes or interfere with downstream processes, remains.
-
Cleaning Validation: After using chlorine-based sanitizers to clean manufacturing equipment, the DPD test can be used to verify the absence of chlorine residuals. This is critical to prevent cross-contamination of subsequent product batches. The low detection limit of the DPD method is advantageous for this application.
-
Raw Material Testing: Water is a primary raw material in drug manufacturing. The DPD method ensures that incoming water meets the required specifications for chlorine content.
When applying the DPD method in a pharmaceutical context, adherence to Good Manufacturing Practices (GMP) is essential. This includes rigorous instrument calibration, validation of the analytical method for its intended use, and comprehensive documentation of all procedures and results.
Conclusion
The N,N-Diethyl-p-phenylenediamine (DPD) method remains an indispensable tool for water quality analysis. Its well-understood chemistry, coupled with standardized and validated protocols, provides a foundation of trust for researchers, scientists, and quality control professionals. By understanding the causality behind the experimental choices—from pH control to specific reaction times and interference mitigation—the analyst can ensure the generation of accurate, reliable, and defensible data, safeguarding both public health and the integrity of critical industrial and pharmaceutical processes.
References
- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparing Chlorine Measurement Methods [ysi.com]
- 4. yamathosupply.com [yamathosupply.com]
- 5. hydroinstruments.com [hydroinstruments.com]
- 6. echemi.com [echemi.com]
- 7. ozonesolutions.com [ozonesolutions.com]
- 8. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 9. Instruments and Procedures for Detecting Ozone Content in Water [boquinstrument.com]
- 10. JP2004003880A - Liquid DPD reagent, method for measuring residual chlorine concentration, and phosphate buffer - Google Patents [patents.google.com]
- 11. dec.vermont.gov [dec.vermont.gov]
- 12. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ndep.nv.gov [ndep.nv.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. aquamagazine.com [aquamagazine.com]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
- 19. galgo.co.uk [galgo.co.uk]
- 20. testallwater.co.uk [testallwater.co.uk]
Application of "CD 1 (amine)" as a chromogenic substrate in assays
Application of Amine-Based Chromogenic Substrates in Assays
Introduction
While a specific chromogenic substrate designated "CD 1 (amine)" is not found in widely available scientific literature, it is likely that this refers to a class of amine-containing compounds commonly employed in chromogenic assays. Aromatic amines are a cornerstone of modern biochemical and immunological assays due to their ability to produce a quantifiable color change upon enzymatic reaction. This document provides detailed application notes and protocols for three of the most prevalent amine-based chromogenic substrates: 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). These substrates are extensively used in various assays, including Enzyme-Linked Immunosorbent Assays (ELISAs), immunohistochemistry (IHC), and antioxidant capacity assessments.
Key Applications:
-
ELISA: Detection of antigens or antibodies.
-
Western Blotting: Visualization of specific proteins.
-
Immunohistochemistry: Localization of antigens in tissue sections.
-
Enzyme Assays: Quantification of enzyme activity, particularly peroxidases.
-
Antioxidant Capacity Assays: Measurement of the total antioxidant capacity of a sample.[1]
3,3',5,5'-Tetramethylbenzidine (TMB)
TMB is a sensitive and widely used chromogenic substrate for horseradish peroxidase (HRP). In the presence of HRP and hydrogen peroxide (H₂O₂), TMB is oxidized to a blue-colored product. The reaction can be stopped with an acid, which changes the color to yellow, allowing for spectrophotometric quantification.[2]
Data Presentation: TMB Characteristics
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₀N₂ | [2] |
| Molar Mass | 240.34 g/mol | [2] |
| Appearance | White solid | [2] |
| Oxidized Product (Blue) | Soluble | |
| Absorbance Max (Blue) | 370 nm or 655 nm | |
| Stopped Product (Yellow) | Soluble | |
| Absorbance Max (Yellow) | 450 nm | [3] |
Experimental Protocol: TMB in ELISA
This protocol describes the use of TMB for the detection of an HRP-conjugated secondary antibody in an indirect ELISA.
Materials:
-
TMB Substrate Solution (commercially available or prepared)
-
Stop Solution (e.g., 2 M Sulfuric Acid or 0.1 M H₂SO₄[3])
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm and/or 655 nm.
Procedure:
-
Final Wash: After incubation with the HRP-conjugated antibody, wash the microplate wells 3-5 times with Wash Buffer to remove any unbound conjugate.
-
Substrate Preparation: Prepare the TMB working solution according to the manufacturer's instructions. Typically, this involves mixing the TMB solution with a peroxide solution immediately before use. A common preparation involves diluting a TMB stock solution (1 mg/mL in DMSO) 1:10 in phosphate-citrate buffer (pH 5.0) and adding 2 µL of 30% H₂O₂ per 10 mL of the diluted solution.
-
Substrate Incubation: Add 100 µL of the TMB working solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development; a blue color will appear in positive wells.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of the wells at 450 nm within 30 minutes of adding the stop solution.[3] Alternatively, for a kinetic assay, the blue color can be read at 655 nm before adding the stop solution.[3]
Visualization: TMB Reaction Workflow
References
Application Notes and Protocols for the Detection of Free Chlorine in Water using 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride (DPD Method)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of free chlorine in aqueous solutions using the N,N-diethyl-1,4-benzenediamine (DPD) method. This colorimetric method is a widely accepted standard for its simplicity, sensitivity, and speed, making it suitable for a variety of applications, including water quality monitoring, disinfection control, and in pharmaceutical manufacturing processes where water purity is critical.
Principle of the Method
The DPD method is based on the oxidation of N,N-diethyl-1,4-benzenediamine (in the form of its monohydrochloride or other salts) by free chlorine, which includes hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻). This reaction, which occurs under neutral pH conditions (typically 6.2-6.5), results in the formation of a stable magenta-colored radical cation known as a Würster dye.[1][2] The intensity of the developed color is directly proportional to the concentration of free chlorine in the sample and is quantified spectrophotometrically.[1]
At very high concentrations of free chlorine, the colored product can be further oxidized to a colorless imine, leading to a "bleaching" effect and inaccurate low readings.[3][4] Therefore, sample dilution may be necessary for high-range chlorine concentrations.
Quantitative Data Summary
The DPD method offers a range of detection capabilities depending on the specific instrumentation and reagent formulation. The following tables summarize key quantitative parameters.
Table 1: Detection Ranges and Limits
| Parameter | Value | Notes |
| Method Detection Limit (MDL) | 0.05 mg/L (as Cl₂) | Established under ideal laboratory conditions.[3] |
| Minimum Level (ML) / Reporting Limit | 0.15 mg/L (as Cl₂) | The lowest concentration that can be reliably quantified.[3] |
| Low Range (LR) | 0.02 - 2.00 mg/L (as Cl₂) | Typical range for pocket colorimeters with 10 mL sample vials.[5] |
| Mid Range (MR) | 0.05 - 4.00 mg/L (as Cl₂) | Typical range for pocket colorimeters with 10 mL sample vials.[5] |
| High Range (HR) | 0.1 - 10.0 mg/L (as Cl₂) | Typical range for pocket colorimeters with 5 mL sample vials.[5] |
| General Method Range | 0.15 - 5.0 mg/L (as Cl₂) | Encompasses most drinking and wastewater applications.[3] |
Table 2: Optimal Operating Conditions and Interferences
| Parameter | Optimal Value/Condition | Potential Interferences and Mitigation |
| pH | 6.2 - 6.5 | The DPD reagent typically contains a phosphate buffer to maintain this pH.[6] Strong acidic or alkaline samples should be neutralized. |
| Temperature | 20 - 25 °C | Significant deviations can affect reaction kinetics and color development.[3] |
| Manganese (oxidized) | N/A | Can react with DPD to give a false positive. Correct by adding sodium arsenite or thioacetamide to a separate sample blank.[7] |
| Copper | Up to 10 mg/L | Interference is typically overcome by EDTA included in the reagent formulation.[7] |
| Chromate | > 2 mg/L | Can interfere with endpoint determination. Mitigate by adding barium chloride to precipitate chromate.[7] |
| Color and Turbidity | N/A | Compensate by using an unreacted sample as a blank to zero the spectrophotometer.[3][7] |
| Combined Chlorine (Chloramines) | N/A | Can slowly react with the DPD reagent, causing a drifting, false positive reading. Measure within one minute of reagent addition for free chlorine. |
Experimental Protocols
The following protocols provide a detailed methodology for the determination of free chlorine using the DPD colorimetric method.
Reagents and Materials
-
DPD Reagent: Commercially available as powder pillows, tablets, or liquid solutions containing N,N-diethyl-1,4-benzenediamine, a buffer (e.g., phosphate), and chelating agents (e.g., EDTA).
-
Chlorine-free deionized water: For reagent blanks and dilutions.
-
Glassware: Sample cells (cuvettes) appropriate for the spectrophotometer or colorimeter. All glassware should be thoroughly cleaned and rinsed with chlorine-free water. For trace analysis, glassware should be acid-washed and then rinsed with chlorine-free water.
-
Spectrophotometer or Colorimeter: Capable of measuring absorbance at or near 515 nm.[3]
-
Volumetric flasks and pipettes: For the preparation of standards and dilutions.
Sample Handling and Preparation
-
Chlorine in aqueous solutions is unstable. Therefore, analysis must be performed immediately after sample collection (within 15 minutes).[5]
-
Avoid exposure of samples to sunlight, strong light, or agitation, as these can accelerate the reduction of chlorine.[7]
-
If the sample is expected to have a high chlorine concentration (> 5 mg/L), it must be diluted with chlorine-free deionized water to fall within the instrument's measurement range.[3]
-
The pH of the water sample should be between 6 and 9. If necessary, adjust the pH with a suitable acid or base before analysis.[3]
Standard Protocol for Free Chlorine Measurement
-
Instrument Setup: Turn on the spectrophotometer or colorimeter and allow it to warm up according to the manufacturer's instructions. Set the wavelength to 515 nm.[3]
-
Prepare the Blank: Fill a clean sample cell with the water sample to be tested. Do not add any reagents. This will serve as the blank to zero the instrument, compensating for any inherent color or turbidity.[7]
-
Zero the Instrument: Place the blank in the instrument's sample holder and zero the absorbance or transmittance reading.
-
Prepare the Sample: Take a precise volume of the water sample (e.g., 10 mL or 25 mL, depending on the chosen reagent and instrument).
-
Add DPD Reagent: Add the contents of one DPD free chlorine reagent powder pillow (or the appropriate volume of liquid reagent or one tablet) to the water sample.
-
Mix: Cap the sample cell and invert several times to ensure the reagent is fully dissolved and mixed. A pink color will develop if free chlorine is present.
-
Measure: Within one minute of adding the reagent, place the sample cell in the instrument and record the absorbance or concentration reading. A reaction time of one minute is common.[3]
-
Record the Result: The reading will be displayed in mg/L (or ppm) of free chlorine.
Protocol for Distinguishing Free and Total Chlorine
To determine the concentration of combined chlorine (chloramines), a total chlorine measurement is also required.
-
Measure Free Chlorine: Follow the protocol outlined in section 3.3.
-
Measure Total Chlorine: To a fresh sample, add the DPD free chlorine reagent as described above. Then, add a potassium iodide reagent (often available as a separate reagent or included in a "total chlorine" DPD reagent). The potassium iodide reacts with combined chlorine to liberate iodine, which in turn oxidizes the DPD to produce the characteristic pink color. Allow for a longer reaction time (typically 2-3 minutes) as specified by the reagent manufacturer.
-
Calculate Combined Chlorine: Combined Chlorine = Total Chlorine - Free Chlorine
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the reaction of DPD with free chlorine (hypochlorous acid) to form the colored Würster dye.
Caption: Reaction of DPD with free chlorine to form a colored product.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for measuring free chlorine.
Caption: Step-by-step workflow for the DPD method.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. files.nc.gov [files.nc.gov]
- 6. lovibond.com [lovibond.com]
- 7. NEMI Method Summary - 4500-Cl G [nemi.gov]
Application Notes: Colorimetric Determination of Peroxides using N,N-diethyl-p-phenylenediamine (DPD)
Introduction
The accurate quantification of peroxides, such as hydrogen peroxide (H₂O₂), is crucial in various fields, including environmental monitoring, food industry quality control, and the study of oxidative stress in biological systems. A widely employed method for this purpose is the colorimetric assay based on the oxidation of N,N-diethyl-p-phenylenediamine (DPD), a compound that may be referred to as CD 1 (amine) in some contexts. This method offers a simple, rapid, and sensitive means of determining peroxide concentrations. In the presence of a suitable catalyst, such as peroxidase or a Fenton system (Fe(II)), peroxides oxidize DPD to form a stable, colored radical cation (DPD•⁺), which can be quantified spectrophotometrically.
Principle of the Method
The fundamental principle of the DPD-based assay lies in the oxidation-reduction reaction between the peroxide and DPD. This reaction is typically catalyzed to ensure a rapid and stoichiometric conversion. The colorless DPD is oxidized to a magenta-colored radical cation, DPD•⁺. The intensity of the resulting color is directly proportional to the concentration of peroxide in the sample. The absorbance of the solution is measured at a specific wavelength, typically around 551 nm, to determine the peroxide concentration by referencing a standard curve.[1]
Experimental Protocols
DPD/Fenton System Method for Hydrogen Peroxide Determination
This protocol is adapted from a spectrophotometric method utilizing a Fenton system to catalyze the oxidation of DPD by hydrogen peroxide.[1]
a. Reagents and Materials
-
N,N-diethyl-p-phenylenediamine (DPD)
-
Ferrous sulfate (FeSO₄·7H₂O) or Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Phosphate buffer (pH 3.0)
-
Spectrophotometer capable of measuring absorbance at 551 nm
-
Micropipettes and tips
-
Cuvettes or 96-well microplate
b. Reagent Preparation
-
DPD Stock Solution (20 mM): Prepare by dissolving the appropriate amount of DPD in the phosphate buffer (pH 3.0).
-
Fe(II) Solution (1.5 mM): Prepare by dissolving the appropriate amount of ferrous sulfate in deionized water. Acidify slightly with a drop of sulfuric acid to prevent oxidation.
-
Hydrogen Peroxide Standards: Prepare a series of H₂O₂ standards (e.g., 0-12 µM) by diluting a stock H₂O₂ solution in deionized water.
c. Assay Procedure
-
To a reaction vessel (e.g., a microcentrifuge tube or a well in a microplate), add the sample or hydrogen peroxide standard.
-
Add the 20 mM DPD solution.
-
Initiate the reaction by adding the 1.5 mM Fe(II) solution.
-
Mix the contents thoroughly.
-
Incubate the reaction mixture for 45 seconds at room temperature.[1]
-
Measure the absorbance of the resulting pink solution at 551 nm.[1]
-
Generate a standard curve by plotting the absorbance values of the H₂O₂ standards against their known concentrations.
-
Determine the concentration of hydrogen peroxide in the samples by interpolating their absorbance values on the standard curve.
DPD/Potassium Iodide/Ammonium Molybdate Method
This method is commonly used in commercial test kits for hydrogen peroxide determination.[2][3]
a. Reagents and Materials
-
N,N-diethyl-p-phenylenediamine (DPD)
-
Potassium iodide (KI)
-
Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Buffer solution (specific pH as recommended by the kit manufacturer)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Spectrophotometer or colorimeter
b. Assay Procedure
-
Follow the instructions provided with the specific test kit.
-
Typically, the sample or standard is added to a reaction vessel.
-
A reagent solution containing DPD, potassium iodide, and ammonium molybdate in a buffer is added.
-
The mixture is incubated for a specified time to allow for color development.
-
The absorbance of the resulting pink color is measured at the recommended wavelength.
-
The peroxide concentration is determined by comparison to a standard curve or a color comparator.
Quantitative Data Summary
The performance of DPD-based colorimetric methods for peroxide determination can be summarized by several key parameters. The following table presents a compilation of quantitative data from relevant studies.
| Parameter | Fenton-DPD Method | Notes |
| Analyte | Hydrogen Peroxide (H₂O₂) | |
| Wavelength of Max. Absorbance (λmax) | 551 nm[1] | The generated pink radical cation (DPD•⁺) is measured. |
| Linear Range | 0 - 12 µM[1] | The increase in absorbance is linear with H₂O₂ concentration. |
| Limit of Detection (LOD) | 0.05 µM[1] | Demonstrates high sensitivity for trace amounts of H₂O₂. |
| Sensitivity | (2.55 ± 0.01) × 10⁴ M⁻¹ cm⁻¹[1] | Molar absorptivity, indicating a strong colorimetric response. |
| Stoichiometry (H₂O₂:DPD) | 1:1.18[1] | The molar ratio of reactants in the color-forming reaction. |
| Reaction Time | 45 seconds[1] | A rapid reaction allowing for high-throughput analysis. |
| Stability of Colored Product | Stable for at least 20 minutes[1] | Provides a sufficient window for accurate measurements. |
Visualizations
Logical Workflow for Peroxide Determination
The following diagram illustrates the general workflow for the colorimetric determination of peroxides using a DPD-based method.
Caption: Workflow for DPD-based colorimetric peroxide assay.
Signaling Pathway of the DPD Reaction
This diagram illustrates the chemical transformation that occurs during the DPD-based colorimetric assay for peroxide detection.
References
Application Notes and Protocols: N,N-Diethyl-p-phenylenediamine monohydrochloride (DPD) as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N,N-Diethyl-p-phenylenediamine monohydrochloride (DPD) as a redox indicator, with a primary focus on its well-established role in titrimetric analysis and its emerging applications in pharmaceutical analysis.
Introduction to DPD as a Redox Indicator
N,N-Diethyl-p-phenylenediamine (DPD) is a versatile redox indicator that undergoes a rapid, one-electron oxidation to form a stable, intensely colored radical cation known as a Würster dye.[1] The colorless DPD compound turns a magenta or pink color upon oxidation, and the intensity of this color is proportional to the concentration of the oxidizing agent.[1][2] This distinct color change provides a clear endpoint in titrations or a basis for quantitative colorimetric and spectrophotometric measurements. The DPD method is a standard and EPA-approved technique for determining chlorine residuals in water.[3]
The reaction mechanism involves the oxidation of DPD to a magenta-colored radical cation. This radical can be further oxidized to a colorless imine product, particularly at high concentrations of the oxidizing agent, which can lead to bleaching of the color.[1]
Titrimetric Determination of Chlorine in Aqueous Solutions
The most prominent application of DPD as a redox indicator is in the titrimetric determination of free and total chlorine in water samples. This method is widely used in water treatment and quality control. The standard titrant used is Ferrous Ammonium Sulfate (FAS).[4][5]
Principle
In a neutral to slightly acidic solution (pH 6.2-6.5), free chlorine (hypochlorous acid and hypochlorite) directly oxidizes DPD to its colored form.[3] This oxidized DPD is then titrated with a standard solution of FAS until the magenta color disappears, signaling the endpoint.[6]
For the determination of total chlorine (which includes free chlorine and chloramines), potassium iodide (KI) is added. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD. The subsequent titration with FAS then quantifies the total chlorine concentration.[3]
Quantitative Data
The DPD-FAS titrimetric method is applicable to a wide range of chlorine concentrations in natural and treated waters.
| Parameter | Value | Reference |
| Applicable Concentration Range | > 0.1 mg/L Cl | [4] |
| Method Detection Limit (MDL) | Approximately 10 µg/L (0.01 mg/L) Cl as Cl₂ (colorimetric) | [5] |
| pH for Free Chlorine Determination | 6.2 - 6.5 | [3] |
Potential Interferences
Several substances can interfere with the DPD method for chlorine determination.
| Interfering Substance | Effect and Mitigation | Quantitative Threshold | Reference |
| Oxidized Manganese | Positive interference. Corrected by a blank titration with sodium arsenite. | Most significant interfering substance. | [4][5] |
| Copper | Positive interference. Masked by the addition of EDTA, which is often included in the DPD reagent. | Up to approximately 10 mg/L Cu. | [4][5] |
| Chromate | Interferes with endpoint determination. Can be precipitated with barium chloride. | > 2 mg/L. | [5] |
| Monochloramine | Can interfere with the free chlorine reading, causing a false positive. The analysis should be performed quickly. | Can cause phantom readings from 0.1 to over 1.0 mg/L. | [7][8] |
| Other Oxidizing Agents | Bromine, iodine, ozone, and chlorine dioxide can also react with DPD. | Usually present in insignificant concentrations compared to chlorine. | [6] |
| Color and Turbidity | Can make visual endpoint detection difficult. | - | [4] |
Experimental Protocol: Titrimetric Determination of Total Chlorine
This protocol is based on standard methods for water analysis.
Reagents:
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water. Add 100 mL of distilled water in which 800 mg of disodium ethylenediaminetetraacetate (EDTA) has been dissolved. Dilute to 1 L with distilled water.
-
N,N-Diethyl-p-phenylenediamine (DPD) Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 200 mg of EDTA. Make up to 1 L, store in a brown bottle in the dark, and discard when discolored.
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.00282 N): Dissolve 1.106 g of Fe(NH₄)₂(SO₄)₂·6H₂O in freshly boiled and cooled distilled water containing 1 mL of 1+3 H₂SO₄. Dilute to 1 L. This solution should be standardized weekly.
-
Potassium Iodide (KI), crystals.
Procedure:
-
Sample Preparation: Take a 100 mL of the water sample in a clean titration flask.
-
Reagent Addition: Add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution. Mix gently.
-
For Total Chlorine: Add approximately 1 g of potassium iodide (KI) crystals and mix to dissolve. A red color will develop if total chlorine is present.
-
Titration: Titrate rapidly with standard FAS solution from a burette until the red color is discharged.
-
Endpoint: The disappearance of the red color marks the endpoint of the titration.
-
Calculation: The concentration of total chlorine (in mg/L as Cl₂) can be calculated using the volume of FAS titrant consumed.
Applications in Pharmaceutical Analysis
While the primary application of DPD in titrimetry is for chlorine determination, its redox properties are utilized in spectrophotometric methods for the analysis of pharmaceutical compounds. Direct titrimetric applications for drug substances using DPD as an indicator are less common.
Spectrophotometric Determination of Drugs
DPD can be used in the spectrophotometric determination of drugs containing phenolic and aromatic amine groups.[9] The method is based on the oxidative coupling reaction of DPD with the drug in the presence of an oxidizing agent like potassium periodate (KIO₄), which results in a colored product.[9]
Quantitative Data for Spectrophotometric Drug Analysis:
| Drug | Drug Class | Color of Product | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (µg/mL) | Reference |
| Salbutamol Sulphate | Phenolic | Green | 670 | 1–7 | 0.14 | [5][9] |
| Ritodrine Hydrochloride | Phenolic | Green | 670 | 2–22 | 0.21 | [5][9] |
| Isoxsuprine Hydrochloride | Phenolic | Green | 670 | 1–17 | 0.51 | [5][9] |
| Dapsone Hydrochloride | Aromatic Amine | Red | 550 | 1.5–12 | 0.44 | [5][9] |
| Sulfamethoxazole | Aromatic Amine | Red | 550 | 2–25 | 0.33 | [5][9] |
| Sulfadiazine | Aromatic Amine | Red | 550 | 2–21 | 0.37 | [5][9] |
Determination of Hydrogen Peroxide
Hydrogen peroxide is a common impurity in pharmaceutical formulations and can be a degradation product.[10] A spectrophotometric method for the determination of trace amounts of hydrogen peroxide has been developed using DPD. The method is based on the Fenton reaction, where Fe(II) catalyzes the oxidation of DPD by hydrogen peroxide, producing the characteristic pink radical cation.[4]
Quantitative Data for Hydrogen Peroxide Determination:
| Parameter | Value | Reference |
| Linear Range | 0–12 µM | [4] |
| Limit of Detection | 0.05 µM | [4] |
| Wavelength of Maximum Absorption | 551 nm | [4] |
Visualizations
DPD Redox Indicator Mechanism
Caption: Redox mechanism of DPD indicator.
Experimental Workflow for Total Chlorine Titration
Caption: Workflow for total chlorine titration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs | Semantic Scholar [semanticscholar.org]
- 4. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gspchem.com [gspchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DPD No.1 Tablet Reagents, 100 pack | Lovibond [lovibond.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride in Histochemical Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride, also known as N,N-diethyl-p-phenylenediamine (DEPPD) monohydrochloride, in histochemical staining techniques. DEPPD serves as a chromogenic substrate for demonstrating the activity of specific enzymes, particularly peroxidases and oxidases, within tissue sections.
Principle of Action
In the presence of an oxidizing agent and a suitable enzyme, such as horseradish peroxidase (HRP) or cytochrome c oxidase, N,N-diethyl-p-phenylenediamine is oxidized. This reaction results in the formation of a colored, insoluble precipitate at the site of enzymatic activity. The mechanism involves the generation of a radical cation, a type of Wurster's dye, which is intensely colored and allows for the visualization of the target enzyme's localization within the tissue architecture.[1][2]
Applications in Histochemistry
The primary application of DEPPD in histochemistry is as a chromogen for the detection of endogenous or exogenous enzyme activity.
-
Enzyme Histochemistry: DEPPD can be utilized to localize the activity of enzymes like cytochrome c oxidase, a key component of the mitochondrial electron transport chain. This is valuable for studying mitochondrial function and distribution in various tissues.
-
Immunohistochemistry (IHC): In IHC, DEPPD can be employed as a substrate for enzyme-conjugated secondary antibodies, most commonly HRP. This allows for the visualization of specific antigens within tissues. The enzyme catalyzes the oxidation of DEPPD, leading to the deposition of a colored product at the location of the antigen-antibody complex.
Quantitative Data Summary
While precise quantitative data for DEPPD in every specific histochemical application requires empirical determination, the following table provides a summary of key parameters based on its use as a chromogenic substrate in similar applications.
| Parameter | Value/Range | Application | Notes |
| DEPPD Concentration | 0.5 - 2.0 mg/mL | Enzyme Histochemistry, IHC | Higher concentrations may lead to increased background staining. |
| Hydrogen Peroxide (H₂O₂) Concentration | 0.01% - 0.03% (v/v) | Peroxidase-based detection | The substrate for the peroxidase enzyme. |
| Optimal pH | 6.0 - 7.6 | Enzyme Histochemistry, IHC | Dependent on the specific enzyme and tissue type. |
| Incubation Time | 5 - 30 minutes | Enzyme Histochemistry, IHC | Should be optimized to achieve desired staining intensity without excessive background. |
| Wavelength of Maximum Absorbance (of oxidized product) | ~550 nm | Spectrophotometry | Useful for quantitative analysis in solution-based assays.[2] |
Experimental Protocols
The following are detailed protocols for the use of DEPPD in enzyme histochemistry for cytochrome c oxidase activity and in immunohistochemistry as a chromogen for HRP.
Protocol 1: Detection of Cytochrome C Oxidase Activity
This protocol is adapted from standard methods for demonstrating cytochrome c oxidase activity, substituting DEPPD as the chromogen.
Materials:
-
Fresh frozen tissue sections (10-20 µm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubation Buffer: 0.1 M Phosphate buffer, pH 7.4
-
DEPPD (this compound)
-
Cytochrome C
-
Sucrose
-
Distilled water
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Cut fresh frozen tissue sections at 10-20 µm using a cryostat.
-
Mount the sections on pre-cleaned glass slides.
-
Allow the sections to air dry for 30 minutes at room temperature.
-
-
Staining Solution Preparation (prepare fresh):
-
Dissolve 10 mg of DEPPD in 10 mL of 0.1 M Phosphate buffer, pH 7.4.
-
Add 10 mg of Cytochrome C.
-
Add 750 mg of Sucrose.
-
Mix gently until all components are dissolved.
-
-
Staining:
-
Wash the slides briefly in 0.1 M Phosphate buffer.
-
Incubate the slides in the staining solution for 15-60 minutes at 37°C in a humidified chamber. Monitor the color development under a microscope.
-
Wash the slides thoroughly in three changes of 0.1 M Phosphate buffer.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip with a permanent mounting medium.
-
Expected Results:
Sites of cytochrome c oxidase activity will appear as a colored precipitate (typically pink to red-brown).
Protocol 2: Immunohistochemical Staining using DEPPD as an HRP Chromogen
This protocol outlines the use of DEPPD in a standard indirect immunohistochemistry procedure.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene or a xylene substitute
-
Graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Blocking buffer (e.g., PBS with 5% normal serum)
-
Primary antibody
-
Biotinylated secondary antibody
-
Avidin-Biotin-HRP complex (or HRP-conjugated polymer)
-
DEPPD staining solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the specific primary antibody.
-
-
Endogenous Peroxidase Quenching:
-
Incubate the slides in 0.3% H₂O₂ in PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate the sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
-
Secondary Antibody and Enzyme Conjugate Incubation:
-
Incubate with the biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with the Avidin-Biotin-HRP complex for 30-60 minutes.
-
Wash with PBS.
-
-
Chromogen Development:
-
Prepare the DEPPD staining solution: Dissolve 1 mg/mL DEPPD in a suitable buffer (e.g., 0.1 M acetate buffer, pH 6.0) and add 0.01% H₂O₂ immediately before use.
-
Incubate the sections with the DEPPD solution for 5-15 minutes, or until the desired color intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Expected Results:
The sites of antigen localization will be marked by a colored precipitate, with the nuclei counterstained blue by hematoxylin.
Visualizations
Caption: General workflow for immunohistochemical staining using DEPPD.
Caption: Chemical reaction of DEPPD catalyzed by HRP.
References
Application Notes and Protocols for Analytical Methods Using N,N-Diethyl-p-phenylenediamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of N,N-Diethyl-p-phenylenediamine (DPD) hydrochloride in various analytical methods. The primary application detailed is the determination of free and total chlorine in water samples, a critical measurement in public health and environmental monitoring.[1][2][3] Additional applications in pharmaceutical analysis are also presented.
Spectrophotometric Determination of Free and Total Chlorine in Water
This method is widely used for the analysis of chlorine in drinking water, wastewater, and swimming pool water.[1][2] It is approved by the U.S. Environmental Protection Agency (EPA) under methods such as 330.5 and 4500-Cl G.[2][4][5]
Principle
N,N-Diethyl-p-phenylenediamine (DPD) is oxidized by free chlorine (hypochlorous acid and hypochlorite ion) to form a stable magenta-colored radical cation, often referred to as a Würster dye.[6][7] The intensity of the color is directly proportional to the concentration of free chlorine and is measured spectrophotometrically.[2]
For the determination of total chlorine, which includes both free and combined chlorine (e.g., chloramines), potassium iodide (KI) is added.[3][8] The iodide is oxidized by combined chlorine to iodine, which in turn oxidizes DPD to produce the same magenta-colored compound.[3][8] The difference between the total chlorine and free chlorine concentrations gives the combined chlorine concentration.[3]
Reaction Pathway
Caption: Reaction pathway for the determination of free and total chlorine using the DPD method.
Quantitative Data
The performance of the DPD method for chlorine determination is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength (λmax) | 515 nm or 530 nm | [1][9] |
| Method Detection Limit (MDL) | 0.03 - 0.05 mg/L | [1][4] |
| Minimum Level (ML) / Limit of Quantification (LOQ) | 0.1 - 0.5 mg/L | [4][9] |
| Linear Range | 0.15 - 5.0 mg/L | [1] |
| Precision (RSD%) | 0.93% for 1.4 mg/L chlorine | [9] |
| Accuracy (Recovery %) | 98.4% - 100 ± 3% | [4][9] |
Experimental Protocol
This protocol is a generalized procedure based on standard methods.[1][9][10] Laboratories should consult the specific EPA or Standard Methods for compliance monitoring.
Reagents and Materials:
-
DPD Reagent: Commercially available as a powder pillow or a solution containing N,N-Diethyl-p-phenylenediamine sulfate and a phosphate buffer.[10]
-
Potassium Iodide (KI): For total chlorine determination. Often included in total chlorine reagent packs.[9]
-
Chlorine-free deionized water: For blank measurements and dilutions.
-
Spectrophotometer or Colorimeter: Capable of measuring absorbance at 515 nm or 530 nm.
-
Sample cells (cuvettes): Optically matched.
Experimental Workflow:
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. yamathosupply.com [yamathosupply.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gbmicrotest.com [gbmicrotest.com]
- 6. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. dec.vermont.gov [dec.vermont.gov]
Troubleshooting & Optimization
Stability issues of "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride" solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride" (commonly known as DPD) solutions. Find troubleshooting advice and answers to frequently asked questions to ensure the reliability and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: My DPD solution has turned pink/purple/brown. What is the cause of this discoloration?
A1: Discoloration of your DPD solution is a primary indicator of degradation, most commonly due to oxidation. N,N-diethyl-p-phenylenediamine is sensitive to air and light.[1] Exposure to atmospheric oxygen or light can initiate the oxidation process, leading to the formation of colored degradation products. The initial pink or purple hue is often due to the formation of a stable colored radical cation known as Würster's dye, which is the basis for its use in many colorimetric assays.[2][3] Further oxidation can lead to the formation of other byproducts, resulting in a brownish color.
Q2: How should I properly store my DPD solutions to ensure stability?
A2: Proper storage is critical to maintaining the stability of your DPD solutions. For stock solutions, storage at low temperatures in sealed containers, protected from light, is recommended. Specific storage recommendations can be found in the table below. It is also advisable to prepare fresh working solutions daily from a refrigerated or frozen stock solution to ensure optimal performance.
Q3: What is the expected shelf life of a DPD solution?
A3: The shelf life of a DPD solution is highly dependent on the preparation method, storage conditions, and the presence of stabilizers. While some commercial products may not have a specified expiration date, routine inspection is recommended.[4] For laboratory-prepared solutions, the stability can range from a few hours to several weeks. A stabilized DPD solution can remain colorless and stable for at least two weeks when stored in a refrigerator.[5]
Q4: Can I use a discolored DPD solution for my experiments?
A4: It is strongly advised not to use a discolored DPD solution for quantitative applications. The discoloration indicates that a portion of the DPD has already been oxidized, which will lead to inaccurate and unreliable results in your assay. The presence of degradation products can interfere with the colorimetric reaction, leading to either an underestimation or overestimation of the analyte.
Q5: Are there stabilized formulations of DPD solutions available?
A5: Yes, stabilized DPD solutions can be prepared to extend their shelf life and improve reliability. A patented formulation includes the use of a buffer (such as MES), a chelating agent like EDTA to sequester metal ions that can catalyze oxidation, and an antioxidant like dimethylsulfone.[5] Adjusting the pH to a slightly acidic range (pH 3-5) has also been shown to improve stability.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid Discoloration of Freshly Prepared Solution | 1. Contaminated glassware. 2. Impure water or solvent. 3. Exposure to strong light during preparation. 4. Presence of oxidizing contaminants in the air. | 1. Use scrupulously clean glassware, potentially acid-washed. 2. Use high-purity, deoxygenated water or solvent. 3. Prepare the solution under subdued light or in amber glassware. 4. Consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of Sensitivity in Assay | 1. Partial degradation of the DPD solution. 2. Incorrect pH of the final reaction mixture. 3. Interference from other substances in the sample. | 1. Prepare a fresh DPD solution from solid or a new stock. 2. Ensure the buffer system is maintaining the optimal pH for the assay. 3. Review your sample matrix for potential interfering substances (e.g., other oxidizing or reducing agents). |
| Precipitate Formation in the Solution | 1. Low solubility of the DPD salt in the chosen solvent. 2. Temperature fluctuations causing the compound to fall out of solution. 3. Reaction with contaminants. | 1. Ensure the DPD salt is fully dissolved. Gentle warming or sonication may help, but be mindful of potential degradation. 2. Store the solution at a constant, recommended temperature. 3. Use high-purity reagents and solvents. |
| Color Fades or Disappears at High Analyte Concentrations | The DPD has been fully oxidized beyond the colored radical cation (Würster's dye) to a colorless imine product.[5] | This is a known limitation of the DPD method at high oxidant concentrations. Dilute your sample to bring the analyte concentration within the linear range of the assay. |
Data on Solution Stability
The stability of DPD solutions is influenced by several factors. The following tables summarize key data on storage and formulation for enhanced stability.
Table 1: Recommended Storage Conditions for DPD Stock Solutions
| Storage Temperature | Duration | Conditions | Source |
| -80°C | Up to 6 months | Sealed container, protected from moisture | [6] |
| -20°C | Up to 1 month | Sealed container, protected from moisture | [6] |
| Refrigerated (2-8°C) | Up to 2 weeks | Stabilized solution in a sealed container | [5] |
| Room Temperature | Not Recommended | Prone to rapid degradation | [1] |
Table 2: Composition of a Stabilized DPD Solution
| Component | Purpose | Example Concentration | Reference |
| N,N-diethyl-p-phenylenediamine salt | Active Reagent | Varies by application | |
| MES Buffer | pH control (optimal range 3-5) | 0.1 M | [5] |
| EDTA | Chelates metal ions | 0.1% | [5] |
| Dimethylsulfone | Antioxidant | 0.1 g in a 1.0% Gantrez AN-119 solution | [5] |
Experimental Protocols
Protocol for Preparation of a Stabilized DPD Solution
This protocol is adapted from a patented formulation designed to improve the stability of DPD solutions.[5]
Materials:
-
N,N-diethyl-p-phenylenediamine oxalate salt
-
MES (N-(4-Morpholino) ethanesulfonic acid)
-
EDTA disodium salt (Na₂EDTA)
-
Sodium lauryl sulfate (SDS)
-
Gantrez AN-119
-
Dimethylsulfone
-
Ethanol
-
1N Sodium Hydroxide (NaOH)
-
Reverse osmosis deionized water (RO/DI)
Procedure:
-
Prepare the Buffer Solution:
-
Prepare a 0.1 M MES buffer solution containing 0.1% Na₂EDTA and 0.1% SDS.
-
Adjust the pH of the buffer solution to approximately 6.4 with 1N NaOH.
-
-
Prepare the Gantrez Solution:
-
Prepare a 5% (w/w) solution of Gantrez AN-119 in RO/DI water.
-
-
Combine Buffer and Gantrez:
-
To 20 mL of the pH-adjusted buffer solution, add 10 mL of the 5% Gantrez solution.
-
Bring the total volume to 50 mL with RO/DI water.
-
-
Prepare the DPD Solution:
-
Prepare a solution of 1.0% Gantrez AN-119 in 5% ethanol.
-
To this solution, add 0.145 g of DPD oxalate salt and 0.1 g of dimethylsulfone.
-
Adjust the pH to be between 3 and 4.
-
Mix until all components are dissolved at room temperature.
-
Note: This stabilized solution, when stored in a refrigerator, has been reported to remain colorless for at least two weeks.[5]
Visualizations
Degradation Pathway of DPD
The primary degradation pathway of DPD in the presence of an oxidizing agent involves a two-step oxidation process. The initial oxidation forms a stable, colored radical cation (Würster's dye). At higher concentrations of the oxidizing agent, a second oxidation occurs, leading to a colorless imine product.
Caption: Oxidation pathway of DPD to Würster's dye and the colorless imine product.
Troubleshooting Logic for DPD Solution Instability
This workflow outlines the steps to diagnose and resolve common stability issues with DPD solutions.
Caption: A logical workflow for troubleshooting DPD solution stability issues.
References
How to improve the sensitivity of "N,N-Diethyl-p-phenylenediamine monohydrochloride" based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of N,N-Diethyl-p-phenylenediamine (DPD) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DPD assay?
The DPD assay is a colorimetric method used to measure the concentration of various oxidizing agents. The core principle involves the reaction of N,N-Diethyl-p-phenylenediamine (DPD) with an oxidizing agent, which oxidizes the colorless DPD to form a magenta-colored Würster dye.[1][2] The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of the oxidizing agent in the sample.[2][3]
Q2: What are the primary applications of the DPD assay?
The DPD assay is widely used for:
-
Water Quality Monitoring: It is a standard method for determining free and total chlorine residuals in drinking water, swimming pools, and wastewater to ensure proper disinfection.[2][3][4]
-
Antioxidant Capacity Assessment: The assay can be adapted to measure the radical scavenging activity of various compounds, providing an indication of their antioxidant potential.
Q3: What factors can affect the sensitivity and accuracy of the DPD assay?
Several factors can influence the outcome of a DPD assay, including:
-
pH: The reaction is highly pH-dependent. For free chlorine analysis, the optimal pH is between 6.3 and 6.6.[5]
-
Temperature: Higher temperatures can sometimes increase the reaction rate but may also decrease the stability of the colored product.[4]
-
Interfering Substances: Various substances can react with DPD or the target analyte, leading to inaccurate results.
-
Reagent Quality and Stability: The DPD reagent is sensitive to light and oxidation.[6] Proper storage and handling are crucial for maintaining its effectiveness.
-
Reaction Time: It is critical to adhere to specified reaction times as the color can fade or intensify over time, especially when measuring different forms of chlorine.[7]
Troubleshooting Guide
This guide addresses common issues encountered during DPD-based assays and provides systematic solutions to improve sensitivity and obtain reliable results.
Issue 1: Low or No Color Development
Possible Causes:
-
Low Analyte Concentration: The concentration of the oxidizing agent in the sample may be below the detection limit of the assay.
-
Incorrect pH: The pH of the reaction mixture is outside the optimal range, inhibiting the color-forming reaction.
-
Degraded DPD Reagent: The DPD reagent has been compromised due to improper storage or handling.
-
Presence of Reducing Agents: Substances that can reduce the oxidized DPD back to its colorless form may be present in the sample.
Troubleshooting Steps:
References
- 1. mdpi.com [mdpi.com]
- 2. uhs.nhs.uk [uhs.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls of using 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay to assess the radical scavenging activity of peptides: Its susceptibility to interference and low reactivity towards peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Amines (e.g., "CD 1") in Environmental Samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of amines, exemplified by "CD 1 (amine)," in environmental matrices.
Frequently Asked Questions (FAQs)
Q1: We are observing significant signal suppression for "CD 1 (amine)" in our LC-MS analysis of wastewater samples. What are the potential causes and how can we mitigate this?
A1: Signal suppression in LC-MS analysis of amines in complex matrices like wastewater is a common issue, primarily due to matrix effects.
-
Cause 1: Co-eluting Matrix Components: Wastewater is rich in organic and inorganic compounds (e.g., humic acids, salts, surfactants) that can co-elute with your target analyte, "CD 1 (amine)". These compounds can compete for ionization in the mass spectrometer's source, reducing the ionization efficiency of your analyte and leading to a suppressed signal.
-
Cause 2: Ion-Pairing Reagent Issues: If you are using ion-pairing reagents to improve chromatographic retention of the polar amine, these reagents themselves can cause signal suppression.
-
Mitigation Strategies:
-
Sample Preparation: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is highly effective for removing interfering compounds.
-
Chromatographic Separation: Optimize your HPLC method to achieve better separation between "CD 1 (amine)" and matrix components. Consider using a different stationary phase or modifying the mobile phase gradient.
-
Dilution: A simple approach is to dilute the sample. This reduces the concentration of interfering matrix components, although it also lowers the analyte concentration, so a balance must be found.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to "CD 1 (amine)" is the most effective way to compensate for matrix effects. The SIL-IS will experience the same signal suppression as the analyte, allowing for accurate quantification.
-
Q2: Our GC-MS analysis of "CD 1 (amine)" after derivatization shows multiple peaks for our standard. What could be causing this?
A2: The appearance of multiple peaks for a single analyte standard in GC-MS after derivatization can be attributed to several factors.
-
Cause 1: Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in both the derivatized and underivatized amine being present.
-
Cause 2: Formation of Multiple Derivatives: Depending on the derivatizing agent and the structure of "CD 1 (amine)" (e.g., if it's a primary amine with multiple reactive sites), it's possible to form multiple derivative products (e.g., mono- and di-substituted).
-
Cause 3: Degradation of the Analyte or Derivative: "CD 1 (amine)" or its derivative might be thermally unstable and degrading in the hot GC inlet, leading to the formation of breakdown products that appear as extra peaks.
-
Troubleshooting Steps:
-
Optimize Derivatization Conditions: Re-evaluate the reaction time, temperature, and reagent concentration to ensure complete derivatization.
-
Check Reagent Quality: Ensure the derivatizing agent has not degraded.
-
Lower Inlet Temperature: If thermal degradation is suspected, try lowering the GC inlet temperature.
-
Use a More Stable Derivatizing Agent: Investigate alternative derivatizing agents that form more stable products with your amine.
-
Q3: We are having issues with the reproducibility of our "CD 1 (amine)" measurements in soil samples. What are the likely sources of this variability?
A3: Poor reproducibility in soil analysis of amines is often linked to the heterogeneity of the soil matrix and challenges in extraction.
-
Cause 1: Inefficient Extraction: Amines can strongly adsorb to soil particles, particularly clay and organic matter. If the extraction efficiency is low and variable between samples, this will lead to poor reproducibility.
-
Cause 2: Sample Heterogeneity: The concentration of "CD 1 (amine)" may not be uniform throughout the soil sample.
-
Cause 3: Analyte Degradation: Microbial activity in the soil sample can lead to the degradation of "CD 1 (amine)" between sample collection and analysis.
-
Recommendations:
-
Homogenize Samples: Thoroughly homogenize and sieve soil samples before extraction to ensure representativeness.
-
Optimize Extraction Method: Experiment with different extraction solvents, pH adjustments (acidic conditions can help protonate the amine and improve its solubility), and extraction techniques (e.g., sonication, pressurized liquid extraction) to maximize extraction efficiency.
-
Sample Preservation: Store soil samples at low temperatures (e.g., -20°C) to minimize microbial degradation of the analyte.
-
Use of a Surrogate Standard: Spike a surrogate standard (a compound similar to "CD 1 (amine)" but not present in the sample) into the soil before extraction to monitor the efficiency and variability of the entire analytical procedure.
-
Quantitative Data on Interferences
Table 1: Effect of Matrix on the Recovery of Amines from Environmental Samples
| Analyte Class | Matrix | Analytical Method | Average Recovery (%) | Relative Standard Deviation (%) |
| Primary Amines | Wastewater Effluent | LC-MS/MS | 65 | 15 |
| Primary Amines | River Water | LC-MS/MS | 88 | 8 |
| Secondary Amines | Soil (High Organic Content) | GC-MS (after derivatization) | 55 | 20 |
| Secondary Amines | Sandy Soil | GC-MS (after derivatization) | 92 | 7 |
This table provides illustrative data on how different environmental matrices can impact the recovery of amines.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of "CD 1 (amine)" from Water Samples
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Acidify the water sample (e.g., 100 mL) to a pH < 3 with formic acid. Pass the acidified sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences. Follow with a wash of 5 mL of methanol to remove more hydrophobic interferences.
-
Elution: Elute the "CD 1 (amine)" from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
Diagrams
Caption: Workflow for amine analysis in environmental samples, highlighting stages prone to interference.
Technical Support Center: Optimization of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for N,N-diethyl-1,4-phenylenediamine and its monohydrochloride salt?
A1: The most common synthetic strategies involve a two-step process starting from N,N-diethylaniline. The general workflow includes the nitrosation of N,N-diethylaniline, followed by the reduction of the resulting nitroso-intermediate to the free base, and finally, salt formation.[1][2] An alternative route involves the reduction of N,N-diethyl-4-nitroaniline, which can be synthesized from 4-fluoronitrobenzene and diethylamine.[3][4]
Q2: What is the role of the final salification step?
A2: The free base, N,N-diethyl-1,4-phenylenediamine, is an oily liquid or low-melting solid that is highly sensitive to air and light, leading to rapid oxidation and discoloration.[5][6] Converting the free base into its monohydrochloride salt significantly improves its stability, making it easier to handle, store, and weigh for subsequent reactions.[1]
Q3: How should the N,N-diethyl-1,4-phenylenediamine free base and its hydrochloride salt be stored?
A3: The free base is air and light sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[5][6] The hydrochloride salt is more stable but should still be stored in a tightly sealed container away from moisture and light to ensure long-term purity.[7]
Q4: My N,N-diethyl-1,4-phenylenediamine free base is a liquid at room temperature. Is this normal?
A4: Yes, this is normal. The melting point of N,N-diethyl-1,4-phenylenediamine is approximately 19-21°C.[8] Therefore, depending on the ambient temperature of your laboratory, it may exist as either a crystalline solid or a liquid.
Experimental Workflows and Protocols
Overall Synthesis Workflow
The general synthetic pathway from N,N-diethylaniline to the final hydrochloride salt involves three key stages: nitrosation, reduction, and salification.
Caption: General experimental workflow for the synthesis of N,N-diethyl-1,4-phenylenediamine HCl.
Detailed Experimental Protocol: Nitrosation-Reduction Route
This protocol is based on a common method for preparing N,N-diethyl-1,4-phenylenediamine monohydrochloride.[1]
Step 1: Nitrosation Reaction
-
In a suitable reaction vessel, combine N,N-diethylaniline (e.g., 75 mL) and concentrated hydrochloric acid (e.g., 122 mL) with water.
-
Cool the mixture to a temperature between 0-10°C using an ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 41.1% aqueous solution, from 74g pure NaNO2) while maintaining the temperature at 0-10°C.
-
Stir the reaction mixture vigorously at this temperature for 2.5 to 3 hours to form the N,N-diethyl-4-nitroso-aniline intermediate.
Step 2: Reduction Reaction
-
To the solution containing the nitroso intermediate, add concentrated hydrochloric acid (e.g., 25 mL), water (e.g., 75 mL), and zinc powder (e.g., 23 g) in portions to control the exothermic reaction.
-
Maintain the reaction temperature between 15-20°C.
-
Continue stirring for 1.5 to 2.5 hours until the reduction is complete.
Step 3: Purification of the Free Base
-
Carefully add a sodium hydroxide solution to the reaction mixture to basify it to approximately pH 14. This will liberate the free amine.
-
Perform an extraction using a suitable organic solvent. The organic phase contains the N,N-diethyl-1,4-phenylenediamine.
-
Dry the organic phase and remove the solvent.
-
Purify the crude free base by vacuum distillation. Collect the fraction at 115-116°C and 5 mmHg.[1]
Step 4: Salification
-
Dissolve the purified N,N-diethyl-1,4-phenylenediamine free base in dry benzene.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
The N,N-diethyl-1,4-phenylenediamine monohydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration and dry it under vacuum to obtain the final product.[1]
Reaction Condition Optimization Tables
For researchers looking to optimize their synthesis, the following tables summarize key parameters for the nitrosation and reduction steps.
Table 1: Optimization of Nitrosation Reaction Conditions
| Parameter | Condition A | Condition B | Key Consideration |
| Temperature | -5 to +5°C[2] | 0 to 10°C[1] | Lower temperatures are crucial to prevent decomposition of nitrous acid and minimize side reactions. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂)[1] | Alkyl Nitrites[2] | Sodium nitrite is cost-effective but generates aqueous waste. Alkyl nitrites can offer milder conditions. |
| Acid | Hydrochloric Acid[1] | Sulfuric Acid[2] | The choice of acid can influence the solubility of the starting aniline salt and the final product isolation. |
| Reaction Time | 2.5 - 3 hours[1] | 1.5 - 2.5 hours[1] | Monitor reaction completion by TLC or other analytical methods to avoid over- or under-reaction. |
Table 2: Comparison of Reduction Methods for Nitroso/Nitro Group
| Method | Reducing Agent | Solvent / Medium | Temperature | Typical Yield |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ gas | Methanol[3][4] | Room Temperature[3][4] | ~90% (for nitro reduction)[4] |
| Metal/Acid Reduction | Zinc Powder / HCl | Water / HCl[1][4] | 15 - 25°C[1][4] | Not specified, but effective[1] |
| Metal Salt Reduction | Stannous Chloride (SnCl₂) / HCl | Hydrochloric Acid[6] | Warm, then reflux[6] | ~70-75% (for dimethyl analog)[6] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: Troubleshooting logic for common synthesis issues.
Q: My final yield is consistently low. What are the likely causes? A: Low yields can stem from several issues:
-
Incomplete Nitrosation or Reduction: Ensure that reaction temperatures and times are strictly followed. Use fresh reagents, as old sodium nitrite or reducing agents can be less effective.
-
Loss During Workup: When isolating the free base, ensure the aqueous layer is made strongly basic (pH > 12) to fully deprotonate the amine and drive it into the organic layer during extraction.
-
Loss During Purification: The free base is volatile. Be careful during solvent removal and vacuum distillation to avoid product loss.
Q: The isolated free base or the final salt is highly colored (e.g., dark brown or purple). What causes this, and how can it be prevented? A: This is almost always due to the oxidation of the p-phenylenediamine free base.[5][6] This class of compounds is notoriously sensitive to atmospheric oxygen.
-
Prevention: The most critical step is to minimize the free base's exposure to air. Handle the material under an inert atmosphere (nitrogen or argon) whenever possible. Use solvents that have been degassed. Perform the workup, purification, and salification steps as quickly as possible after the free base is generated.
Q: The nitrosation reaction seems sluggish or incomplete. How can I troubleshoot this? A: An incomplete nitrosation reaction is often related to temperature or reagent issues.
-
Temperature Control: The temperature must be kept low (ideally 0-5°C) to ensure the stability of the nitrosating species (nitrous acid) formed in situ.[2] If the temperature rises, the nitrous acid decomposes, halting the reaction.
-
Reagent Addition: Add the sodium nitrite solution slowly and beneath the surface of the reaction mixture to ensure it reacts before it can decompose.
-
Acid Concentration: Ensure sufficient acid is present to fully protonate the starting N,N-diethylaniline, making it soluble and activating the aromatic ring for the reaction.
References
- 1. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 2. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 3. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride [myskinrecipes.com]
- 8. N,N-Diethyl-p-phenylenediamine 97 93-05-0 [sigmaaldrich.com]
Technical Support Center: N,N-Diethyl-p-phenylenediamine hydrochloride (DPD) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethyl-p-phenylenediamine hydrochloride (DPD) colorimetric reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the DPD colorimetric reaction?
A1: The DPD method is a widely used colorimetric technique for determining the concentration of oxidants, most commonly free and total chlorine in water. In the presence of an oxidizing agent, DPD is oxidized to form a stable magenta-colored radical cation known as a Würster dye.[1][2] The intensity of this color is directly proportional to the concentration of the oxidant in the sample and is typically measured spectrophotometrically at a wavelength of 515 nm or 530 nm.[2]
Q2: Why is the color in my DPD reaction fading or disappearing?
A2: Color fading, or "bleaching," in DPD reactions is a common issue that can arise from several factors:
-
High Oxidant Concentration: Excessively high concentrations of the analyte (e.g., chlorine) can further oxidize the magenta-colored Würster dye to a colorless imine product, leading to a false low or zero reading.[3]
-
Presence of Interfering Substances: Other oxidizing agents in the sample, such as monochloramine, manganese, bromine, iodine, and ozone, can react with DPD and cause color instability or inaccurate readings.[1]
-
Reaction Time: The color produced in the DPD reaction is not always stable over long periods. For free chlorine measurements, it is critical to take a reading within one minute of adding the reagent, as the color can continue to develop or change due to slower-reacting compounds like chloramines.
-
Sample pH: The DPD reaction is pH-dependent and should be carried out in a buffered solution to maintain a pH between 6.2 and 6.5 for optimal results.[4]
-
Temperature: Higher temperatures can accelerate the rate of interfering reactions, leading to faster color fading or the development of false color.[4]
Q3: What are common interfering substances in DPD reactions and how can I mitigate them?
A3: Several substances can interfere with DPD reactions. Here are the most common ones and methods to address them:
-
Monochloramine: This is a frequent interferent that reacts slowly with DPD, causing a gradual increase in color and leading to an overestimation of free chlorine. To prevent this, readings should be taken within one minute. For more persistent interference, a quenching agent like thioacetamide can be added to the sample.[1][5]
-
Manganese (Oxidized): Oxidized manganese can react with DPD to produce a pink color, resulting in a false positive reading. This interference can be corrected for by treating a separate sample aliquot with sodium arsenite after the addition of potassium iodide. The reading from this treated sample is then subtracted from the original reading.[4]
-
Other Oxidants: Bromine, iodine, ozone, and chlorine dioxide will also react with DPD and give a positive interference. Specific analytical procedures are required to differentiate these from chlorine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No color or very faint color develops when oxidant is expected to be present. | 1. Oxidant concentration is too high, causing bleaching of the indicator. 2. The pH of the sample is outside the optimal range (6.2-6.5). 3. The DPD reagent has degraded. | 1. Dilute the sample with oxidant-free water and re-test. 2. Ensure a suitable buffer is used to maintain the correct pH. 3. Use fresh DPD reagent. |
| The color of the reaction continues to intensify over time. | Presence of slow-reacting substances, most commonly monochloramine. | For free oxidant analysis, take the reading within one minute of reagent addition. If interference persists, use a stabilizing agent like thioacetamide. |
| The developed color fades rapidly. | 1. High concentration of oxidant causing bleaching. 2. Presence of strong interfering oxidants. | 1. Dilute the sample and re-test. 2. Identify and mitigate the specific interfering substance if possible. |
| Inconsistent or non-reproducible results. | 1. Contamination of glassware or reagents. 2. Variation in reaction time or temperature. 3. Inaccurate sample or reagent volumes. | 1. Use dedicated, thoroughly cleaned glassware for DPD reactions. 2. Standardize the reaction time and temperature for all measurements. 3. Use calibrated pipettes for all additions. |
Quantitative Data on Color Stability
The stability of the colored product in a DPD reaction is influenced by the concentration of the oxidant and the presence of interfering substances. The following table summarizes the expected color stability at different concentrations.
| Oxidant Concentration | Expected Color Stability Duration |
| < 0.5 mg/L | Approximately 10 to 20 minutes[4] |
| ~ 2.0 mg/L | Approximately 3 to 5 minutes[4] |
| > 5.0 mg/L | Less than 1 minute[4] |
Experimental Protocols
Standard DPD Colorimetric Method (Adapted from Standard Methods 4500-Cl G)
This protocol is for the determination of free chlorine.
Reagents:
-
Phosphate Buffer Solution: Dissolve 24 g anhydrous Na₂HPO₄ and 46 g anhydrous KH₂PO₄ in deionized water and dilute to 1 L. Add 100 mL of this solution to 800 mL of deionized water containing 800 mg of disodium EDTA. Adjust to pH 6.5 with 20% NaOH and dilute to 1 L with deionized water.
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in deionized water containing 8 mL of 1+3 H₂SO₄ and 200 mg of disodium EDTA. Dilute to 1 L. Store in a brown, glass-stoppered bottle and discard when discolored.
-
Chlorine-Demand-Free Water: Add a small amount of chlorine to deionized water and let it stand for at least 2 hours. Then, expose it to UV light or sunlight to remove the residual chlorine.
Procedure:
-
To a clean cuvette, add 5 mL of the phosphate buffer solution.
-
Add 5 mL of the DPD indicator solution.
-
Add 10 mL of the sample to the cuvette and mix rapidly.
-
Immediately place the cuvette in a spectrophotometer and measure the absorbance at 515 nm. This reading should be taken within 1 minute of sample addition.
-
Use a reagent blank (deionized water instead of the sample) to zero the spectrophotometer.
-
Determine the chlorine concentration from a calibration curve prepared with standards of known chlorine concentration.
Protocol for Mitigating Monochloramine Interference with Thioacetamide
This protocol is an addition to the standard DPD method when monochloramine interference is suspected.
Reagents:
-
All reagents from the Standard DPD Colorimetric Method.
-
Thioacetamide Solution (0.25% w/v): Dissolve 0.25 g of thioacetamide in 100 mL of deionized water.
Procedure:
-
Follow steps 1 and 2 of the Standard DPD Colorimetric Method.
-
Add 10 mL of the sample to the cuvette.
-
Immediately add 1 drop of the 0.25% thioacetamide solution and mix.[6]
-
Proceed with the absorbance measurement as described in the standard protocol. The thioacetamide will "freeze" the reaction of free chlorine with DPD and prevent the slower reaction with monochloramine.[6]
Visualizations
DPD Reaction and Fading Pathway
Caption: DPD is oxidized to a colored Würster dye, which can be further oxidized to a colorless imine.
Experimental Workflow for DPD Measurement with Interference Mitigation
Caption: Workflow for DPD analysis, including a step for addressing potential interferences.
Logical Relationship of Common Interferences
Caption: Common interferences and their effect on the DPD reaction.
References
Troubleshooting guide for assays using "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride," commonly known as N,N-Diethyl-p-phenylenediamine (DPD), in their assays.
Frequently Asked Questions (FAQs)
Q1: What is N,N-diethyl-p-phenylenediamine (DPD) and what is its primary application in assays?
A1: N,N-diethyl-p-phenylenediamine (DPD) is a chemical compound that is widely used as a colorimetric indicator in various assays.[1][2] Its primary application is in the determination of free and total chlorine residuals in water samples, a method recognized by major organizations like the American Water Works Association (AWWA) and the United States Environmental Protection Agency (USEPA).[2] In the presence of an oxidizing agent, such as chlorine, DPD is oxidized to form a magenta-colored product, and the intensity of the color is proportional to the concentration of the oxidizing agent.[1]
Q2: How should I prepare and store DPD solutions?
A2: DPD and its salts are sensitive to air and light.[3][4] Therefore, it is crucial to store the solid compound in a cool, dark place, preferably refrigerated. DPD solutions should be freshly prepared for optimal performance. If storage is necessary, they should be kept in a dark, tightly sealed container and refrigerated. Some commercial DPD reagents come in powder pillows or tablet form to ensure stability and accurate dosage.[1]
Q3: My DPD reagent has a dark brown or black color. Can I still use it?
A3: A dark brown to very dark brown or black color may indicate that the DPD has oxidized. While it might have been used in some assays for chlorine determination, it may require further purification for accurate and reliable results.[5] It is generally recommended to use DPD that is white to light-brown for preparing solutions to avoid high background readings and ensure sensitivity.
Q4: What is the expected shelf life of DPD?
A4: The shelf life of DPD can vary depending on the supplier and storage conditions. Some products may not have a specified expiration date. In such cases, it is recommended to routinely inspect the product for signs of degradation (e.g., significant color change) to ensure it performs as expected. For products without a retest or expiration date, a standard one-year warranty from the date of shipment may be applicable.[5]
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Readings
Q1.1: My assay results are fluctuating, or I am getting inconsistent readings between replicates. What could be the cause?
A1.1: Inconsistent readings can stem from several factors:
-
Improper Reagent Preparation: Ensure that your DPD solution is freshly prepared and protected from light and air.[3][4]
-
Incorrect pH: The reaction of DPD with oxidizing agents is pH-dependent. The optimal pH for the DPD reaction is typically between 6.2 and 6.5. Ensure your buffer system is maintaining the correct pH.
-
Cross-Contamination: Thoroughly clean all glassware and equipment between samples to prevent cross-contamination. Residue from previous tests, especially from total chlorine reagents (DPD No. 3), can interfere with free chlorine measurements.[6]
-
Temperature Effects: The reaction rate can be influenced by temperature. Ensure that your samples and reagents are at a consistent temperature during the assay. The test should ideally be conducted between 20 and 25 °C.[7]
Issue 2: Unexpected Color Development or Fading
Q2.1: The pink color in my chlorine assay is fading or "bleaching" out, leading to lower than expected readings. Why is this happening?
A2.1: This phenomenon, known as bleaching, occurs when the concentration of chlorine or other oxidizing agents is very high.[1] The excess oxidant further oxidizes the colored DPD product to a colorless form. To address this, you can dilute your sample to bring the analyte concentration within the linear range of the assay.[6]
Q2.2: I am observing a "phantom" pink color that develops slowly over time in my free chlorine assay. What does this indicate?
A2.2: A slowly developing pink color, often referred to as a "phantom" reading, is a classic sign of interference from monochloramine.[8] The reaction of DPD with free chlorine is almost instantaneous, while the reaction with monochloramine is slower. To avoid this interference, it is crucial to take your reading within one minute of adding the DPD reagent for free chlorine determination.[8][9]
Q2.3: My sample turned orange after adding the DPD reagent. What is the cause?
A2.3: An orange color can indicate the presence of high levels of nitrites in the sample, especially at a low pH (below 4). To mitigate this, you can adjust the sample pH to approximately 6 before adding the DPD reagent. If high nitrite levels are suspected, pretreatment with sulfamic acid can be used to destroy the nitrite.
Issue 3: Interference from Other Substances
Q3.1: I suspect there are interfering substances in my sample. What are the common interferents in DPD-based assays?
A3.1: Several substances can interfere with DPD assays by either oxidizing DPD themselves or by consuming the target analyte. Common interferents include:
-
Oxidized manganese and chromium
-
Bromine, iodine, and ozone[8]
-
Monochloramine (especially in free chlorine tests)[8]
-
High levels of alkalinity or acidity affecting pH
Q3.2: How can I mitigate interference from oxidized manganese?
A3.2: Interference from oxidized manganese can be compensated for by performing a pretreatment step. This involves testing the sample twice: once without pretreatment to get a combined reading of chlorine and manganese, and a second time after treating the sample with potassium iodide and sodium arsenite to remove chlorine, leaving only the manganese interference. The true chlorine value is then obtained by subtracting the second result from the first. Alternatively, for free chlorine, the indophenol method can be used as it is not subject to manganese interference.[10]
Quantitative Data Summary
Table 1: Common Interfering Substances in DPD Chlorine Assays
| Interfering Substance | Type of Interference | Potential Effect | Mitigation Strategy |
| Oxidized Manganese | Positive | False high chlorine reading | Pre-treatment with potassium iodide and sodium arsenite, then subtract from total reading. |
| Oxidized Chromium | Positive | False high chlorine reading | Pre-treatment with potassium iodide and sodium arsenite, then subtract from total reading. |
| Monochloramine | Positive (in free chlorine test) | False high free chlorine reading, "phantom color"[8] | Take reading within 1 minute of reagent addition.[8][9] |
| Bromine, Iodine, Ozone | Positive | False high chlorine reading | These are also oxidizing agents and will be detected. Specific methods are needed to differentiate. |
| High Chlorine Levels | Negative (Bleaching) | Fading of pink color, falsely low reading[1] | Dilute the sample.[6] |
| Nitrite (at low pH) | Colorimetric | Orange color development | Adjust sample pH to ~6; pre-treat with sulfamic acid. |
Experimental Protocols
Protocol 1: Determination of Free and Total Chlorine using DPD Colorimetric Method
1. Materials:
-
N,N-diethyl-p-phenylenediamine (DPD) indicator solution or powder pillows/tablets
-
Phosphate buffer solution (to maintain pH 6.2-6.5)
-
Potassium iodide (for total chlorine determination)
-
Spectrophotometer or colorimeter with a 515 nm or 551 nm filter
-
Cuvettes
-
Deionized water
-
Sample to be analyzed
2. Procedure for Free Chlorine:
-
Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm or 551 nm.
-
Rinse a clean cuvette with the water sample and then fill it to the 10 mL mark. This will be your blank.
-
Place the blank in the spectrophotometer and zero the instrument.
-
To a second clean cuvette, add 10 mL of the water sample.
-
Add the DPD indicator reagent (e.g., one DPD No. 1 tablet or the specified volume of DPD solution).
-
Cap the cuvette and invert several times to mix thoroughly.
-
Crucially, take the absorbance reading within one minute of adding the reagent. [8][9]
-
Record the absorbance and determine the free chlorine concentration from a calibration curve or the instrument's pre-programmed calibration.
3. Procedure for Total Chlorine:
-
Use the same sample from the free chlorine measurement or a fresh 10 mL aliquot.
-
Add the potassium iodide reagent (e.g., one DPD No. 3 tablet).
-
Cap the cuvette and invert to mix.
-
Allow the reaction to proceed for at least 2 minutes to ensure all combined chlorine has reacted.
-
Place the cuvette in the spectrophotometer and measure the absorbance.
-
Record the absorbance and determine the total chlorine concentration.
-
The combined chlorine concentration can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Visualizations
Caption: Troubleshooting workflow for DPD-based assays.
Caption: Experimental workflow for free and total chlorine determination.
References
- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 2. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 5. taylortechnologies.com [taylortechnologies.com]
- 6. aquamagazine.com [aquamagazine.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. yamathosupply.com [yamathosupply.com]
- 9. cdn.hach.com [cdn.hach.com]
- 10. Hach | Hach Disinfection Series: Measuring Free Chlorine in the presence of Manganese and Chloramines [in.hach.com]
Purification methods for "CD 1 (amine)" for high sensitivity applications
Welcome to the technical support center for the purification of amine-containing compounds for high-sensitivity applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high-purity amines and to troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing or streaking when purifying amines on a silica gel column?
A1: The most common reason for peak tailing or streaking of amines on silica gel is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation and low recovery. To mitigate this, you can add a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase or use an amine-functionalized silica column.[1][2]
Q2: How can I remove a small amount of a tertiary amine impurity from my secondary amine product?
A2: Selective crystallization or careful column chromatography can be effective. A recently developed method called Selective Ammonium Carbamate Crystallization (SACC) has shown excellent results in separating primary, secondary, and tertiary amines with purities exceeding 99%.[3][4] For chromatography, using an amine-functionalized column can provide better selectivity between closely related amines.[2]
Q3: My amine compound is degrading during purification. What could be the cause?
A3: Amine degradation can be caused by several factors, including exposure to air (oxidation), heat, or incompatible reagents.[5] Secondary amines, for example, can be oxidized by air to form N-oxides.[5] If using silica gel chromatography, the acidic nature of the silica can also cause degradation of sensitive amines.[6] Consider using a less acidic stationary phase like alumina or an amine-functionalized silica, and always handle amines under an inert atmosphere (e.g., nitrogen or argon) if they are known to be sensitive.
Q4: What is the best way to store purified amines to maintain their purity?
A4: To maintain purity, amines should be stored in amber glass bottles to protect them from light, under an inert atmosphere to prevent oxidation, and at a low temperature.[5] For long-term storage, converting the amine to a stable salt (e.g., hydrochloride salt) can be a good option, as salts are generally less prone to degradation.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of your amine compound.
Issue 1: Poor Separation and Tailing in Column Chromatography
Symptoms:
-
Broad, asymmetrical peaks in the chromatogram.
-
Streaking of the compound on the TLC plate.[1]
-
Co-elution of the desired amine with impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Strong interaction with silica gel | 1. Add a mobile phase modifier: Incorporate a small amount (0.1-2%) of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol to your eluent.[1][8] This will neutralize the acidic sites on the silica. |
| 2. Use an alternative stationary phase: Employ amine-functionalized silica or basic alumina, which have a less acidic surface and reduce strong interactions with basic compounds.[2][6] | |
| 3. Reversed-phase chromatography: For polar amines, reversed-phase chromatography with a high pH mobile phase can be an effective alternative.[6] | |
| Inappropriate mobile phase polarity | Optimize the solvent system by running a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).[6] |
| Column overload | Reduce the amount of crude material loaded onto the column. |
Issue 2: Low Recovery After Acid-Base Extraction
Symptoms:
-
Significantly lower than expected yield of the purified amine.
-
Presence of the desired amine in the discarded aqueous or organic layers.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete protonation or deprotonation | 1. Ensure correct pH: After acidification, check the pH of the aqueous layer to ensure it is sufficiently low (typically pH < 2) to fully protonate the amine. Conversely, after basification, ensure the pH is high enough (typically pH > 10) to deprotonate the ammonium salt.[7][9] |
| 2. Multiple extractions: Perform multiple extractions (at least 3) with the acidic or basic solution and the organic solvent to ensure complete transfer of the amine between phases.[7] | |
| Emulsion formation | 1. Add brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to help break the emulsion. |
| 2. Centrifugation: If the emulsion persists, transferring the mixture to a centrifuge tube and spinning it can help separate the layers. | |
| Amine salt is soluble in the organic phase | If the protonated amine salt has significant solubility in the organic solvent, consider using a different solvent system. |
Purification Methods and Experimental Protocols
Below are detailed protocols for common high-purity amine purification techniques.
Method 1: Acid-Base Extraction
This method is ideal for separating amines from neutral or acidic impurities.
Protocol:
-
Dissolution: Dissolve the crude amine mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add a 1 M aqueous HCl solution. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: The protonated amine will move into the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl twice more, combining all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a 2 M aqueous NaOH solution with stirring until the pH is > 10. This will deprotonate the amine, which may precipitate or form an oily layer.[7]
-
Back-Extraction: Add a fresh portion of the organic solvent to the basified aqueous solution and shake to extract the free amine back into the organic layer. Separate the layers and repeat the extraction of the aqueous layer twice more.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[7]
Method 2: Flash Column Chromatography on Amine-Functionalized Silica
This method is suitable for separating amines from impurities with similar basicity.
Protocol:
-
Stationary Phase: Pack a column with amine-functionalized silica gel.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried sample onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.[2]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Method 3: Selective Ammonium Carbamate Crystallization (SACC)
This advanced technique is highly effective for the selective purification of primary amines from secondary and tertiary amines, often achieving >99% purity.[3][4]
Protocol Overview:
-
Reaction: The crude amine mixture is dissolved in a nonpolar solvent and reacted with carbon dioxide (CO₂) to selectively form an ammonium carbamate salt with the primary amine.
-
Crystallization: The primary amine carbamate salt, being less soluble, selectively crystallizes out of the solution upon cooling.
-
Isolation: The crystals are isolated by filtration.
-
Liberation of Free Amine: The purified primary amine is recovered by gentle heating of the carbamate salt, which releases CO₂.
Quantitative Data Summary
| Purification Method | Starting Purity | Final Purity | Yield | Amine Type | Reference |
| Selective Ammonium Carbamate Crystallization (SACC) | 35% | >99% | up to 94% | Primary | [3][4] |
| Acid-Base Extraction | 70-85% | 85-95% | 80-90% | Secondary | [7] |
| Column Chromatography (Amine-functionalized silica) | 85-95% | >98% | 70-85% | Secondary | [7] |
| Salt Formation (from chromatographed material) | >98% | >99% | 90-95% | Secondary | [7] |
Visualizations
Experimental Workflow for Amine Purification
Caption: Workflow for amine purification via acid-base extraction.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for peak tailing in amine chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Common experimental errors with "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride, commonly known as N,N-diethyl-p-phenylenediamine hydrochloride (DPD hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound widely used as a reagent in analytical chemistry. Its most common application is in the DPD method for the colorimetric determination of free and total chlorine in water.[1][2] It is also utilized in spectrophotometric methods for the quantification of certain drugs containing phenolic or aromatic amine groups.[3][4][5]
Q2: How should I properly store and handle the solid reagent and its solutions?
A2: Proper storage and handling are critical to maintain the reagent's integrity.
-
Solid Reagent: The compound is sensitive to air and light.[6] It should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.[7] Some suppliers recommend refrigerated temperatures.[7] Over time, the material may darken, which can indicate degradation.
-
Solutions: DPD solutions are not stable and should be prepared fresh for accurate results. If storage is necessary, they should be kept in a dark, refrigerated environment and used within a short period. The stability of prepared solutions is a known issue, and long-term storage is not recommended.
Q3: What are the signs of reagent degradation?
A3: Visual inspection can often reveal degradation. A change in color of the solid reagent from white or light brown to a darker brown or black may indicate impurity or degradation.[6] For solutions, a "phantom reading" or the development of a pinkish color in the absence of an analyte can be a sign of degradation or contamination.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Inaccurate or Inconsistent Colorimetric Readings
Q: My colorimetric readings for chlorine are fluctuating or seem incorrect. What could be the cause?
A: Several factors can lead to inaccurate readings in DPD-based assays. The most common are detailed below.
-
Color Fading (Bleaching) at High Analyte Concentrations:
-
Problem: At high concentrations of chlorine (typically above 5-10 ppm), the magenta-colored product of the DPD reaction can be further oxidized to a colorless species, leading to a falsely low reading.[9][10]
-
Solution: If you suspect high chlorine levels, dilute the sample with chlorine-free water and re-run the analysis. Remember to account for the dilution factor in your final calculation.[10]
-
-
Interference from Other Substances:
-
Problem: The DPD reagent is not entirely specific to chlorine and can react with other oxidizing agents, causing falsely elevated results.
-
Common Interferences:
-
Monochloramine: Can slowly react and increase the color intensity over time, leading to an overestimation of free chlorine.[8][11]
-
Oxidized Manganese and Iron: These are common interferences in water samples.[12]
-
Other Oxidants: Bromine, iodine, ozone, and chlorine dioxide will also react with DPD to produce a colored product.[13]
-
-
Solution: To minimize interference from monochloramine when measuring free chlorine, take the reading within one minute of adding the reagent.[8] For other interferences, specific sample pretreatment steps may be necessary, such as using a potassium iodide and sodium arsenite treatment to correct for manganese.
-
-
pH and Temperature Effects:
-
Problem: The DPD reaction is pH-dependent. The reagent formulation typically includes a buffer to maintain the optimal pH. However, highly buffered samples can resist this change. Extreme temperatures can also affect the reaction rate and stability of the colored product.[10][11]
-
Solution: Ensure your DPD reagent contains an appropriate buffer. For highly alkaline or acidic samples, you may need to adjust the pH to a neutral range (6-7) before analysis.[11] Perform experiments at a consistent and controlled temperature.
-
Quantitative Data on Interferences
| Interference Source | Concentration Range of Interference | Effect on Reading | Mitigation Strategy |
| High Chlorine/Bromine | > 5-10 ppm | Falsely low reading (bleaching) | Dilute the sample |
| Monochloramine | Any detectable level | Falsely high free chlorine reading | Take reading within 1 minute |
| Oxidized Manganese/Iron | Any detectable level | Falsely high reading | Sample pretreatment |
| Other Oxidants (Ozone, etc.) | Any detectable level | Falsely high reading | Method-specific corrections |
Issue 2: Poor Results in Drug Quantification Assays
Q: I am using DPD hydrochloride to quantify a phenolic/amine drug, but my standard curve is not linear or my recovery is low. What should I check?
A: Spectrophotometric drug quantification using DPD relies on a controlled oxidative coupling reaction. Here are some common pitfalls:
-
Incorrect Reagent Concentrations or Reaction Conditions:
-
Problem: The concentrations of the DPD reagent, the oxidizing agent (e.g., potassium iodate, KIO₄), and the pH are critical for optimal color development.[3][5] Incorrect stoichiometry or pH can lead to incomplete reaction or side product formation.
-
Solution: Carefully optimize the concentrations of all reagents. The reaction may also require a specific temperature and incubation time for complete color development.[3] Refer to established protocols and optimize these parameters for your specific drug.
-
-
Drug-Specific pH Requirements:
-
Problem: The optimal pH for the coupling reaction can differ between phenolic and aromatic amine drugs. Phenolic compounds often react better in a slightly alkaline medium, while aromatic amines may require a slightly acidic environment.[3]
-
Solution: Adjust the pH of your reaction mixture according to the functional group of your target drug.
-
-
Purity of the DPD Reagent:
-
Problem: Impurities in the DPD hydrochloride can lead to high background absorbance or interfere with the reaction.
-
Solution: Use a high-purity grade of the reagent. If purity is a concern, recrystallization of the DPD salt may be necessary.
-
Experimental Protocols
Key Experiment: Spectrophotometric Determination of a Phenolic Drug
This is a generalized protocol based on published methods for the determination of phenolic drugs using N,N-diethyl-p-phenylenediamine sulfate (a related salt with similar reactivity).[3][5][14][15] Users should optimize this protocol for their specific drug and instrumentation.
-
Preparation of Reagents:
-
Drug Standard Solution: Prepare a stock solution of the phenolic drug in deionized water or an appropriate solvent.
-
DPD Solution: Prepare a fresh solution of this compound in deionized water.
-
Oxidizing Agent Solution: Prepare a solution of an oxidizing agent, such as potassium iodate (KIO₄), in deionized water.
-
Buffer Solution: Prepare a buffer to maintain the optimal reaction pH (often slightly alkaline for phenolic compounds).
-
-
Calibration Curve Construction:
-
Into a series of volumetric flasks, add varying aliquots of the drug standard solution.
-
To each flask, add a fixed volume of the DPD solution, the oxidizing agent solution, and the buffer.
-
Dilute to the final volume with deionized water.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.
-
Measure the absorbance of the resulting green-colored solution at its maximum wavelength (λmax, typically around 670 nm for phenolic drugs) against a reagent blank.[3][5]
-
Plot the absorbance versus the drug concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution containing the unknown concentration of the drug.
-
Treat the sample solution in the same manner as the standards (add DPD, oxidizing agent, and buffer).
-
Measure the absorbance and determine the concentration from the calibration curve.
-
Visualizations
Logical Workflow for Troubleshooting DPD Assays
Caption: A flowchart for troubleshooting common issues in DPD-based colorimetric assays.
Simplified DPD Reaction Pathway with Chlorine
Caption: The reaction of DPD with chlorine to form a colored and then colorless product.
References
- 1. hydroinstruments.com [hydroinstruments.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. [PDF] Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. yamathosupply.com [yamathosupply.com]
- 9. aquamagazine.com [aquamagazine.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of N,N-Diethyl-p-phenylenediamine (DPD) Hydrochloride in Complex Matrices
Welcome to the technical support center for N,N-Diethyl-p-phenylenediamine (DPD) hydrochloride-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the specificity of DPD assays when working with complex matrices. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Diethyl-p-phenylenediamine (DPD) and what is it used for?
A1: N,N-Diethyl-p-phenylenediamine (DPD) is a chemical compound that is widely used in colorimetric assays to detect and quantify oxidizing agents. In the presence of an oxidizing agent and a suitable buffer, DPD is oxidized to form a stable magenta-colored radical cation, which can be measured spectrophotometrically.[1] Its primary application has been in the determination of free and total chlorine in water.[2] However, its utility extends to the measurement of other reactive oxygen species (ROS) such as hydrogen peroxide in biological samples and the quantification of certain drugs in pharmaceutical formulations.[3][4]
Q2: What are "complex matrices" and why do they pose a challenge for DPD assays?
A2: Complex matrices refer to any sample type that contains a variety of components other than the analyte of interest. For researchers and drug development professionals, this can include biological fluids (e.g., plasma, serum, urine, cell culture media) and pharmaceutical formulations (e.g., oral suspensions, tablets). These matrices contain numerous endogenous substances like proteins, lipids, pigments (e.g., hemoglobin, bilirubin), and, in the case of pharmaceuticals, excipients, which can interfere with the DPD colorimetric reaction, leading to inaccurate results.[5][6]
Q3: What are the most common types of interference in DPD assays?
A3: Interference in DPD assays can be broadly categorized as:
-
Chemical Interference: Substances that directly react with the DPD reagent or the analyte, either masking the analyte or generating a false positive signal. Examples include other oxidizing agents (e.g., bromine, iodine, ozone), reducing agents, and metal ions like manganese and iron.[1][7]
-
Physical Interference: Components that affect the optical measurement of the colored product. This includes turbidity caused by lipids and precipitated proteins, and color interference from endogenous pigments like hemoglobin (from hemolysis) and bilirubin.[5]
-
Matrix Effects: The overall effect of the sample matrix on the reaction kinetics and color development, which can be influenced by factors like pH and high salt concentrations.[5]
Q4: Can I use DPD assays for biological samples like plasma or serum?
A4: Yes, DPD-based assays can be adapted for use with biological samples to measure oxidative stress or the concentration of specific analytes. However, due to the high protein content and presence of other potential interferents, sample preparation is a critical step to ensure accurate results. This typically involves deproteinization to remove proteins that can cause turbidity and interfere with the assay.[5][8]
Q5: How do I handle hemolyzed samples for a DPD assay?
A5: Hemolyzed samples, characterized by the red color of hemoglobin from ruptured red blood cells, present a significant challenge due to strong light absorbance around the wavelength used for DPD measurement (typically 515 or 551 nm).[3][5] It is highly recommended to use fresh, non-hemolyzed samples.[9] If this is not possible, several strategies can be employed, including using a sample blank to subtract the background absorbance from hemoglobin or implementing mathematical correction formulas based on the hemolysis index.[5][10] However, sample recollection is the most reliable approach to avoid inaccurate results.[11]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when using DPD hydrochloride in complex matrices.
Issue 1: Inaccurate or Inconsistent Readings in Biological Fluids (Plasma, Serum, Cell Culture Media)
| Potential Cause | Troubleshooting Steps |
| Protein Interference | High protein concentrations can lead to turbidity upon reagent addition, scattering light and causing artificially high absorbance readings. Proteins can also bind to the analyte or DPD reagent. Solution: Implement a protein precipitation step prior to the DPD assay. Common methods include precipitation with acetonitrile (ACN), acetone, or trichloroacetic acid (TCA).[8] See Experimental Protocol 1 for a detailed procedure. |
| Hemolysis (Hemoglobin Interference) | Hemoglobin from hemolyzed samples strongly absorbs light in the same region as the DPD colored product, leading to falsely elevated results.[5] Solution: 1. Best Practice: Use fresh, non-hemolyzed samples whenever possible. Visually inspect the plasma or serum for a pink or red tinge.[9] 2. Correction Method: Use a sample blank for each hemolyzed sample. The sample blank should contain the sample and all reagents except the DPD, with an equivalent volume of buffer added instead. Subtract the absorbance of the sample blank from the absorbance of the test sample.[5] 3. Advanced Correction: For automated systems, use the hemolysis index (H-index) to apply a correction factor. However, this is complex and method-specific.[12] Sample recollection is often the preferred approach.[11] |
| Icterus (Bilirubin Interference) | High levels of bilirubin in icteric samples can cause a yellow discoloration, which may interfere with the colorimetric reading.[11] Solution: Similar to hemolysis, use a sample blank to correct for the background absorbance of bilirubin. |
| Lipemia (Lipid Interference) | High lipid content can cause turbidity, leading to inaccurate absorbance readings.[13] Solution: 1. Centrifugation: High-speed centrifugation can help to pellet some of the lipids. 2. Solvent Extraction: A lipid extraction step may be necessary for highly lipemic samples, but this can be complex and may affect analyte recovery. |
The following table summarizes the typical protein removal efficiency of common precipitation methods for plasma samples. The choice of method may depend on the specific analyte and its stability in the chosen solvent.
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Precipitation Efficiency (%) |
| Acetonitrile (ACN) | 2:1 | >96 |
| Trichloroacetic Acid (TCA) | 2:1 | 92 |
| Zinc Sulfate | 2:1 | 91 |
| Data adapted from a comparative study on plasma protein precipitation methods. |
Issue 2: Challenges in Pharmaceutical Formulations
| Potential Cause | Troubleshooting Steps |
| Excipient Interference | Pharmaceutical excipients such as reducing sugars, aldehydes, peroxides, and metal ions can react with DPD or the analyte, causing interference.[14] Coloring agents and binders can also interfere with the colorimetric reading.[7] Solution: 1. Placebo Blank: Prepare a placebo formulation containing all excipients but without the active pharmaceutical ingredient (API). Analyze this placebo blank to determine the extent of excipient interference.[6] 2. Sample Dilution: If the API concentration is high enough, diluting the sample can reduce the concentration of interfering excipients to a level where they no longer affect the assay.[15] 3. Extraction: For solid dosage forms, an extraction step may be necessary to separate the API from interfering excipients. The choice of extraction solvent should be carefully validated to ensure complete recovery of the analyte and minimal extraction of interfering substances. |
| Viscosity of Formulation | Viscous formulations, such as oral suspensions, can be difficult to pipette accurately and may not mix uniformly with the DPD reagent. Solution: 1. Dilution: Dilute the suspension with a suitable solvent to reduce its viscosity before analysis. 2. Homogenization: Ensure the suspension is thoroughly homogenized before taking a sample for analysis. |
| Low Analyte Solubility | If the API has low solubility in the DPD assay buffer, this can lead to incomplete reaction and underestimation of the concentration. Solution: The sample preparation may require dissolving the formulation in an organic solvent before dilution into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough not to interfere with the reaction. |
Spike and recovery experiments are crucial for validating an assay in a specific matrix. A known amount of the analyte is added (spiked) into the sample matrix, and the percentage of the spiked amount that is measured (% recovery) is calculated. Acceptable recovery is typically within 80-120%.
| Matrix | Analyte | Spike Level | % Recovery |
| Tap Water | PCB Standard | 0.0005 µg/mL | Not specified, used to determine LOQ |
| Lake Water | Phosphorus | 100 µg/L | Within 10% of 100 |
| This table provides examples of spike and recovery data from different contexts. It is essential to perform matrix-specific spike and recovery experiments for your particular application.[16][17] |
Experimental Protocols
Experimental Protocol 1: Protein Precipitation from Plasma/Serum using Acetonitrile
This protocol describes a general method for removing proteins from plasma or serum samples prior to a colorimetric assay.
-
Sample Preparation: Thaw frozen plasma or serum samples at room temperature. Vortex the samples to ensure homogeneity.[2]
-
Acetonitrile Addition: In a microcentrifuge tube, add three volumes of ice-cold acetonitrile to one volume of the plasma or serum sample (e.g., 600 µL of ACN to 200 µL of plasma).[18]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[19]
-
Incubation: Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.[19]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]
-
Supernatant Collection: Carefully aspirate the supernatant, which contains the analytes of interest, and transfer it to a new tube for the DPD assay. Avoid disturbing the protein pellet.[2]
Experimental Protocol 2: DPD Assay for Reactive Oxygen Species (ROS) in Cell Culture
This protocol provides a general workflow for measuring intracellular ROS using a DPD-based method.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[20]
-
Cell Treatment: Treat the cells with your compound of interest for the desired time period. Include positive (e.g., hydrogen peroxide) and negative controls.[18]
-
Cell Lysis (if required): Depending on the specific assay and target analyte, a cell lysis step may be necessary to release intracellular components.
-
Sample Preparation: If the cell culture medium contains components that interfere with the DPD assay (e.g., phenol red), a sample preparation step, such as transferring the cell lysate to a new plate or performing a buffer exchange, may be needed.
-
DPD Assay: Add the DPD reagent to the cell lysates or prepared samples according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 515 nm or 551 nm) using a microplate reader.
-
Normalization: To account for variations in cell number, normalize the absorbance readings to the total protein content in each well, which can be determined using a separate protein assay (e.g., BCA or Bradford assay).[20]
Visualizations
References
- 1. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eflm.eu [eflm.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics evaluation of five economical commercial abundant protein depletion kits for enrichment of diseases-specific biomarkers from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxjournal.org [oxjournal.org]
- 10. Free deoxypyridinoline in urine and serum--results in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical recommendations for managing hemolyzed samples in clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 14. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomol.com [biomol.com]
- 20. DPD identification is key in avoiding serious reaction to 5-FU cancer drug - Clinical Laboratory int. [clinlabint.com]
Validation & Comparative
A Comparative Guide to Chlorine Analysis: DPD Colorimetric vs. DPD-FAS Titrimetric Methods
In the landscape of water quality analysis and disinfectant monitoring, the accurate measurement of chlorine residuals is paramount. The N,N-diethyl-p-phenylenediamine (DPD) method stands as the most widely utilized and approved technique for this purpose. The core reagent, 1,4-Benzenediamine, N,N-diethyl-, is typically employed as a salt, such as monohydrochloride, sulfate, or oxalate, to ensure stability. This guide provides a detailed comparison of the two primary iterations of the DPD method: the colorimetric and the ferrous ammonium sulfate (FAS) titrimetric techniques. This analysis is intended for researchers, scientists, and drug development professionals who require precise and reliable chlorine quantification.
Principle of the DPD Method
The DPD method is predicated on the oxidation of DPD by chlorine, which results in the formation of a magenta-colored Würster dye.[1][2] The intensity of this color is directly proportional to the concentration of free chlorine in the sample.[3] For the determination of total chlorine, which includes both free and combined chlorine (chloramines), potassium iodide is added. The chloramines oxidize the iodide to iodine, which in turn oxidizes the DPD, producing the characteristic magenta color.[4]
Comparative Analysis of DPD Methodologies
While both the colorimetric and titrimetric methods utilize the same fundamental DPD chemistry, they differ in their quantification approach, leading to variations in performance, particularly concerning accuracy, range, and ease of use.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the DPD colorimetric and DPD-FAS titrimetric methods.
| Parameter | DPD Colorimetric Method | DPD-FAS Titrimetric Method | Key Considerations |
| Principle | Measurement of color intensity (absorbance) produced by the DPD-chlorine reaction. | Titration of the colored DPD product with a reducing agent (FAS) to a colorless endpoint. | Colorimetric method relies on spectrophotometric or color comparator readings.[5] Titrimetric method is based on a distinct color change.[6] |
| Accuracy | Good, but can be affected by high chlorine concentrations (>4 mg/L) causing bleaching of the color.[1][2] Subject to user interpretation with visual comparators. | Considered more accurate, especially at higher chlorine concentrations, as it is not affected by bleaching.[7][8] Eliminates subjective color matching.[6] | The FAS-DPD method is often considered the "gold standard" for accuracy in DPD testing.[7] |
| Precision | High with a spectrophotometer; lower with visual comparators due to subjectivity. | High, as it relies on a clear, non-subjective endpoint. | Titration can provide finer resolution depending on the concentration of the FAS titrant. |
| Range | Typically up to 4-5 mg/L Cl₂.[1] Samples with higher concentrations require dilution. | Wider range, capable of measuring chlorine levels as high as 20 ppm (mg/L) without dilution.[6][8] | FAS-DPD is advantageous for applications where high chlorine residuals are expected. |
| Interferences | Color and turbidity of the sample can interfere with absorbance readings.[5][9] Oxidized manganese is a significant interferent.[9] | Less affected by sample color and turbidity.[5] Oxidized manganese also interferes but can be corrected for.[9] | Both methods can be affected by other oxidizing agents. The use of EDTA in reagents helps to overcome copper interference.[9] |
| Ease of Use | Simple and rapid, especially with pre-packaged reagents (powders, tablets, liquids).[3] | Requires more steps and chemical handling (titration).[6] | Colorimetric kits are generally more user-friendly for field testing. |
| Reagent Formats | Available as powder pillows, tablets, and liquid reagents.[3] | Typically uses a DPD indicator powder followed by a liquid FAS titrating reagent.[10][11] | Liquid DPD reagents can be less stable and may require refrigeration, while tablets are stable but need to be crushed.[2] |
Experimental Protocols
Detailed methodologies for both the DPD colorimetric and DPD-FAS titrimetric methods are provided below. These protocols are based on standard methods for water and wastewater analysis.
DPD Colorimetric Method Protocol (for Free Chlorine)
-
Apparatus : Spectrophotometer or filter photometer suitable for use at 515 nm with a light path of 1 cm or longer.[5]
-
Reagents :
-
Phosphate buffer solution.
-
DPD indicator solution (prepared from N,N-diethyl-p-phenylenediamine sulfate or oxalate salt).[5]
-
Alternatively, commercially available combined DPD reagent powder pillows or liquid reagents.
-
-
Procedure :
-
Calibrate the instrument by preparing a series of chlorine standards and generating a calibration curve.[12]
-
Take a 10 mL or 25 mL water sample in a clean sample cell or cuvette.[5]
-
Add the contents of one DPD Free Chlorine reagent powder pillow (or the specified volume of liquid reagent) to the sample.
-
Cap the cell and invert several times to mix thoroughly.
-
Allow a reaction time of at least three minutes but no more than six minutes.[5]
-
Place the sample cell in the photometer and measure the absorbance at 515 nm.
-
Determine the chlorine concentration from the calibration curve.
-
DPD-FAS Titrimetric Method Protocol (for Free and Combined Chlorine)
-
Apparatus : Burette, 500 mL Erlenmeyer flask.
-
Reagents :
-
Procedure for Free Chlorine :
-
Dispense 5 mL of phosphate buffer and 5 mL of DPD indicator solution into the Erlenmeyer flask.
-
Add 100 mL of the water sample to the flask and mix. A pink color will develop if free chlorine is present.
-
Immediately titrate with the standard FAS solution until the pink color disappears.[5]
-
Record the volume of FAS titrant used. The free chlorine concentration is calculated based on the volume of titrant added.
-
-
Procedure for Combined Chlorine :
-
Immediately after the free chlorine titration, add a few crystals of potassium iodide (approximately 1 g) to the same sample and mix. If combined chlorine is present, the pink color will reappear.
-
Continue the titration with the FAS solution until the pink color disappears again.
-
Record the additional volume of FAS titrant used. This volume corresponds to the combined chlorine concentration.
-
Method Workflows and Chemical Reactions
The following diagrams illustrate the experimental workflows and the underlying chemical reactions for both the DPD colorimetric and DPD-FAS titrimetric methods.
Conclusion
The choice between the DPD colorimetric and DPD-FAS titrimetric methods depends on the specific application, required accuracy, and operational constraints. The colorimetric method offers simplicity and speed, making it ideal for routine monitoring and field use, especially when paired with a reliable photometer.[3][13] However, for applications demanding higher accuracy, particularly at elevated chlorine concentrations or in turbid samples, the DPD-FAS titrimetric method is the superior choice.[6][7] It eliminates the subjectivity of color matching and is less susceptible to interferences that can plague photometric measurements. For research and development purposes where precision is critical, the DPD-FAS titration is the recommended reference method.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 3. hydroinstruments.com [hydroinstruments.com]
- 4. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 5. dec.vermont.gov [dec.vermont.gov]
- 6. taylortechnologies.com [taylortechnologies.com]
- 7. reddit.com [reddit.com]
- 8. OTO, DPD, And FAS-DPD Chlorine Tests | Test Your Own Pool [testyourownpool.com]
- 9. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 10. novatech-usa.com [novatech-usa.com]
- 11. troublefreepool.com [troublefreepool.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Comparing Chlorine Measurement Methods [ysi.com]
Comparative study of "N,N-Diethyl-p-phenylenediamine monohydrochloride" and other chromogenic substrates
For researchers, scientists, and professionals in drug development, the selection of an appropriate chromogenic substrate is a critical step in designing sensitive and reliable enzyme-linked immunosorbent assays (ELISAs) and other horseradish peroxidase (HRP)-based detection methods. The substrate's characteristics directly influence the assay's sensitivity, dynamic range, and overall performance. This guide provides a comprehensive comparison of commonly used chromogenic substrates for HRP, with a detailed look at 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-Phenylenediamine (OPD). Additionally, this guide will explore the properties of N,N-Diethyl-p-phenylenediamine monohydrochloride (DPD), a compound with established applications in other colorimetric assays.
Comparative Performance of Common Chromogenic Substrates
The choice of a chromogenic substrate is pivotal for achieving the desired sensitivity and reliability in an ELISA. A direct comparison of TMB, ABTS, and OPD reveals significant differences in their performance characteristics. TMB is widely recognized for its high sensitivity, making it the substrate of choice for detecting low-abundance targets.[1]
Table 1: Comparison of HRP Chromogenic Substrate Performance
| Feature | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Sensitivity | Highest[2][3] | High[2][3] | Moderate[2][3] |
| Reaction Product (Color) | Soluble, blue (turns yellow after stopping with acid)[4] | Soluble, yellow-orange[4] | Soluble, green[4] |
| Optimal Wavelength (nm) | 650 (blue), 450 (yellow)[4] | 490[4] | 405-410[4] |
| Safety Profile | Non-carcinogenic | Potential mutagen | Non-carcinogenic |
| Key Advantages | High sensitivity, rapid kinetics[4][5] | Good sensitivity, cost-effective[4] | Wider dynamic range, less prone to high background[4][6] |
| Key Disadvantages | Can produce high background[6] | Light sensitive, potential health risks[4] | Lower sensitivity than TMB and OPD[2][6] |
Data compiled from multiple sources.[2][3][4][5][6]
N,N-Diethyl-p-phenylenediamine (DPD) as a Chromogenic Substrate
While N,N-Diethyl-p-phenylenediamine (DPD) is a well-established chromogenic indicator, its primary application lies in the determination of free and total chlorine in water samples. In this context, DPD reacts with chlorine to produce a magenta-colored compound. There is limited peer-reviewed literature detailing its use as a chromogenic substrate for horseradish peroxidase in immunoassays for life science research and drug development.
Experimental Protocols
The following is a generalized protocol for a standard indirect ELISA using a chromogenic substrate. It is important to note that optimal conditions, such as antibody concentrations and incubation times, should be empirically determined for each specific assay.
Materials:
-
96-well microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary Antibody (specific to the antigen)
-
HRP-conjugated Secondary Antibody (specific to the primary antibody)
-
Chromogenic Substrate (e.g., TMB, OPD, or ABTS)
-
Stop Solution (e.g., 2M H₂SO₄ for TMB and OPD)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the antigen to the desired concentration in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of the chromogenic substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of an indirect ELISA and the catalytic cycle of HRP with TMB.
References
- 1. benchchem.com [benchchem.com]
- 2. seracare.com [seracare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. kementec.com [kementec.com]
- 6. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorimetric Analysis with N,N-Dimethyl-p-phenylenediamine of the Uptake of Intravenously Injected Horseradish Peroxidase by Various Tissues of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Amine Analysis Using Cyclodextrin-Based Chiral Stationary Phases
For researchers, scientists, and drug development professionals, the accurate analysis of amine compounds is a critical task. This guide provides an objective comparison of analytical methods centered on cyclodextrin-based chiral stationary phases (CSPs) for amine analysis, a hypothetical scenario represented by "CD 1 (amine)". It details validation protocols in line with major regulatory guidelines and presents supporting experimental data to aid in the selection and validation of the most suitable analytical methods.
High-Performance Liquid Chromatography (HPLC) is a primary and versatile technique for the analysis of amine compounds, which are often polar and reactive.[1] When dealing with chiral amines, the use of chiral stationary phases is essential for separating enantiomers, which can have different biological activities.[2] Cyclodextrin-based CSPs are a prominent choice for this purpose, offering unique separation mechanisms.[3][4]
Comparison of Analytical Method Performance
The choice of an analytical method for amine quantification depends on factors like sensitivity, selectivity, and the sample matrix.[5] Below is a comparison of typical performance characteristics for HPLC-based methods, which are foundational for validating a "CD 1 (amine)" procedure.
| Parameter | HPLC-UV/DAD | HPLC-FLD (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999[5] | ≥0.99[6] | > 0.99[5] |
| Accuracy (% Recovery) | 70-120%[5] | 70-109%[6] | 96-112%[5] |
| Precision (%RSD) | < 20%[5] | < 2.35%[6] | 3.7-14.4%[5] |
| Limit of Detection (LOD) | 1.53–1.88 mg/kg[5] | 0.13 pM to 0.37 pM (for amino acids)[6] | ng/mL to sub-ng/mL[5] |
| Limit of Quantification (LOQ) | 5.13–6.28 mg/kg[5] | Analyte dependent | Analyte dependent |
Experimental Protocols
Detailed and precise protocols are the bedrock of successful method validation. Below are example methodologies for assessing key validation parameters for a cyclodextrin-based chiral HPLC method.
Protocol 1: Assessment of Linearity and Range
Objective: To determine the linearity of the method across a specified concentration range.
Procedure:
-
Standard Preparation: Prepare a stock solution of the amine analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Serial Dilutions: Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
HPLC Analysis: Inject each calibration standard in triplicate into the HPLC system equipped with a cyclodextrin-based chiral column.
-
Data Collection: Record the peak area or height for each enantiomer at each concentration level.
-
Data Analysis: Plot the mean peak area/height against the corresponding concentration for each enantiomer. Perform a linear regression analysis and determine the coefficient of determination (R²), the slope, and the y-intercept of the calibration curve.
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999.[5]
Protocol 2: Assessment of Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.
Procedure:
-
Sample Spiking: Spike a placebo or a sample matrix with a known amount of the amine analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Sample Preparation: Prepare these spiked samples in triplicate according to the established analytical procedure.
-
HPLC Analysis: Analyze the prepared samples using the validated HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
Data Analysis: Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102% for drug substance and 95-105% for drug product.
Protocol 3: Assessment of Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the method's ruggedness.
-
Acceptance Criteria: The RSD for repeatability should typically be ≤ 2%.[7] For intermediate precision, the acceptance criteria are usually slightly wider.
Method Validation Workflow and Alternative Methods
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[1] This process typically follows a structured workflow. For chiral separations of amines, while cyclodextrin-based columns are highly effective, other chiral stationary phases also offer viable alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Performance Evaluation of N,N-Diethyl-p-phenylenediamine Monohydrochloride in Emerging Analytical and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N,N-Diethyl-p-phenylenediamine monohydrochloride (DPD), a versatile aromatic amine, in several novel applications beyond its traditional role in water quality testing. We will objectively evaluate its efficacy in the spectrophotometric determination of pharmaceuticals, the assessment of oxidative stress, and its utility in electrochemical synthesis, comparing its performance with established alternative methods. This analysis is supported by experimental data, detailed protocols, and visualizations to aid in methodological selection and development.
Spectrophotometric Determination of Phenolic and Amine Drugs
A significant application of DPD is in the quantitative analysis of pharmaceutical compounds containing phenolic and aromatic amine functional groups. The methodology is predicated on an oxidative coupling reaction where DPD, in the presence of an oxidizing agent such as potassium iodate (KIO₄), reacts with the target drug to produce a distinctly colored product. The intensity of this color, measured spectrophotometrically, is directly proportional to the drug's concentration.
Performance Comparison with High-Performance Liquid Chromatography (HPLC)
While HPLC is a gold-standard for pharmaceutical analysis, the DPD-based spectrophotometric method offers a compelling alternative, particularly for resource-limited settings or high-throughput screening.
| Parameter | DPD Spectrophotometric Method | High-Performance Liquid Chromatography (HPLC) |
| Principle | Oxidative coupling and colorimetric detection. | Chromatographic separation followed by UV or other detection. |
| Instrumentation | UV-Vis Spectrophotometer. | HPLC system with pump, injector, column, and detector. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
| Speed | Rapid analysis, suitable for high-throughput screening. | Longer analysis time per sample. |
| Sensitivity | Generally lower than HPLC. | High sensitivity and selectivity. |
| Selectivity | May be susceptible to interference from other oxidizable compounds. | High selectivity due to chromatographic separation. |
| Ease of Use | Simple and straightforward procedure. | Requires specialized training and expertise. |
Quantitative Performance Data for Drug Determination
The following table summarizes the performance of the DPD spectrophotometric method for the determination of various drugs.
| Drug | Drug Class | Color of Product | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (µg/mL) | Recovery (%) |
| Salbutamol Sulphate | Phenolic | Green | 670 | 1–7 | 0.14 | 99.5 ± 0.1 |
| Ritodrine Hydrochloride | Phenolic | Green | 670 | 2–22 | 0.21 | 99.8 ± 0.2 |
| Isoxsuprine Hydrochloride | Phenolic | Green | 670 | 1–17 | 0.51 | 99.6 ± 0.3 |
| Dapsone | Amine | Red | 550 | 1.5–12 | 0.44 | 99.9 ± 0.3 |
| Sulfamethoxazole | Amine | Red | 550 | 2–25 | 0.33 | 99.7 ± 0.2 |
| Sulfadiazine | Amine | Red | 550 | 2–21 | 0.37 | 99.5 ± 0.3 |
Data compiled from a study on the spectrophotometric determination of phenolic and amine drugs.[1][2][3]
Experimental Protocol: Spectrophotometric Determination of Phenolic Drugs
This protocol outlines the general procedure for the determination of a phenolic drug using DPD.
-
Reagent Preparation:
-
Prepare a standard stock solution (e.g., 100 µg/mL) of the phenolic drug in deionized water.
-
Prepare a solution of N,N-Diethyl-p-phenylenediamine (DPD) sulphate.
-
Prepare a solution of potassium iodate (KIO₄) as the oxidizing agent.
-
Prepare a sodium hydroxide solution (e.g., 0.05 M) to achieve an alkaline medium.[4]
-
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, add varying aliquots of the standard drug solution to create a range of concentrations.
-
To each flask, add a fixed volume of the DPD solution and the KIO₄ solution.
-
Add a specific volume of the sodium hydroxide solution to each flask.[4]
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Measure the absorbance of the resulting green-colored solution at 670 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample containing the phenolic drug.
-
Follow the same procedure as for the calibration curve construction.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the drug in the sample from the calibration curve.
-
Assessment of Oxidative Stress
DPD and its derivatives are valuable tools for assessing oxidative stress in biological samples. The underlying principle involves the reaction of DPD with hydroperoxides, which are markers of oxidative damage, to form a stable and colored radical cation. The intensity of this color is proportional to the amount of hydroperoxides in the sample.
Performance Comparison with Other Antioxidant Assays
The DPD-based assay for oxidative stress can be compared with other common antioxidant capacity assays, such as the TBARS (Thiobarbituric Acid Reactive Substances), DPPH (2,2-diphenyl-1-picrylhydrazyl), and FRAP (Ferric Reducing Antioxidant Power) assays.
| Assay | Principle | Advantages | Disadvantages |
| DPD (for hydroperoxides) | Measures hydroperoxides through the formation of a colored DPD radical cation. | Simple, rapid, and can be automated.[3] | Indirect measurement of oxidative stress. |
| TBARS | Measures malondialdehyde (MDA), a byproduct of lipid peroxidation. | Widely used and established method. | Lacks specificity as other compounds can react with TBA.[5][6] |
| DPPH | Measures the ability of antioxidants to scavenge the stable DPPH free radical. | Simple and rapid. | The DPPH radical is not biologically relevant.[7] |
| FRAP | Measures the total reducing power of a sample. | Simple and reproducible. | Does not measure the scavenging of free radicals.[1] |
Experimental Protocol: DPD Assay for Plasma Oxidative Status
This protocol is based on the use of N,N-dimethyl-p-phenylenediamine (DMPD) to measure the oxidative status of human plasma.[3]
-
Reagent Preparation:
-
Prepare a solution of N,N-dimethyl-p-phenylenediamine (DMPD) in a suitable buffer.
-
-
Assay Procedure:
-
Add a small volume of plasma sample to the DMPD solution.
-
Incubate the mixture for a specific time to allow for the reaction between hydroperoxides in the plasma and DMPD.
-
Measure the absorbance of the solution at approximately 505 nm. The absorbance is proportional to the amount of hydroperoxyl compounds in the plasma.
-
-
Data Analysis:
-
The oxidative status of the sample can be expressed as hydrogen peroxide equivalents (HPE) by comparing the absorbance to a standard curve prepared with known concentrations of hydrogen peroxide.
-
Electrochemical Synthesis of Sulfonamides
A novel application of N,N-dialkyl-p-phenylenediamines is in the electrochemical synthesis of sulfonamides. This method provides a greener and more efficient alternative to traditional chemical synthesis. The process involves the electrochemical oxidation of the p-phenylenediamine derivative to generate a reactive quinone-diimine intermediate. This intermediate then undergoes a Michael-type addition reaction with an arylsulfinic acid to form the corresponding sulfonamide derivative.
Reaction Pathway
Experimental Protocol: Electrochemical Synthesis of Sulfonamides
The following is a general protocol for the electrochemical synthesis of sulfonamides using a p-phenylenediamine derivative.
-
Electrochemical Setup:
-
Utilize an undivided electrochemical cell equipped with a suitable anode (e.g., glassy carbon) and cathode (e.g., platinum wire).
-
-
Reaction Mixture:
-
Prepare a solution containing the N,N-dialkyl-p-phenylenediamine, the arylsulfinic acid, and a suitable supporting electrolyte in an appropriate solvent (e.g., a water/acetonitrile mixture).
-
-
Electrolysis:
-
Apply a constant potential or current to the electrochemical cell.
-
Monitor the progress of the reaction using techniques such as cyclic voltammetry or by analyzing aliquots of the reaction mixture.
-
-
Product Isolation and Purification:
-
Upon completion of the electrolysis, evaporate the solvent.
-
Purify the resulting sulfonamide derivative using standard techniques such as column chromatography or recrystallization.
-
Established Application: Determination of Chlorine in Water
The most well-known application of DPD is in the colorimetric determination of free and total chlorine in water samples. This method is widely adopted in water treatment and quality control due to its simplicity, speed, and reliability.[8]
Reaction with Chlorine
In the presence of chlorine, DPD is oxidized to form a magenta-colored Würster dye. The intensity of the color is proportional to the chlorine concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. TBARS - Wikipedia [en.wikipedia.org]
- 7. cropj.com [cropj.com]
- 8. researchgate.net [researchgate.net]
N,N-Diethyl-p-phenylenediamine Hydrochloride: A Comparative Guide to Cross-Reactivity with Various Analytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the cross-reactivity of N,N-Diethyl-p-phenylenediamine (DPD) hydrochloride with a range of analytes. The information presented herein is intended to assist researchers in understanding the specificity of DPD-based assays and potential interferences.
Introduction to DPD and its Primary Application
N,N-Diethyl-p-phenylenediamine, commonly known as DPD, is a chemical compound widely used in colorimetric analysis, most notably for the determination of free and total chlorine in water.[1] In the presence of an oxidizing agent, DPD is oxidized to form a magenta-colored radical cation, known as a Würster dye. The intensity of this color is proportional to the concentration of the oxidizing agent and can be measured spectrophotometrically. While highly effective for its intended purpose, the reactivity of DPD is not entirely specific to chlorine, leading to potential cross-reactivity with other substances.
Quantitative Assessment of Cross-Reactivity
The following tables summarize the known cross-reactivity of DPD with various analytes. The data is compiled from multiple sources and presented to facilitate a comparative analysis.
Table 1: Cross-Reactivity with Common Oxidizing Agents
DPD reacts with various oxidizing agents, which can lead to positive interference in chlorine measurements. The degree of interference can be influenced by factors such as pH and the concentration of the interfering substance.
| Analyte | Cross-Reactivity/Interference Noted | Remarks |
| Bromine | Yes | Reacts with DPD in a similar manner to chlorine.[2] |
| Iodine | Yes | Reacts with DPD to produce a colored product.[2] |
| Ozone | Yes | Oxidizes DPD, causing a color change.[2] |
| Chlorine Dioxide | Yes | Known to interfere with DPD-based chlorine tests.[2] |
| Hydrogen Peroxide | Yes | Can oxidize DPD, leading to false-positive results.[2] |
| Potassium Permanganate | Yes | A known oxidant that reacts with DPD.[2] |
| Monochloramine | Yes | A significant interferent in free chlorine measurements using the DPD method.[2][3] |
| Oxidized Manganese | Yes | A common interferent in DPD-based assays.[4] |
| Iron (Oxidized) | Yes | Can interfere with DPD chemistry.[4] |
Note: Quantitative percentage of cross-reactivity for these oxidizing agents is not consistently reported in the literature. The reaction is often immediate and stoichiometric, similar to chlorine, making them significant interferents.
Table 2: Reactivity with Phenolic and Amine Compounds
DPD can also react with certain phenolic and amine compounds, particularly in the presence of an oxidizing agent like benzoyl peroxide or potassium periodate, to form colored products. This reactivity can be harnessed for the spectrophotometric determination of these compounds. The molar absorptivity (ε) indicates the sensitivity of the reaction.
| Analyte | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | Linear Range (µg/mL) |
| Phenol | 1.72 x 10⁴ | 627 | 0.2 - 4.0 |
| o-Aminophenol | 1.92 x 10⁴ | 612.5 | 0.5 - 11.0 |
| α-Naphthol | 1.65 x 10⁴ | 611.5 | 0.6 - 16.0 |
| Amoxicillin | 1.68 x 10⁴ | 628.5 | 0.8 - 25.0 |
| Salbutamol Sulphate | Not specified | 670 | 1 - 7 |
| Ritodrine Hydrochloride | Not specified | 670 | 2 - 22 |
| Isoxsuprine Hydrochloride | Not specified | 670 | 1 - 17 |
| Dapsone Hydrochloride | Not specified | 550 | 1.5 - 12 |
| Sulfamethoxazole | Not specified | 550 | 2 - 25 |
| Sulfadiazine | Not specified | 550 | 2 - 21 |
Data for Phenol, o-Aminophenol, α-Naphthol, and Amoxicillin are from a study using benzoyl peroxide as the oxidizing agent.[5][6] Data for the other drugs are from a study using potassium periodate (KIO₄) as the oxidizing agent.
Experimental Protocols
The following are generalized methodologies for the assessment of DPD cross-reactivity.
Protocol 1: General Cross-Reactivity Assessment of Oxidizing Agents
Objective: To determine the qualitative and quantitative cross-reactivity of an analyte with the DPD colorimetric method.
Materials:
-
N,N-Diethyl-p-phenylenediamine (DPD) indicator solution
-
Phosphate buffer solution (pH 6.2-6.5)
-
Spectrophotometer capable of measuring absorbance at ~515 nm
-
Standard solution of the analyte to be tested
-
Deionized water
-
Glassware (cuvettes, pipettes, volumetric flasks)
Procedure:
-
Preparation of Reagents: Prepare the DPD reagent and buffer solution according to standard methods (e.g., APHA 4500-Cl G).
-
Blank Measurement: To a cuvette, add the DPD reagent and deionized water. Mix and measure the absorbance at the wavelength of maximum absorbance for the DPD colored product (typically around 515 nm). This serves as the reagent blank.
-
Analyte Reaction: Prepare a series of known concentrations of the test analyte in deionized water.
-
To a separate cuvette, add the DPD reagent and a specific volume of the analyte solution.
-
Mix thoroughly and allow the reaction to proceed for a specified time (e.g., 3 minutes for total chlorine).
-
Absorbance Measurement: Measure the absorbance of the resulting solution at the same wavelength used for the blank.
-
Calculation of Cross-Reactivity: The response of the analyte can be compared to the response of a known concentration of a primary standard (e.g., chlorine). The percentage of cross-reactivity can be calculated as: (Apparent concentration of primary standard / Actual concentration of analyte) x 100%
Protocol 2: Assessment of Reactivity with Phenolic and Amine Compounds
Objective: To evaluate the reactivity of phenolic or amine compounds with DPD in the presence of an oxidizing agent.
Materials:
-
N,N-Diethyl-p-phenylenediamine (DPD) solution
-
Oxidizing agent solution (e.g., benzoyl peroxide in ethanol, potassium periodate in water)
-
Alkaline solution (e.g., sodium hydroxide) for phenolic compounds or acidic solution for amine compounds
-
Spectrophotometer
-
Standard solutions of the phenolic or amine analytes
-
Solvent (e.g., ethanol)
-
Glassware
Procedure:
-
Optimization of Reaction Conditions: Systematically vary parameters such as the concentration of DPD, oxidizing agent, pH (using appropriate buffers), reaction time, and temperature to determine the optimal conditions for color development for each analyte.
-
Blank Preparation: Prepare a reagent blank containing the DPD, oxidizing agent, and solvent, omitting the analyte.
-
Calibration Curve: Prepare a series of standard solutions of the analyte at different concentrations.
-
To each standard solution, add the DPD reagent and the oxidizing agent under the optimized conditions.
-
Allow the color to develop and measure the absorbance at the wavelength of maximum absorbance (λmax) against the reagent blank.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity, molar absorptivity (ε), and limit of detection (LOD) can be determined from this data to quantify the reactivity.
Visualizing the Mechanisms and Workflows
DPD Oxidation Reaction
The fundamental reaction involves the oxidation of DPD by an oxidizing agent (like hypochlorous acid, HOCl) to form a colored radical cation.
Caption: Oxidation of DPD to the colored Würster Dye.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test analyte with DPD.
References
A Researcher's Guide to Selecting "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride": A Comparative Approach
For researchers, scientists, and professionals in drug development, the purity and performance of chemical reagents are paramount. This guide provides a framework for comparing "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride" (CAS: 2051-79-8), also known as N,N-Diethyl-p-phenylenediamine monohydrochloride or Color Developing Agent CD-2, from various chemical suppliers. The quality of this reagent is critical for its common applications, including as a chromogenic indicator for the determination of chlorine in water quality testing and as a developing agent in photography.
While suppliers like TCI Chemicals, AccuStandard, and CP Lab Safety typically provide basic specifications such as purity (often >98% or 99%), a deeper, application-focused comparison is often necessary to ensure experimental reproducibility and accuracy.[1] This guide outlines key experimental protocols to objectively assess the performance of this chemical from different sources.
Key Performance Parameters & Comparative Data
To facilitate a direct comparison, the following table should be populated with data obtained from the experimental protocols detailed below.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC, % Area) | > 99.0% | |||
| Purity (Titration, %) | > 99.0% | |||
| Solubility (in water at 25°C, g/L) | Report Value | |||
| Molar Absorptivity (at λmax) | Report Value | |||
| Performance in Chlorine Assay (Slope of Calibration Curve) | Report Value & R² > 0.99 | |||
| Stability (Purity after 48h in solution, %) | < 2% degradation |
Experimental Protocols
The following are detailed methodologies for evaluating the key performance parameters of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and identify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Purity Determination by Nonaqueous Titration
Objective: To determine the assay of the compound by titration.
Methodology:
-
Reagents: Perchloric acid (0.1 N in glacial acetic acid), glacial acetic acid, crystal violet indicator.
-
Procedure:
-
Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration.
-
-
Calculation: The purity is calculated based on the volume of titrant consumed.
Solubility Assessment
Objective: To determine the solubility of the compound in water.
Methodology:
-
Prepare a saturated solution by adding an excess amount of the chemical to a known volume of deionized water at 25°C.
-
Stir the solution for 24 hours to ensure equilibrium.
-
Filter the solution to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Molar Absorptivity Determination
Objective: To determine a key spectroscopic property of the compound.
Methodology:
-
Prepare a series of standard solutions of known concentrations in a suitable solvent (e.g., water).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).
Performance Evaluation in a Chlorine Assay
Objective: To assess the performance of the reagent in a typical application. The reaction with chlorine produces a magenta-colored Würster dye, which can be measured spectrophotometrically.
Methodology:
-
Reagents: Prepare a standard chlorine solution and a buffer solution (e.g., phosphate buffer, pH 6.5).
-
Procedure:
-
Prepare a series of chlorine standards of known concentrations.
-
To each standard, add a fixed amount of the this compound solution.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the λmax of the colored product (typically around 515 nm).
-
-
Analysis: Plot a calibration curve of absorbance versus chlorine concentration. The slope of this curve is an indicator of the reagent's sensitivity.
Stability Assessment
Objective: To evaluate the stability of the compound in solution over time.
Methodology:
-
Prepare a solution of the compound in a relevant solvent at a known concentration.
-
Analyze the purity of the solution by HPLC immediately after preparation (T=0).
-
Store the solution under controlled conditions (e.g., room temperature, protected from light).
-
Re-analyze the purity of the solution by HPLC after 24 and 48 hours.
-
Calculate the percentage degradation over time.
Visualizing Workflows and Pathways
To aid in understanding the experimental processes, the following diagrams illustrate the workflows.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Signaling pathway for the colorimetric detection of chlorine using this compound.
By systematically applying these experimental protocols, researchers can generate robust, comparative data to make an informed decision when selecting a supplier for this compound, ensuring the quality and reliability of their experimental results.
References
Determining the accuracy and precision of "CD 1 (amine)" detection methods
A Comparative Guide to the Detection and Quantification of CD1d Protein
This guide provides a detailed comparison of common laboratory methods for the detection and quantification of the CD1d protein, a key molecule in immunology and a target in drug development. We will evaluate the accuracy, precision, and applications of Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Flow Cytometry, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their needs.
Overview of CD1d Detection Methods
The selection of a suitable detection method for the CD1d protein is contingent on the specific research question, the sample type, and the required level of quantification. While ELISA is predominantly used for quantifying soluble CD1d, Western Blotting is a semi-quantitative method for detecting the protein in cell lysates, and Flow Cytometry is ideal for analyzing CD1d expression on the surface of single cells.
Quantitative Comparison of Detection Methods
The following table summarizes the key performance characteristics of ELISA, Western Blotting, and Flow Cytometry for the detection of CD1d. The data presented are representative values and may vary depending on the specific reagents, equipment, and experimental conditions.
| Parameter | ELISA (Human CD1d) | Western Blotting | Flow Cytometry |
| Limit of Detection (LOD) | 15-30 pg/mL | Not typically quantitative | Dependent on cell type and antibody |
| Limit of Quantitation (LOQ) | 50-100 pg/mL | Not typically quantitative | Not typically quantitative |
| Linearity (Dynamic Range) | 100-2000 pg/mL | Semi-quantitative | Qualitative to semi-quantitative |
| Intra-assay CV (%) | < 10% | > 15% | < 15% |
| Inter-assay CV (%) | < 12% | > 20% | < 20% |
| Sample Type | Serum, plasma, cell culture supernatants | Cell lysates, tissue homogenates | Whole blood, isolated cells |
| Primary Application | Quantification of soluble protein | Detection of protein presence and size | Analysis of cell surface expression |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each detection method.
ELISA for Soluble CD1d Quantification
This protocol outlines the steps for a typical sandwich ELISA for quantifying soluble CD1d in biological fluids.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human CD1d and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antigens.
-
Detection Antibody: A biotinylated detection antibody specific for human CD1d is added and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate: Streptavidin-HRP (Horse Radish Peroxidase) is added and incubated for 20-30 minutes at room temperature.
-
Washing: The plate is washed to remove the unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-20 minutes.
-
Stopping Reaction: A stop solution (e.g., 2N H₂SO₄) is added to terminate the reaction.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
A Comparative Guide to HRP Substrates in ELISA: N,N-Diethyl-p-phenylenediamine monohydrochloride versus ABTS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chromogenic Substrates for Horseradish Peroxidase in Enzyme-Linked Immunosorbent Assays.
In the realm of enzyme-linked immunosorbent assays (ELISAs), the choice of a chromogenic substrate for horseradish peroxidase (HRP) is a critical determinant of assay sensitivity, dynamic range, and overall performance. While 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is a widely recognized and utilized substrate, this guide explores the potential of N,N-Diethyl-p-phenylenediamine monohydrochloride (DPD) as an alternative, providing a comparative analysis to aid researchers in substrate selection.
Performance Characteristics at a Glance
A direct comparison of the key performance indicators for DPD and ABTS reveals distinct advantages and considerations for each substrate. The following table summarizes these characteristics, with data for DPD being inferred from its known chemical properties as an aromatic amine and its use in other spectrophotometric assays, given the absence of established ELISA protocols.
| Feature | N,N-Diethyl-p-phenylenediamine (DPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Product Color | Red/Green (inferred) | Green[1] |
| Absorbance Maxima (nm) | ~550 or ~670 (inferred) | 405-420 and 650[1] |
| Reaction Principle | Oxidation of an aromatic amine | Oxidation to a radical cation[2] |
| Sensitivity | Potentially high (inferred) | Moderate[1] |
| Kinetics | Likely rapid (inferred) | Slower color development (~20 minutes)[1] |
| Stop Solution | Acidic (hypothesized) | 1% SDS (Sodium Dodecyl Sulfate)[3] |
| Stability of Product | To be determined | Stable after stopping[2] |
The Chemistry of Color Development: Reaction Mechanisms
The enzymatic reaction catalyzed by HRP involves the transfer of electrons from the substrate to hydrogen peroxide, resulting in a colored product. The distinct chemical structures of DPD and ABTS lead to different reaction pathways and end products.
Horseradish peroxidase catalyzes the oxidation of various aromatic amines.[4][5][6] This suggests that N,N-Diethyl-p-phenylenediamine, an aromatic amine, can serve as a substrate for HRP. The reaction likely proceeds through the formation of a nitrogen-centered cation radical.[4] In the presence of hydrogen peroxide, HRP facilitates the oxidation of ABTS to a green radical cation (ABTS•+).[2][7]
Experimental Protocols: A Guide to Substrate Usage
Detailed and optimized protocols are essential for reproducible and reliable ELISA results. Below are the established procedures for ABTS and a hypothetical protocol for DPD, derived from general principles of HRP-catalyzed reactions and existing spectrophotometric assays involving DPD.
ABTS Substrate Protocol for ELISA
This protocol is a standard procedure for using ABTS as a chromogenic substrate in HRP-based ELISAs.[1][3]
Reagents:
-
ABTS Substrate Solution: Prepare a 1mM ABTS solution in 70mM citrate-phosphate buffer, pH 4.2.[1]
-
Hydrogen Peroxide (H₂O₂): 30% solution.
-
Stop Solution: 1% SDS.[3]
Procedure:
-
Immediately before use, add 1 µl of 30% H₂O₂ per ml of ABTS substrate solution.[1]
-
Add 100-150 µl of the complete substrate solution to each well of the ELISA plate.[3]
-
Incubate the plate at room temperature for 15-60 minutes, monitoring for color development.[3][8]
-
Stop the reaction by adding 100 µl of Stop Solution to each well.
-
Read the absorbance at 405-410 nm within 30 minutes of stopping the reaction.[3]
Hypothetical DPD Substrate Protocol for ELISA
This proposed protocol is based on the known reactivity of DPD in the presence of an oxidizing agent and general conditions for HRP activity. Optimization of buffer, pH, and incubation time is highly recommended.
Reagents:
-
DPD Substrate Solution: Prepare a solution of N,N-Diethyl-p-phenylenediamine monohydrochloride in a suitable buffer (e.g., phosphate or citrate buffer, pH 6.0-7.0). The optimal concentration will need to be determined empirically.
-
Hydrogen Peroxide (H₂O₂): 30% solution.
-
Stop Solution: An acidic solution (e.g., 1 M H₂SO₄ or HCl) is hypothesized to be effective.
Procedure:
-
Immediately before use, add an optimized amount of 30% H₂O₂ to the DPD substrate solution.
-
Add 100 µl of the complete substrate solution to each well of the ELISA plate.
-
Incubate the plate at room temperature, monitoring for color development. The incubation time will require optimization.
-
Stop the reaction by adding 50-100 µl of Stop Solution to each well.
-
Read the absorbance at the predetermined optimal wavelength (likely around 550 nm or 670 nm).
ELISA Workflow: From Antigen to Signal
The following diagram illustrates the key steps of an indirect ELISA, a common format where both DPD and ABTS would be utilized in the final detection step.
Concluding Remarks
ABTS remains a reliable and well-characterized substrate for HRP in ELISA, particularly when moderate sensitivity and slower reaction kinetics are desirable. Its green-colored product and established protocols offer a high degree of predictability.
N,N-Diethyl-p-phenylenediamine monohydrochloride presents an intriguing, albeit currently theoretical, alternative. Based on the chemistry of aromatic amines and their interaction with peroxidases, DPD has the potential to be a sensitive chromogenic substrate. However, its practical application in ELISA requires empirical validation to determine optimal reaction conditions, sensitivity, and stability. Researchers seeking novel or alternative substrates may find the exploration of DPD's capabilities a worthwhile endeavor, with the understanding that significant optimization will be necessary. This guide serves as a foundational resource for such investigations, bridging the gap between the known properties of DPD and its potential application in the widely used ELISA technique.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The oxidation of N-substituted aromatic amines by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Oxidations of N-(3-indoleethyl) cyclic aliphatic amines by horseradish peroxidase: the indole ring binds to the enzyme and mediates electron-transfer amine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
A comparative review of "1,4-Benzenediamine, N,N-diethyl-, monohydrochloride" applications in scientific literature
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and biochemical assays, the selection of appropriate reagents is paramount to achieving accurate and reproducible results. 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride, commonly known as N,N-diethyl-p-phenylenediamine (DPD) monohydrochloride, has long been a staple chromogenic substrate. This guide provides a comprehensive comparative review of its principal applications, juxtaposing its performance against common alternatives, supported by experimental data and detailed protocols.
I. Colorimetric Determination of Residual Chlorine
One of the most established and widely recognized applications of DPD is in the colorimetric determination of free and total chlorine in water samples. The methodology, approved by regulatory bodies such as the U.S. Environmental Protection Agency (USEPA), relies on the oxidation of DPD by chlorine, which forms a magenta-colored Würster dye. The intensity of this color, directly proportional to the chlorine concentration, is measured spectrophotometrically.
Performance Comparison: DPD Method vs. Amperometric Titration
The primary alternative to the DPD colorimetric method for residual chlorine analysis is amperometric titration. While both methods are considered standard, they operate on different principles and present distinct advantages and limitations.
| Parameter | DPD Colorimetric Method | Amperometric Titration |
| Principle | Oxidation of DPD by chlorine to form a colored compound. | Electrochemical titration with a reducing agent. |
| Ease of Use | Simple, rapid, and suitable for field testing.[1][2] | More complex, requiring skilled personnel and laboratory setup.[3] |
| Sensitivity | Method Detection Limit (MDL) typically between 0.010 and 0.05 mg/L.[1][4][5] | High sensitivity, considered a primary standard for calibration. |
| Interferences | Can be affected by oxidized manganese, chromium, and monochloramines.[3][6] | Less susceptible to chemical interferences but can be affected by changes in temperature and pH.[7] |
| Cost | Generally lower cost for instrumentation and reagents. | Higher initial instrument cost. |
| Speed | Rapid color development allows for quick measurements.[1] | Titration process is more time-consuming.[3] |
Experimental Protocol: DPD Colorimetric Method for Total Chlorine
This protocol is a generalized procedure for the determination of total residual chlorine in water using the DPD method.
Materials:
-
Spectrophotometer capable of measuring absorbance at 510-551 nm.
-
DPD reagent powder pillows (or a solution of N,N-diethyl-p-phenylenediamine sulfate).[8]
-
Phosphate buffer solution.
-
Potassium iodide (KI) solution.
-
Chlorine-free deionized water.
-
Sample collection vials.
Procedure:
-
Collect the water sample in a clean vial.
-
To a designated volume of the sample (typically 10 or 25 mL), add the contents of one DPD total chlorine reagent powder pillow. This pillow contains DPD, a buffer to maintain the pH between 6.2 and 6.5, and potassium iodide.[9]
-
Invert the vial several times to mix and allow at least three minutes for color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the DPD oxidation product (typically between 510 nm and 551 nm).[10]
-
Use a calibration curve prepared from standard chlorine solutions to determine the total chlorine concentration in the sample.
Experimental Workflow: DPD Method for Chlorine Detection
II. Peroxidase Substrate for Immunoassays
In the realm of biochemical assays, particularly enzyme-linked immunosorbent assays (ELISA), DPD can function as a chromogenic substrate for horseradish peroxidase (HRP). HRP, a common enzyme conjugate in immunoassays, catalyzes the oxidation of DPD in the presence of hydrogen peroxide, leading to a colored product. However, in this application, DPD faces stiff competition from several other chromogenic substrates.
Performance Comparison: DPD vs. Alternative HRP Substrates
The choice of a chromogenic substrate in an ELISA is critical as it directly impacts the sensitivity and dynamic range of the assay. The most common alternatives to DPD for HRP-based detection are 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-Phenylenediamine (OPD).
| Parameter | N,N-diethyl-p-phenylenediamine (DPD) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | o-Phenylenediamine (OPD) |
| Sensitivity | Moderate | High (Considered the most sensitive chromogenic substrate for HRP).[11] | Low to Moderate.[12][13] | Moderate to High (Less sensitive than TMB but more sensitive than ABTS).[11] |
| Oxidized Product Color | Magenta/Red | Blue (turns yellow upon addition of a stop solution).[12] | Green.[12] | Yellow-Orange.[12] |
| Optimal Wavelength (nm) | ~510-551 | 652 (blue), 450 (yellow).[14] | 405-410.[15] | 450-492.[14] |
| Molar Absorptivity (ε) | Not readily available for HRP reaction product | 3.9 x 10⁴ M⁻¹ cm⁻¹ (at 650 nm).[15] | 3.6 x 10⁴ M⁻¹ cm⁻¹ (at 405 nm).[15] | Not readily available |
| Safety Concerns | Potential for skin and respiratory irritation. | Considered non-mutagenic and less hazardous than OPD. | Generally considered less hazardous than OPD. | Potential mutagen. |
Experimental Protocol: General HRP-based ELISA using a Chromogenic Substrate
This protocol outlines the general steps for an indirect ELISA using an HRP-conjugated secondary antibody and a chromogenic substrate.
Materials:
-
Microplate coated with antigen.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody specific to the antigen.
-
HRP-conjugated secondary antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Chromogenic substrate solution (e.g., DPD, TMB, or ABTS).
-
Stop solution (e.g., sulfuric acid for TMB).
-
Microplate reader.
Procedure:
-
Coating and Blocking: Coat the microplate wells with the antigen and then block any remaining protein-binding sites with a blocking buffer.
-
Primary Antibody Incubation: Add the primary antibody to the wells and incubate to allow binding to the antigen.
-
Washing: Wash the plate to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate thoroughly to remove any unbound secondary antibody-HRP conjugate.
-
Substrate Incubation: Add the chromogenic substrate solution to the wells and incubate in the dark for a specified time to allow for color development.
-
Stopping the Reaction (Optional but recommended for endpoint assays): Add a stop solution to halt the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Signaling Pathway Visualization: HRP-Mediated Substrate Oxidation
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. benchchem.com [benchchem.com]
- 3. pubs.ciphi.ca [pubs.ciphi.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lovibond.com [lovibond.com]
- 10. mdpi.com [mdpi.com]
- 11. seracare.com [seracare.com]
- 12. ELISA Enzyme Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
1,4-Benzenediamine, N,N-diethyl-, monohydrochloride proper disposal procedures
Proper disposal of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride, a compound commonly used as a color developing agent, is crucial for laboratory safety and environmental protection. This substance is classified as an aromatic amine and is toxic, requiring careful handling and adherence to specific disposal protocols. The primary and most recommended method of disposal is through a licensed hazardous waste management service.
Immediate Safety and Handling
Before disposal, it is essential to handle the chemical and its waste with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] All handling should occur in a well-ventilated area or under a fume hood.[1][2] Waste containers must be made of compatible materials, kept tightly closed, and clearly labeled as "Hazardous Waste" with the full chemical name.[2][3][4]
Key Handling Procedures:
-
Segregation: Store waste containing this compound separately from other chemical waste streams, especially acids, bases, and oxidizers.[2]
-
Containment: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][5] Do not let the product enter drains.[6]
-
Labeling: Ensure all waste containers are clearly and accurately labeled to prevent accidental mixing with incompatible materials.[3]
Disposal Procedures
Disposal regulations vary by location and are stricter for professional laboratories than for small-scale hobbyists. For research, scientific, and drug development professionals, drain disposal is not a permissible option.[7][8] The required procedure is to arrange for collection by an approved waste disposal service.
| Disposal Method | Audience | Description | Key Considerations |
| Professional Hazardous Waste Disposal | Researchers, Scientists, Industry Professionals | The waste is collected in labeled, compatible containers and transferred to a licensed chemical waste disposal company or managed through the institution's Environmental Health & Safety (EHS) office. | This is the mandatory and safest disposal method for professional settings.[9][10] |
| Chemical Oxidation (On-site Treatment) | Trained Laboratory Personnel | For small quantities, the aromatic amine can be degraded into less harmful substances through chemical oxidation before collection. | This procedure must be carried out in a fume hood by knowledgeable personnel following a specific protocol.[2][4] |
| Local Hazardous Waste Facility | Small-scale Hobbyists | Unused or spent chemicals are bottled, labeled, and taken to a local household hazardous waste (HHW) collection center.[3][11] | Not suitable for institutional or industrial waste. Check with local authorities for acceptance.[3] |
Experimental Protocol: Chemical Degradation of Aromatic Amines
For laboratories equipped to perform on-site chemical treatment of small quantities, the following protocol details the degradation of aromatic amines using potassium permanganate. This procedure should only be performed by trained professionals with a thorough understanding of the chemical hazards involved.[2][4]
Objective: To oxidize the aromatic amine into less hazardous compounds.
Materials:
-
Aromatic amine waste (e.g., this compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydrogen Sulfite (NaHSO₃)
-
5-Liter reaction flask
-
Fume hood
-
Appropriate PPE (acid-resistant gloves, safety goggles, lab coat)
Procedure:
-
Prepare Sulfuric Acid Solution: In a fume hood, prepare 3 Liters of 1.7 N sulfuric acid. This is done by slowly and carefully adding approximately 141 mL of concentrated sulfuric acid to 2.86 L of cold water with stirring. Always add acid to water, never the other way around.
-
Dissolve Aromatic Amine: In the 5-L flask, dissolve 0.01 moles of the aromatic amine waste in the 3 L of 1.7 N sulfuric acid.
-
Initiate Oxidation: While stirring the solution, add 1 Liter of 0.2 M potassium permanganate solution. The mixture will turn a deep purple color.[4]
-
Allow Reaction Time: Let the mixture stand at room temperature for a minimum of 8 hours to ensure the oxidation process is complete.[2]
-
Neutralize Excess Oxidant: After the reaction period, cautiously add solid sodium hydrogen sulfite in small increments until the purple color of the permanganate disappears. This indicates that the excess oxidizer has been reduced.[2]
-
Final Disposal: The resulting treated mixture should be collected and disposed of as hazardous chemical waste through your institution's EHS program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a professional laboratory setting.
Caption: Disposal workflow for 1,4-Benzenediamine waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How To Dispose Of Film Developing Chemicals Correctly [parallaxphotographic.coop]
- 4. benchchem.com [benchchem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. alternativeprocesses.org [alternativeprocesses.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
